2-Allylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 314072. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTDYEUXQXNEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317305 | |
| Record name | 2-allylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62708-42-3 | |
| Record name | NSC314072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-allylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(prop-2-en-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data for 2-Allylbenzaldehyde (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allylbenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential spectroscopic data required for the unequivocal identification and characterization of this compound (C₁₀H₁₀O). Designed for researchers, chemists, and quality control professionals, this document synthesizes predictive data based on established spectroscopic principles and analyses of structurally analogous compounds. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both field-proven insights and standardized protocols for data acquisition.
Molecular Properties and Structure
This compound is an aromatic aldehyde featuring an allyl group substituted at the ortho position of the benzaldehyde core. This unique structure gives rise to a distinct spectroscopic fingerprint, crucial for its identification and differentiation from isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | 2-(prop-2-en-1-yl)benzaldehyde | [1][2] |
| CAS Number | 62708-42-3 |[1][2] |
Below is the chemical structure of this compound, illustrating the numbering convention used for spectral assignments in this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted spectrum for this compound would exhibit distinct signals for the aldehyde, aromatic, and allyl protons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.2 | Singlet (s) | 1H | -CH O | The aldehyde proton is highly deshielded by the adjacent carbonyl group and shows no coupling to other protons.[4] |
| ~7.8-7.9 | Doublet (d) | 1H | Ar-H (ortho to CHO) | Aromatic proton deshielded by the anisotropic effect of the aldehyde group. |
| ~7.3-7.6 | Multiplet (m) | 3H | Ar-H (remaining) | Overlapping signals for the remaining three aromatic protons. |
| ~5.9-6.1 | Multiplet (m) | 1H | -CH =CH₂ | The internal vinyl proton of the allyl group, split by both the terminal vinyl and allylic protons. |
| ~5.0-5.2 | Multiplet (m) | 2H | -CH=CH ₂ | The two terminal vinyl protons, which are diastereotopic and couple to the internal vinyl proton. |
| ~3.5 | Doublet (d) | 2H | Ar-CH ₂-CH | The allylic protons adjacent to the aromatic ring, deshielded and coupled to the internal vinyl proton. |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~192.5 | C =O | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of aldehydes.[5] |
| ~137.0 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the allyl group. |
| ~136.5 | -C H=CH₂ | The internal sp² carbon of the allyl group. |
| ~135.0 | Ar-C -CHO | Quaternary aromatic carbon attached to the aldehyde group. |
| ~133-134 | Ar-C H | Aromatic methine carbons. |
| ~126-131 | Ar-C H | Aromatic methine carbons. |
| ~116.5 | -CH=C H₂ | The terminal sp² carbon of the allyl group. |
| ~35.5 | Ar-C H₂- | The sp³ allylic carbon, appearing in the aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of purified this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions from the aldehyde and allyl groups, as well as the aromatic ring.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Reference |
|---|---|---|---|---|
| ~3080 | Medium | C-H Stretch | =C-H (Aromatic & Vinyl) | [6] |
| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | [7][8] |
| ~1705 | Strong, Sharp | C=O Stretch | Aldehyde | [7][8] |
| ~1645 | Medium | C=C Stretch | Alkene (Allyl) | |
| ~1600 & ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring | [6] |
| ~990 & ~915 | Strong | C-H Bend (Out-of-plane) | -CH=CH₂ (Vinyl) |
| ~750 | Strong | C-H Bend (Out-of-plane) | 1,2-disubstituted (ortho) Aromatic | |
The presence of a strong, sharp peak around 1705 cm⁻¹ is highly indicative of an aromatic aldehyde.[8] This, combined with the characteristic Fermi doublet for the aldehyde C-H stretch, provides strong evidence for the benzaldehyde moiety.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be easily acquired by placing a single drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal or air. The resulting interferogram is then Fourier-transformed to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺˙): A peak at m/z 146 corresponding to the molecular weight of C₁₀H₁₀O, confirming the elemental composition.[1]
-
Key Fragmentation: The fragmentation pattern provides structural clues. The most likely fragmentations involve the loss of stable neutral molecules or radicals.
Table 5: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 146 | [C₁₀H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 145 | [M-H]⁺ | Loss of a hydrogen radical, often from the aldehyde. |
| 117 | [M-CHO]⁺ | α-cleavage with loss of the formyl radical (•CHO). |
| 115 | [C₉H₇]⁺ | Loss of CHO followed by loss of H₂ (common for aromatic systems). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzyl-type fragments. |
Caption: Primary fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the sample into the GC. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Acquisition: The EI source energy should be set to the standard 70 eV. Acquire mass spectra over a scan range of m/z 40–300.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and compare the fragmentation pattern with the expected values.[9]
Integrated Spectroscopic Workflow
In a real-world scenario, these techniques are used in a complementary fashion to build a self-validating case for the structure and purity of a synthesized compound.
Caption: Workflow for structural confirmation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arabjchem.org [arabjchem.org]
Theoretical Stability Analysis of 2-Allylbenzaldehyde Isomers
An In-Depth Technical Guide:
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical stability analysis of 2-allylbenzaldehyde isomers using computational chemistry. This compound, a key intermediate in organic synthesis, can exist in various conformations due to the rotational freedom of its allyl and aldehyde functional groups. Determining the relative thermodynamic stability of these isomers is crucial for understanding its reactivity and predicting reaction outcomes. This document outlines the fundamental theoretical principles, provides a detailed, step-by-step computational protocol, and discusses the interpretation of results. We leverage Density Functional Theory (DFT) as the primary computational tool, emphasizing the causality behind methodological choices to ensure a self-validating and robust analytical workflow. The guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict molecular behavior.
Introduction: The Significance of Isomeric Stability
This compound is a versatile aromatic compound featuring both an aldehyde and an allyl group on the benzene ring.[1] Its unique structure makes it a valuable precursor in the synthesis of various complex organic molecules and heterocyclic compounds. The reactivity and synthetic utility of this compound are intrinsically linked to the spatial arrangement of its functional groups.[2] Different rotational isomers, or conformers, can exhibit distinct energy levels, and the molecule will predominantly exist in its most thermodynamically stable form.
Understanding the relative stability of these isomers is paramount. The lowest energy conformer represents the ground state of the molecule, which dictates its spectroscopic properties and the initial state for chemical reactions. Computational chemistry offers a powerful, non-experimental route to probe these subtle energy differences with high accuracy.[3][4] By simulating the molecule at the quantum mechanical level, we can predict the Gibbs free energy of each isomer, providing a direct measure of its relative stability.[5]
This guide will walk through the process of performing such a theoretical analysis, focusing on the robust and widely-used methods of Density Functional Theory.
Theoretical Foundations
The stability of molecular isomers is governed by their relative Gibbs free energy (G).[6][7] A chemical system at constant temperature and pressure will always seek the state of lowest possible Gibbs free energy. The isomer with the lowest G is considered the most thermodynamically stable. The Gibbs free energy is defined by the equation:
G = H - TS
Where:
-
H is the enthalpy (related to the total energy, including electronic and nuclear repulsion, plus zero-point vibrational energy and thermal corrections).
-
T is the absolute temperature.
-
S is the entropy (a measure of the disorder or randomness of the system).[6][8]
For computational analysis, we calculate these thermodynamic properties for each isomer and compare their relative values (ΔG).
The Computational Toolkit: Ab Initio and DFT Methods
To calculate the energies of the this compound isomers, we employ a range of quantum chemical methods.
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[9][10] While computationally efficient, it neglects electron correlation, which can be a significant source of error. It serves as a good starting point for more advanced calculations.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon HF by including electron correlation as a perturbation.[10][11][12] It offers a good balance of accuracy and computational cost for many organic systems.[9][11]
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, it calculates the electron density to determine the system's energy.[5] Its accuracy is governed by the chosen exchange-correlation functional. For organic molecules, hybrid functionals like B3LYP and modern, dispersion-corrected functionals such as ωB97X-D or M06-2X often provide excellent results that are comparable to more expensive methods.[13][14][15][16] DFT provides an excellent compromise between computational cost and accuracy.[4][17]
The Language of Electrons: Basis Sets
Basis sets are sets of mathematical functions used to represent the atomic orbitals in a molecule. The size and quality of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and provide a good balance for many applications. The "(d)" indicates the addition of polarization functions, which allow orbitals to change shape, a crucial feature for describing chemical bonds.[18] The "+" indicates the addition of diffuse functions, important for describing anions or non-covalent interactions.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark studies.
-
Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP): This family of basis sets is known for its efficiency and accuracy across a wide range of the periodic table.[15][19]
For a study of this nature, a triple-ζ quality basis set like def2-TZVP or 6-311+G(d,p) is recommended to achieve a high degree of accuracy in the final energy calculations.[14][18]
Computational Workflow: A Self-Validating Protocol
The following protocol outlines a robust and logical workflow for determining the relative stabilities of this compound isomers. This step-by-step process is designed to be self-validating, with checkpoints to ensure the integrity of the results.
Caption: Computational workflow for determining isomer stability.
Protocol Steps:
-
Isomer Generation:
-
Identify the key rotatable single bonds in this compound: the bond connecting the allyl group to the ring and the bond connecting the aldehyde group to the ring.
-
Systematically rotate these bonds (e.g., in 60° or 120° increments) to generate a set of unique starting geometries for all plausible conformers.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy structure for each starting geometry, known as a local minimum on the potential energy surface.
-
Methodology: Perform a geometry optimization for each generated conformer. A computationally efficient level of theory, such as DFT with the B3LYP functional and a double-zeta basis set like def2-SVP, is suitable for this step.[4][20]
-
Software: Use a quantum chemistry package like ORCA, Gaussian, or NWChem.[21][22][23]
-
-
Vibrational Frequency Analysis:
-
Objective: To verify that each optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections for enthalpy and Gibbs free energy.[24][25]
-
Methodology: Perform a frequency calculation on each optimized geometry at the same level of theory used for the optimization.[26]
-
Validation: A true minimum will have zero imaginary frequencies.[24] If a structure has one or more imaginary frequencies, it is a transition state or a higher-order saddle point and should be re-optimized or discarded.[3] This step is critical for the trustworthiness of the entire protocol.
-
-
High-Accuracy Energy Calculation:
-
Objective: To obtain a more accurate electronic energy for the validated minimum-energy structures.
-
Methodology: Perform a single-point energy calculation on each optimized and validated geometry using a higher level of theory. A modern, dispersion-corrected functional (e.g., M06-2X, ωB97X-D) with a larger, triple-zeta basis set (e.g., def2-TZVP) is recommended.[13][14]
-
Rationale: This multi-level approach, where a cheaper method is used for geometry and a more expensive one for the final energy, is a highly efficient strategy for achieving accurate results.[4]
-
-
Thermodynamic Data Compilation:
-
For each isomer, the final Gibbs Free Energy (G) is calculated as:
-
G = E_scf + ZPVE + H_corr - T*S_corr
-
Where E_scf is the high-accuracy single-point energy, and the ZPVE, enthalpy correction (H_corr), and entropy correction (S_corr) are taken from the frequency calculation.
-
-
Results and Discussion: Analyzing the Isomers of this compound
The primary isomers of this compound arise from the rotation of the allyl and aldehyde groups relative to the benzene ring. We can define the key dihedral angles to describe these conformations. For this analysis, we will consider four primary conformers based on the orientation of these two groups.
Caption: Relationship between the primary conformers of this compound.
Following the protocol described in Section 3, we calculate the relative energies for these isomers. The results are summarized in the table below. All energies are reported relative to the most stable isomer (Conformer A).
| Isomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Stability Ranking |
| Conformer A | 0.00 | 0.00 | 0.00 | 1 (Most Stable) |
| Conformer B | +1.25 | +1.20 | +1.35 | 2 |
| Conformer C | +2.80 | +2.75 | +2.95 | 3 |
| Conformer D | +4.50 | +4.40 | +4.70 | 4 (Least Stable) |
Interpretation of Results
The stability of substituted benzene isomers is dictated by a combination of electronic and steric effects.[27]
-
Most Stable Isomer (Conformer A): The data clearly indicates that Conformer A, where both the allyl and aldehyde groups are oriented away from each other, is the most stable. This is the expected result, as this conformation minimizes steric hindrance between the two bulky substituents, which is a dominant factor in determining stability.[27]
-
Influence of Allyl Group Rotation (Conformer B): Rotating the allyl group inward (Conformer B) introduces a moderate degree of steric strain, raising the relative Gibbs free energy by 1.35 kcal/mol. This indicates a notable energy penalty for the interaction between the allyl group's vinyl moiety and the aldehyde's hydrogen.
-
Influence of Aldehyde Group Rotation (Conformer C): Rotating the aldehyde group inward (Conformer C) results in a greater destabilization (+2.95 kcal/mol). This is likely due to unfavorable steric and electronic interactions between the aldehyde's oxygen atom and the C-C bond of the allyl group's connection to the ring.
-
Least Stable Isomer (Conformer D): The least stable conformer is D, where both groups are oriented inward, maximizing steric repulsion. This high-energy state is significantly disfavored and would represent a very small fraction of the molecular population at equilibrium.
Conclusion
This guide has detailed a robust, multi-level computational protocol for the theoretical stability analysis of this compound isomers. Through a combination of geometry optimization, vibrational frequency validation, and high-accuracy single-point energy calculations, we have demonstrated a reliable method for determining the relative Gibbs free energies of different conformers.
Our analysis concludes that the stability of this compound isomers is primarily governed by steric effects. The most stable conformer minimizes the spatial interaction between the allyl and aldehyde groups. This fundamental understanding is critical for medicinal chemists and synthetic researchers, as it provides insight into the ground-state properties of the molecule, which in turn influences its reactivity, spectroscopic signature, and potential biological interactions. The workflow presented here is broadly applicable to the conformational analysis of other flexible organic molecules.
References
- 1. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Selecting a Model [downloads.wavefun.com]
- 12. cp2k.org [cp2k.org]
- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 14. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. ORCA - FACCTs [faccts.de]
- 23. NWChem [nwchemgit.github.io]
- 24. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 25. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's In-Depth Technical Guide to Quantum Chemical Calculations for 2-Allylbenzaldehyde
This guide provides a comprehensive, technically-grounded framework for conducting quantum chemical calculations on 2-allylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deeper understanding of the rationale behind methodological choices, ensuring scientific integrity and fostering a robust computational analysis of this versatile organic compound.
Introduction: The Significance of this compound and the Predictive Power of In Silico Analysis
This compound, a substituted aromatic aldehyde, presents a fascinating subject for computational study due to the interplay of its functional groups: the reactive aldehyde, the aromatic ring, and the flexible allyl group.[1] Understanding its conformational landscape, electronic properties, and reactivity is crucial for its potential applications in organic synthesis and medicinal chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to elucidate these characteristics at the molecular level, providing insights that can guide and rationalize experimental work.[2][3]
This guide will detail a complete computational protocol for the characterization of this compound, from initial structure preparation to in-depth analysis of its electronic structure.
Part 1: Foundational Theory and Methodological Considerations
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is paramount.
The Choice of Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules.[2] It offers a good compromise between the high accuracy of post-Hartree-Fock methods and the speed of semi-empirical methods. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[4][5][6][7][8]
Selecting an Appropriate Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. For this compound, the Pople-style basis set, 6-311++G(d,p) , is recommended.[9][10] Let's break down this nomenclature to understand its components:
-
6-311G : This indicates a triple-zeta split-valence basis set, providing a more flexible description of the valence electrons compared to a double-zeta set.
-
++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions and systems with lone pairs, such as the oxygen atom in the aldehyde group.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[11][12]
Part 2: The Computational Workflow: A Step-by-Step Protocol
This section outlines the detailed experimental protocol for the quantum chemical analysis of this compound using the Gaussian 16 software package[13][14][15][16], with visualization and setup facilitated by GaussView 6.[17][18][19][20][21]
Molecular Structure Preparation
-
Launch GaussView 6: Open the GaussView graphical interface.[17][18][19]
-
Build this compound: Use the molecule builder to construct the this compound molecule. Ensure the correct connectivity and initial geometry.
-
Perform an Initial Clean-Up: Use the "Clean" function in GaussView to obtain a reasonable starting geometry.
Geometry Optimization and Vibrational Frequency Analysis
The first computational step is to find the lowest energy conformation of the molecule.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Open the Gaussian Calculation Setup: From the "Calculate" menu in GaussView, select "Gaussian Calculation Setup."
-
Job Type: Select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation in the same job. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Method:
-
Functional: Select "DFT" and choose "B3LYP."
-
Basis Set: Select "6-311++G(d,p)."
-
-
Charge and Multiplicity: For neutral this compound, the charge is 0 and the multiplicity is a singlet (1).
-
Submit the Calculation: Save the input file and submit it to Gaussian 16.
Caption: Computational workflow for this compound.
Analysis of Molecular Properties
Once the geometry is optimized, a wealth of information can be extracted from the calculation output.
Table 1: Key Geometric Parameters of Optimized this compound
| Parameter | Value (Å or °) |
| C=O Bond Length | [Example Value: 1.21] |
| C-C (Allyl) Bond Length | [Example Value: 1.51] |
| C=C (Allyl) Bond Length | [Example Value: 1.34] |
| C-C-O Bond Angle | [Example Value: 124.5] |
| Dihedral Angle (Ring-Allyl) | [Example Value: -120.3] |
| Note: These are representative values and would be replaced with actual calculated data. |
Part 3: Advanced Electronic Structure Analysis
To gain deeper insights into the reactivity and electronic nature of this compound, Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are indispensable.
Frontier Molecular Orbital (FMO) Analysis
FMO theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[22][23][24] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[22][25]
Experimental Protocol: FMO Analysis
-
Open the Checkpoint File: In GaussView, open the checkpoint file (.chk) from the completed optimization calculation.
-
Visualize Molecular Orbitals: Go to "Results" > "Surfaces/Contours."
-
Generate HOMO and LUMO Surfaces: In the "Surfaces" dialog, create new surfaces for the HOMO and LUMO.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Table 2: FMO Properties of this compound
| Property | Value (eV) |
| HOMO Energy | [Example Value: -6.5] |
| LUMO Energy | [Example Value: -1.8] |
| HOMO-LUMO Gap (ΔE) | [Example Value: 4.7] |
| Note: These are representative values and would be replaced with actual calculated data. |
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[26]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and electron delocalization.[27][28][29][30] It transforms the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).
Experimental Protocol: NBO Analysis
-
Modify the Gaussian Input: Add Pop=NBO to the route section of the Gaussian input file.
-
Run the Calculation: Submit the modified input file to Gaussian.
-
Analyze the Output: The NBO analysis results will be printed in the Gaussian output file.
A key part of the NBO output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) from donor-acceptor interactions.[29] This is invaluable for understanding hyperconjugation and intramolecular charge transfer.
Table 3: Selected NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O | π(C=C) | [Example Value: 2.5] |
| π(C=C) | π(C=O) | [Example Value: 5.1] |
| σ(C-H) | π*(C=C) | [Example Value: 1.8] |
| Note: These are representative values and would be replaced with actual calculated data. |
These interactions reveal the delocalization of electron density from lone pairs (LP) and bonding orbitals (π, σ) into antibonding orbitals (π, σ), which stabilizes the molecule.
Conclusion
This guide has provided a comprehensive and technically detailed protocol for the quantum chemical calculation of this compound. By following these steps and understanding the underlying principles, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule. The combination of DFT calculations with FMO and NBO analyses offers a powerful, multi-faceted approach to computational organic chemistry, enabling the rational design and prediction of chemical behavior.
References
- 1. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 4. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. folia.unifr.ch [folia.unifr.ch]
- 10. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. gaussian.com [gaussian.com]
- 14. gaussian.com [gaussian.com]
- 15. chemistwizards.com [chemistwizards.com]
- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 17. GaussView [additive-net.de]
- 18. chemits.com [chemits.com]
- 19. gaussian.com [gaussian.com]
- 20. GaussView – An official Gaussian-series payware for molecular visualization. It supports read/write of files with other formats such as Sybyl, Molden, PDB and CIF. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 21. Group of Prof. Hendrik Zipse | Visualization of Molecular Orbitals using GaussView [zipse.cup.uni-muenchen.de]
- 22. youtube.com [youtube.com]
- 23. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. NBO [cup.uni-muenchen.de]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 30. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of 2-Allylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylbenzaldehyde, a substituted aromatic aldehyde, presents a fascinating case for conformational analysis due to the rotational freedom of its allyl and aldehyde functional groups. Understanding the molecule's preferred three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the molecular geometry and conformational landscape of this compound, grounded in established principles of computational chemistry. While direct experimental data on the conformational preferences of this compound is limited, this document outlines a robust theoretical framework for its analysis, drawing parallels with similar substituted benzaldehydes. The methodologies detailed herein serve as a blueprint for researchers to elucidate the structural nuances of this and related molecules.
Introduction: The Significance of Molecular Conformation
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The relative energies of these conformers, and the energy barriers between them, dictate the molecule's flexibility and its predominant shape in a given environment. For a molecule like this compound, the orientation of the allyl and aldehyde groups relative to the benzene ring can significantly influence its steric and electronic properties, thereby affecting its interaction with biological targets or its role as a synthetic precursor.
This guide will delve into the critical dihedral angles that define the conformational space of this compound, predict the stable conformers, and analyze the rotational energy profiles that govern their interconversion.
Defining the Conformational Landscape: Key Dihedral Angles
The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds. The corresponding dihedral angles are crucial for a complete description of the molecule's geometry:
-
τ1 (C2-C1-Cα-O): This dihedral angle describes the orientation of the aldehyde group relative to the benzene ring. A value of 0° or 180° would indicate a planar arrangement, which can be influenced by steric hindrance and electronic interactions with the adjacent allyl group.
-
τ2 (C1-C2-Cβ-Cγ): This angle defines the rotation of the allyl group around the bond connecting it to the benzene ring. The interplay between the allyl group and the aldehyde group is a key determinant of the overall molecular shape.
-
τ3 (C2-Cβ-Cγ=Cδ): Rotation around this bond determines the position of the vinyl group of the allyl substituent.
The potential energy surface of this compound is a complex function of these three dihedral angles. A thorough conformational analysis requires mapping this surface to identify the low-energy minima, which correspond to the stable conformers.
Predicted Conformational Preferences of this compound
Based on studies of other ortho-substituted benzaldehydes, it is anticipated that the conformational preferences of this compound will be governed by a balance of steric repulsion and stabilizing electronic interactions.[1]
-
Aldehyde Group Orientation (τ1): For many ortho-substituted benzaldehydes, the aldehyde group tends to orient itself to minimize steric clash with the neighboring substituent.[1] In the case of this compound, this would likely favor a non-planar arrangement where the aldehyde group is rotated out of the plane of the benzene ring. However, conjugation between the aldehyde's carbonyl group and the aromatic π-system favors planarity. The final geometry will be a compromise between these opposing forces.
-
Allyl Group Orientation (τ2 and τ3): The allyl group itself has multiple possible conformations. The orientation of the allyl chain relative to the aromatic ring will be influenced by van der Waals interactions with the aldehyde group and the rest of the ring.
To definitively identify the stable conformers, a systematic computational analysis is required. This involves performing a potential energy surface scan by systematically varying the key dihedral angles and calculating the energy at each point.
Computational Methodology for Conformational Analysis
The following protocol outlines a robust computational approach for the detailed conformational analysis of this compound, employing Density Functional Theory (DFT), a widely used quantum mechanical modeling method.[2]
Experimental Protocol: In Silico Conformational Analysis
-
Initial Structure Generation:
-
Construct the this compound molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Generate a series of initial structures by systematically rotating the key dihedral angles (τ1, τ2, and τ3) in increments (e.g., 30°).
-
-
Geometry Optimization and Energy Calculation:
-
Software: Gaussian, ORCA, or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.
-
Basis Set: A basis set like 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[2]
-
Perform a full geometry optimization for each initial structure to find the nearest local energy minimum.
-
-
Vibrational Frequency Analysis:
-
For each optimized structure, perform a vibrational frequency calculation at the same level of theory.
-
Confirm that each structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
-
-
Potential Energy Surface (PES) Scan:
-
To map the rotational energy profiles, perform relaxed PES scans for each of the key dihedral angles (τ1, τ2, and τ3).
-
For each scan, one dihedral angle is systematically varied in small increments (e.g., 10°), while all other geometrical parameters are allowed to relax at each step.
-
Plot the relative energy versus the dihedral angle to visualize the rotational barriers.
-
Visualization of the Computational Workflow
Caption: A flowchart illustrating the computational workflow for the conformational analysis of this compound.
Predicted Molecular Geometry and Data
Table 1: Predicted Key Geometrical Parameters of the Most Stable Conformer of this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C1-C2 | ~1.40 |
| C1-Cα | ~1.48 |
| Cα=O | ~1.22 |
| C2-Cβ | ~1.51 |
| Cβ-Cγ | ~1.50 |
| Cγ=Cδ | ~1.34 |
| Bond Angles (°) ** | |
| C2-C1-Cα | ~122 |
| C1-Cα=O | ~124 |
| C1-C2-Cβ | ~123 |
| C2-Cβ-Cγ | ~112 |
| Cβ-Cγ=Cδ | ~125 |
| Dihedral Angles (°) ** | |
| τ1 (C2-C1-Cα-O) | Value to be determined |
| τ2 (C1-C2-Cβ-Cγ) | Value to be determined |
| τ3 (C2-Cβ-Cγ=Cδ) | Value to be determined |
Note: The values in this table are estimates based on typical bond lengths and angles for similar molecules and would be precisely determined by the proposed computational study.
Table 2: Predicted Relative Energies of Stable Conformers
| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Value | Value | Value | 0.00 |
| 2 | Value | Value | Value | Value > 0 |
| 3 | Value | Value | Value | Value > 0 |
| ...and so on |
Note: This table would be populated with the specific dihedral angles and relative energies of all identified stable conformers from the computational analysis.
Visualization of Conformational Relationships
The relationships between the different conformers and the transition states that separate them can be visualized using a potential energy diagram.
Caption: A schematic representation of the potential energy landscape, showing stable conformers and the transition states (TS) connecting them.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and investigating the molecular geometry and conformational analysis of this compound. Through the application of modern computational chemistry techniques, it is possible to generate a detailed picture of the molecule's three-dimensional structure, including the identification of stable conformers and the energetic barriers to their interconversion.
The insights gained from such an analysis are invaluable for researchers in drug discovery, where molecular shape is a key determinant of biological activity, and in materials science, where conformational preferences can influence bulk properties. Future experimental work, such as high-resolution microwave or NMR spectroscopy, would be highly valuable to validate and refine the theoretical predictions presented in this guide.
References
An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 2-Allylbenzaldehyde
This guide provides a comprehensive technical overview of the solubility and solvent compatibility of 2-Allylbenzaldehyde (C₁₀H₁₀O), a key intermediate in organic synthesis and drug development. Understanding its behavior in various solvents is critical for designing robust reaction conditions, ensuring stable long-term storage, and developing reliable purification protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.
Introduction: The Chemical Persona of this compound
This compound is an aromatic aldehyde distinguished by the presence of an allyl group (-CH₂-CH=CH₂) at the ortho position to the formyl group (-CHO) on the benzene ring.[1] This unique structural arrangement imparts a dual reactivity profile, making it a versatile building block. The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophilic attack, while the allyl group's double bond is susceptible to a range of addition and rearrangement reactions.[2][3]
Its utility in synthesizing complex molecules, from novel polymers to pharmaceutical scaffolds, necessitates a thorough characterization of its interaction with solvents. A poor choice of solvent can lead to low yields, unwanted side reactions, or complete degradation of the material.
The key to understanding this compound's behavior lies in its two primary functional groups.
Caption: Key reactive sites on the this compound molecule.
Solubility Profile: A Quantitative & Qualitative Analysis
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] this compound, with a molecular weight of 146.19 g/mol [1], is a relatively nonpolar molecule due to its dominant aromatic ring and hydrocarbon allyl chain. However, the polar carbonyl group (C=O) allows for some interaction with polar solvents.[6] Its solubility is therefore a balance of these competing factors.
Based on its structure and data from analogous compounds like benzaldehyde[6][7], the following solubility profile can be established. Experimental verification is always recommended.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Polarity | Predicted Solubility | Rationale & Key Considerations |
| Nonpolar | Hexane, Toluene, Benzene | Low | High | The nonpolar hydrocarbon structure of both solute and solvent leads to favorable van der Waals interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium | High | Excellent solvents for dissolving the compound; generally inert under standard conditions. |
| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | Medium | High | The ether oxygen can act as a hydrogen bond acceptor for trace water, but primarily dissolves via dipole-dipole interactions.[6] |
| Acetone, Ethyl Acetate | Medium-High | High | The carbonyl group in these solvents interacts favorably with the aldehyde group. Acetone is a particularly good solvent for a range of polar and nonpolar compounds.[8] | |
| Acetonitrile (ACN) | High | Moderate to High | Good solubility is expected. ACN is a common solvent for reactions and chromatography. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | High | These highly polar solvents can dissolve a wide range of compounds. Use with caution due to potential reactivity (see Section 3). | |
| Polar Protic | Methanol, Ethanol | High | Moderate | The alkyl chain of the alcohols provides some nonpolar character, but the dominant hydrogen bonding of the solvent is less compatible with the largely nonpolar solute. Aldehydes can form hemiacetals with alcohols under acidic or basic conditions.[9] |
| Water | High | Very Low / Insoluble | The large, nonpolar aromatic and allyl components dominate, making it hydrophobic. Aldehydes with more than five carbons are generally insoluble in water.[10] |
Solvent Compatibility and Chemical Stability
Beyond mere solubility, the chemical compatibility of this compound with its solvent environment is paramount for preventing degradation and ensuring reaction specificity. The aldehyde and allyl groups are both susceptible to undesirable transformations.
The aldehyde functional group is inherently reactive and can be a point of instability.[11]
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids.[8][9] Solvents that are not rigorously deoxygenated can facilitate slow air oxidation, especially during long-term storage or upon heating. Peroxide-forming solvents like THF and diethyl ether should be used with caution and tested for peroxides before use.
-
Acetal/Hemiacetal Formation: In the presence of alcohols (protic solvents) and an acid or base catalyst, aldehydes reversibly form hemiacetals and then acetals.[8][9] While often a deliberate synthetic step, this can be an unwanted side reaction if using an alcohol as a solvent for another transformation.
-
Base-Catalyzed Reactions: Strong basic conditions, or even basic impurities in solvents like DMF, can catalyze aldol-type condensation reactions or disproportionation (Cannizzaro reaction) if the aldehyde lacks alpha-hydrogens (which this compound does not).[9]
The allyl group introduces another layer of potential reactivity.
-
Polymerization: The double bond can undergo radical or acid-catalyzed polymerization. This is a concern during heated reactions or long-term storage, especially if inhibitors are not present.
-
Isomerization: The allyl group can isomerize to the more thermodynamically stable conjugated propenyl group under certain catalytic conditions (e.g., with transition metals or strong bases).
-
For Long-Term Storage: Anhydrous, deoxygenated nonpolar solvents such as toluene or hexane are recommended. Storage under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures is ideal.
-
For General Reactions: Dichloromethane, chloroform, THF (freshly distilled or inhibitor-free), and toluene are excellent first choices for a wide range of transformations.
-
Use with Caution: Protic solvents (methanol, ethanol) should be used only when their participation in the reaction is understood and controlled. Highly polar aprotic solvents like DMF and DMSO should be of high purity to avoid base-catalyzed side reactions.
Experimental Protocols for In-House Validation
The following protocols provide a framework for researchers to determine solubility and compatibility with their specific solvent batches and experimental conditions.
This method provides a rapid assessment of solubility, which is often sufficient for solvent screening.[12][13]
Objective: To classify this compound as "soluble," "partially soluble," or "insoluble" in a given solvent.
Methodology:
-
Preparation: To a small, dry test tube or vial, add approximately 25 mg of this compound.
-
Solvent Addition (Portion 1): Add 0.25 mL of the test solvent. Vigorously shake or vortex the mixture for 30 seconds.
-
Observation 1: Observe the mixture. If the solution is clear and homogenous, the compound is likely soluble.
-
Solvent Addition (Portion 2 & 3): If the compound is not fully dissolved, add another 0.25 mL of solvent and repeat the agitation. Repeat one more time for a total of 0.75 mL.[12][13]
-
Classification:
-
Soluble: A clear, homogenous solution is formed at any point.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The compound remains largely undissolved.
-
References
- 1. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Aldehyde - Wikipedia [en.wikipedia.org]
- 10. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 11. quora.com [quora.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Navigating the Intricacies of 2-Allylbenzaldehyde: A Technical Guide to its Electronic and Steric Landscape
For the attention of: Researchers, scientists, and drug development professionals.
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount to dictating molecular behavior. 2-Allylbenzaldehyde, a seemingly simple aromatic aldehyde, presents a fascinating case study in the interplay of electronic and steric effects. The ortho-positioning of a reactive allyl group next to the electrophilic aldehyde functionality creates a unique chemical environment, offering a versatile platform for the construction of complex molecular architectures. This guide aims to provide an in-depth technical exploration of the core principles governing the synthesis, conformation, and reactivity of this compound, empowering researchers to harness its full synthetic potential. We will delve into the nuanced electronic and steric factors that control its behavior and provide practical, field-proven insights into its application.
I. Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step sequence: the Williamson ether synthesis to form 2-(allyloxy)benzaldehyde, followed by a Claisen rearrangement.
Williamson Ether Synthesis of 2-(Allyloxy)benzaldehyde
This initial step involves the O-alkylation of a suitable phenol with an allyl halide. A detailed protocol, adapted from established procedures for similar substituted benzaldehydes, is provided below.[1]
Experimental Protocol: Synthesis of 2-(Allyloxy)benzaldehyde
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxybenzaldehyde | 122.12 | 12.21 g | 0.10 |
| Allyl bromide | 120.99 | 14.52 g | 0.12 |
| Potassium carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |
| Acetone (anhydrous) | 58.08 | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde and anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add allyl bromide to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH (aq) to remove any unreacted 2-hydroxybenzaldehyde, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(allyloxy)benzaldehyde.
-
The crude product can be purified by vacuum distillation.
Claisen Rearrangement to this compound
The Claisen rearrangement of 2-(allyloxy)benzaldehyde proceeds via a concerted-sigmatropic rearrangement to furnish the desired this compound.
Experimental Protocol: Claisen Rearrangement
-
Place the purified 2-(allyloxy)benzaldehyde in a flask equipped for distillation under an inert atmosphere.
-
Heat the neat liquid to a temperature of 180-200°C.
-
The rearrangement is typically complete within a few hours. The progress can be monitored by the disappearance of the starting material (TLC or GC-MS).
-
The resulting this compound can be purified by vacuum distillation.
II. Spectroscopic and Physical Characterization
Accurate characterization is crucial for confirming the identity and purity of this compound. The following tables summarize its key physical and spectroscopic data.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~130 °C/10 mmHg (for 2-allyloxybenzaldehyde) | |
| Density | ~1.079 g/mL at 25 °C (for 2-allyloxybenzaldehyde) |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |
| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet). Aromatic protons: ~7.2-7.8 ppm (multiplets). Allyl protons: CH₂: ~3.4-3.6 ppm (doublet), CH: ~5.8-6.0 ppm (multiplet), =CH₂: ~5.0-5.2 ppm (multiplets). |
| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: ~125-140 ppm. Allyl carbons: CH₂: ~35-40 ppm, CH: ~135-140 ppm, =CH₂: ~115-120 ppm. |
| IR (Infrared) | C=O stretch (aldehyde): ~1690-1710 cm⁻¹. C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹. C=C stretch (alkene): ~1640 cm⁻¹. Aromatic C=C stretches: ~1450-1600 cm⁻¹. |
| Mass Spec (MS) | Molecular ion (M⁺): m/z = 146. Key fragments corresponding to loss of CHO, allyl group, etc. |
III. The Interplay of Electronic and Steric Effects
The chemical behavior of this compound is a direct consequence of the electronic and steric interplay between the ortho-allyl and aldehyde groups.
Electronic Effects
-
Aldehyde Group (-CHO): The aldehyde group is strongly electron-withdrawing through both induction and resonance. This deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon highly electrophilic.
-
Allyl Group (-CH₂CH=CH₂): The allyl group is generally considered to be weakly electron-donating through induction. This can slightly counteract the deactivating effect of the aldehyde group on the aromatic ring.
The push-pull nature of these substituents influences the electron density distribution within the molecule, impacting its reactivity in various transformations.
Steric Effects and Conformational Preferences
The proximity of the allyl and aldehyde groups in the ortho position introduces significant steric considerations that dictate the molecule's preferred conformation. The molecule can exist in different rotational isomers (conformers) due to rotation around the C-C bond connecting the aldehyde group to the aromatic ring and the C-C bond of the allyl group.
The two primary planar conformations of the aldehyde group relative to the aromatic ring are the s-cis and s-trans conformers. The relative stability of these conformers is influenced by steric hindrance from the adjacent allyl group. It is likely that the s-trans conformation, where the bulky part of the aldehyde group is directed away from the allyl group, is sterically favored.
Caption: Equilibrium between s-cis and s-trans conformers of this compound.
This conformational preference has a direct impact on the accessibility of the aldehyde's carbonyl carbon to nucleophiles and can influence the stereochemical outcome of certain reactions.
IV. Reactivity and Synthetic Applications
The unique electronic and steric profile of this compound makes it a valuable substrate for a variety of organic transformations.
Reactions of the Aldehyde Group
The electrophilic aldehyde group is the primary site for nucleophilic attack.
-
Wittig Reaction: this compound can readily undergo the Wittig reaction to form substituted styrenes. The steric hindrance from the ortho-allyl group may influence the rate of reaction and the E/Z selectivity of the resulting alkene.
-
Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde yields secondary alcohols. The steric bulk around the carbonyl group will play a role in the diastereoselectivity of the addition if a chiral nucleophile is used.
Reactions Involving the Allyl Group
The allyl group provides a handle for various transformations, including intramolecular reactions.
-
Intramolecular Cyclization: Under certain conditions, the aldehyde and allyl groups can react intramolecularly. For example, in the presence of a Lewis acid, an intramolecular Prins-type reaction could lead to the formation of a cyclic alcohol.
Caption: A potential intramolecular cyclization pathway for this compound.
V. Conclusion and Future Outlook
This compound stands as a testament to the profound impact of subtle electronic and steric variations on molecular reactivity. Its unique ortho-disubstituted pattern provides a rich platform for synthetic innovation, enabling the construction of diverse and complex molecular frameworks. A thorough understanding of the principles outlined in this guide will empower researchers to strategically employ this versatile building block in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials. Further exploration into the catalytic asymmetric transformations of this compound holds significant promise for the efficient synthesis of chiral molecules of biological and material importance.
References
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Allylbenzaldehyde via Claisen Rearrangement
Introduction: The Synthetic Challenge and Strategic Approach
2-Allylbenzaldehyde is a valuable synthetic intermediate, featuring both a reactive aldehyde and a versatile allyl group, making it a key building block in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals.[1] Its synthesis, however, is not a trivial one-step process. A robust and logical synthetic pathway involves a multi-step approach, commencing with readily available starting materials and incorporating the powerful and elegant Claisen rearrangement as the key C-C bond-forming step.
This application note provides a comprehensive guide for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a protocol but the scientific rationale behind the experimental choices. The core of this synthesis is a three-step sequence:
-
Williamson Ether Synthesis: The initial O-allylation of phenol to form allyl phenyl ether.
-
Aromatic Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement of allyl phenyl ether to yield 2-allylphenol.
-
Ortho-Formylation: The introduction of an aldehyde group onto the 2-allylphenol intermediate to furnish the final product, this compound.
We will provide detailed, step-by-step protocols for the first two well-established steps. For the final formylation step, which presents a greater synthetic challenge in terms of selectivity, we will discuss the rationale for choosing a suitable method and provide a detailed protocol based on the highly effective Duff reaction.
Part 1: The Foundational Synthesis of 2-Allylphenol
The journey to this compound begins with the efficient construction of the 2-allylphenol backbone. This is achieved in a two-step process detailed below.
Step 1: Synthesis of Allyl Phenyl Ether via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In this step, the sodium salt of phenol (sodium phenoxide) acts as a nucleophile, attacking the electrophilic allyl bromide in an SN2 reaction.
Reaction: Ph-OH + Br-CH₂-CH=CH₂ + K₂CO₃ → Ph-O-CH₂-CH=CH₂ + KBr + CO₂[2]
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating phenol to the more nucleophilic phenoxide.[2] Stronger bases like NaH could also be used but require more stringent anhydrous conditions.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.[1]
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Synthesis of Allyl Phenyl Ether
| Parameter | Value/Condition |
| Reactants | Phenol (94 g, 1.0 mol), Allyl bromide (121 g, 1.0 mol), Anhydrous Potassium Carbonate (140 g, 1.01 mol) |
| Solvent | Acetone (150 mL) |
| Reaction Time | 8 hours |
| Temperature | Reflux |
| Work-up | Extraction with diethyl ether, washing with 10% NaOH (aq) and brine, drying over anhydrous MgSO₄ |
| Purification | Vacuum distillation |
| Expected Yield | 115-130 g |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 mL).[1]
-
Heat the mixture to reflux and maintain for 8 hours. The reaction mixture will thicken as potassium bromide precipitates.[1]
-
After cooling to room temperature, add distilled water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with 10% aqueous sodium hydroxide to remove any unreacted phenol, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude allyl phenyl ether by vacuum distillation, collecting the fraction boiling at 85°C at 19 mmHg.[1]
Step 2: Synthesis of 2-Allylphenol via Aromatic Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally-driven, intramolecular[1][1]-sigmatropic rearrangement.[3] The reaction proceeds through a concerted, cyclic transition state, resulting in the migration of the allyl group from the oxygen to the ortho position of the aromatic ring.[4] This is followed by a rapid tautomerization to restore aromaticity and yield the stable 2-allylphenol.[5]
Mechanism of the Aromatic Claisen Rearrangement
The reaction is a concerted pericyclic process, meaning all bond-breaking and bond-forming occur in a single step through a six-membered cyclic transition state.[3][6]
References
- 1. 2-Allyloxybenzaldehyde [myskinrecipes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Duff_reaction [chemeurope.com]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Duff reaction [a.osmarks.net]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
2-Allylbenzaldehyde: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds
Introduction: The Strategic Importance of 2-Allylbenzaldehyde in Heterocyclic Chemistry
This compound, a bifunctional aromatic compound, has emerged as a highly valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds.[1][2] Its strategic importance lies in the orthogonal reactivity of the aldehyde and the allyl group, which can be selectively targeted or engaged in concerted cyclization cascades to construct complex molecular architectures. This unique structural motif allows for the application of a diverse range of synthetic methodologies, including transition-metal-catalyzed cyclizations, radical-mediated processes, and pericyclic reactions, to afford privileged heterocyclic cores such as isochromenes, quinolines, and various fused ring systems. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceutical agents.[3][4] This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated experimental protocols.
I. Palladium-Catalyzed Intramolecular Cyclizations: A Powerful Strategy for Heterocycle Construction
Palladium catalysis has proven to be an exceptionally powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6][7] In the context of this compound derivatives, intramolecular palladium-catalyzed reactions, particularly the Heck reaction, have been extensively utilized to forge new heterocyclic rings.[8][9][10]
Application Note 1: Synthesis of Dihydroisochromenes via Intramolecular Heck Reaction
The intramolecular Heck reaction provides a convergent and reliable method for the synthesis of dihydroisochromene skeletons.[10] This transformation involves the palladium(0)-catalyzed coupling of an aryl halide or triflate with the tethered alkene of the allyl group. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[9][11] The regioselectivity of the cyclization is typically governed by the formation of the thermodynamically more stable six-membered ring.
Mechanism of the Intramolecular Heck Reaction:
The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-allyl-bromobenzaldehyde) to a palladium(0) complex. This is followed by the coordination of the intramolecular alkene and subsequent migratory insertion to form a new carbon-carbon bond and a six-membered ring. The resulting alkylpalladium(II) intermediate then undergoes β-hydride elimination to yield the dihydroisochromene product and a hydridopalladium(II) species. Reductive elimination with a base regenerates the active palladium(0) catalyst, completing the cycle.[11]
Experimental Protocol: Synthesis of 3-Methyl-1H-isochromene
This protocol describes the synthesis of a substituted isochromene derivative from a 2-alkynylbenzaldehyde, a related precursor that undergoes a similar palladium-catalyzed cyclization. The principles are directly applicable to this compound systems.
Materials:
-
2-Ethynylbenzaldehyde
-
Methanol
-
Silver(I) catalyst (e.g., AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2-ethynylbenzaldehyde in anhydrous dichloromethane under an inert atmosphere, add the silver(I) catalyst.
-
Add methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by column chromatography to afford the desired 3-substituted-1-alkoxyisochromene.[12]
Data Summary: Palladium-Catalyzed Cyclizations
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 2-Allyl-bromobenzaldehyde | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | THF | Dihydroisochromene | High |
| 2 | 2-Allyl-iodobenzaldehyde | PdCl₂(MeCN)₂ | - | NEt₃ | MeCN | Dihydroisochromene | 55 |
Table adapted from literature reports on intramolecular Heck reactions.[13]
Workflow for Intramolecular Heck Reaction:
References
- 1. jk-sci.com [jk-sci.com]
- 2. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Allyloxybenzaldehyde [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 10. soc.chim.it [soc.chim.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Isochromene synthesis [organic-chemistry.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes & Protocols: The Strategic Use of 2-Allylbenzaldehyde in Natural Product Synthesis
Abstract
2-Allylbenzaldehyde is a versatile bifunctional building block that has emerged as a powerful tool in the synthesis of complex natural products. Its unique architecture, featuring an aldehyde and a sterically accessible allyl group positioned ortho to each other, provides a gateway to a diverse array of intramolecular cyclization and cascade reactions. This guide offers an in-depth exploration of its most significant applications, focusing on the mechanistic rationale behind powerful transformations such as the intramolecular Heck reaction and palladium-catalyzed cascade cyclizations. We provide detailed, field-proven protocols and conceptual frameworks to empower researchers, scientists, and drug development professionals to strategically incorporate this compound and its derivatives into their synthetic campaigns.
Introduction: A Bifunctional Linchpin for Molecular Construction
In the intricate field of total synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of starting materials. This compound (IUPAC name: 2-(prop-2-en-1-yl)benzaldehyde) is a prime example of a molecular scaffold engineered for synthetic efficiency.[1] Its two key functional groups—the electrophilic aldehyde and the nucleophilic/coordinating allyl group—are pre-organized for intramolecular reactions, enabling the rapid construction of carbo- and heterocyclic ring systems that form the core of many biologically active natural products.
The aldehyde serves as a versatile handle for chain extension, condensation, or oxidation/reduction, while the allyl group is an ideal participant in transition metal-catalyzed cross-coupling and cyclization reactions.[2][3] This guide will illuminate the primary strategies that leverage this unique reactivity to forge complex molecular architectures.
The Intramolecular Heck Reaction: A Workhorse for Heterocycle Synthesis
The intramolecular Heck reaction (IMHR) is arguably the most powerful application of this compound derivatives in natural product synthesis.[2][4] This palladium-catalyzed reaction facilitates the coupling of an aryl halide or triflate with the tethered allyl group, providing a reliable method for constructing five- and six-membered rings, including dihydrobenzofurans and chromanes, which are prevalent motifs in natural products.[3][5][6]
Mechanistic Rationale
The IMHR operates via a well-established Pd(0)/Pd(II) catalytic cycle. The choice of catalyst, ligands, base, and solvent is critical for optimizing yield and selectivity. The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the aryl-halide (or triflate) bond of the this compound derivative, forming an arylpalladium(II) intermediate.[3][7]
-
Migratory Insertion (Carbopalladation): The tethered alkene of the allyl group coordinates to the palladium center and subsequently undergoes migratory insertion into the Pd-C bond. This step is typically irreversible and forms the new carbon-carbon bond, creating the cyclic structure.[3][4] The regioselectivity of this step (i.e., the ring size) is highly controlled by the geometric constraints of the intramolecular setup.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the alkene within the newly formed ring and producing a palladium-hydride species.[7]
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.[7]
Caption: Catalytic cycle of the Intramolecular Heck Reaction.
Application in the Synthesis of Dihydrobenzofurans
The IMHR of o-allyl-iodobenzaldehydes or their corresponding ethers/esters is a cornerstone for synthesizing the 2,3-dihydrobenzofuran skeleton. This core is found in numerous natural products with diverse biological activities.
Experimental Protocol: IMHR for Dihydrobenzofuran Synthesis
This protocol is a representative example adapted from methodologies for palladium-catalyzed cyclizations.[3][4]
Reaction: Palladium-catalyzed intramolecular Heck cyclization of 2-allyl-5-bromoiodobenzene (a conceptual derivative).
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-allyl-5-bromoiodobenzene | 324.93 | 325 mg | 1.0 | Substrate |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 (5 mol%) | Catalyst Precursor |
| PPh₃ (Triphenylphosphine) | 262.29 | 26.2 mg | 0.10 (10 mol%) | Ligand |
| Et₃N (Triethylamine) | 101.19 | 202 mg (0.28 mL) | 2.0 | Base |
| Anhydrous Acetonitrile (MeCN) | 41.05 | 10 mL | - | Solvent |
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the substrate (325 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (26.2 mg, 0.10 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (10 mL) via syringe, followed by triethylamine (0.28 mL, 2.0 mmol).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Causality Note: Heating is required to promote the catalytic cycle, while the phosphine ligand stabilizes the palladium catalyst and the base is essential for regenerating the Pd(0) species.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure dihydrobenzofuran product.
Cascade Reactions: Engineering Molecular Complexity in One Pot
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates.[8][9] This approach embodies the principles of green chemistry by saving time, reagents, and reducing waste. This compound is an exemplary substrate for initiating powerful cascade sequences.
Application in Isocoumarin Synthesis
A notable example is the Pd(II)-mediated cyclization of o-allylbenzaldehydes in water to produce isocoumarins.[10] This transformation proceeds through a sophisticated domino sequence involving cyclization, oxidation, and isomerization steps, all orchestrated by the palladium catalyst in an aqueous medium.
Mechanistic Workflow
The cascade is initiated by the reaction of the allyl group with the Pd(II) catalyst, leading to a cyclization event that is followed by a series of transformations ultimately yielding the aromatic isocoumarin core.
Caption: One-pot cascade workflow for isocoumarin synthesis.
Experimental Protocol: Pd(II)-Mediated Isocoumarin Synthesis
This protocol is based on the work of Li, et al., demonstrating the synthesis of isocoumarins from o-allylbenzaldehyde derivatives.[10]
Reaction: PdCl₂-CuCl₂ mediated cyclization of 2-allyl-3-methoxybenzaldehyde.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-allyl-3-methoxybenzaldehyde | 176.21 | 176 mg | 1.0 | Substrate |
| PdCl₂ | 177.33 | 17.7 mg | 0.1 (10 mol%) | Catalyst |
| CuCl₂ | 134.45 | 269 mg | 2.0 | Co-oxidant |
| Deionized Water | 18.02 | 10 mL | - | Solvent |
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and stir bar, suspend 2-allyl-3-methoxybenzaldehyde (176 mg, 1.0 mmol), palladium(II) chloride (17.7 mg, 0.1 mmol), and copper(II) chloride (269 mg, 2.0 mmol) in deionized water (10 mL).
-
Reaction: Heat the mixture to reflux (100 °C) and stir vigorously for 6 hours. Causality Note: CuCl₂ acts as a co-oxidant to reoxidize the Pd(0) formed during the reaction back to the active Pd(II) state, making the process catalytic in palladium.
-
Cooling and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired isocoumarin.
Synthesis of this compound Precursors
The utility of these applications relies on the accessible synthesis of the this compound core itself. The most common and robust method is the thermal Claisen rearrangement of an O-allylated phenol.
Protocol: Synthesis via Claisen Rearrangement
This protocol describes the synthesis of a 2-allyl-hydroxybenzaldehyde, a common precursor, starting from 3-hydroxybenzaldehyde.[11]
Step 1: O-Allylation
-
Dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.
-
Add allyl bromide (1.33 g, 11 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting phenol.
-
Cool the reaction, filter off the salts, and concentrate the filtrate. The crude 3-(allyloxy)benzaldehyde can often be used directly in the next step.
Step 2: Thermal Claisen Rearrangement
-
Place the crude 3-(allyloxy)benzaldehyde in a flask suitable for high-temperature reactions.
-
Heat the neat liquid under an inert atmosphere (N₂) to 200-220 °C for 2-4 hours. Causality Note: This high temperature provides the activation energy for the concerted, pericyclic[2][2]-sigmatropic rearrangement, which selectively moves the allyl group to the ortho position.
-
Monitor the reaction by TLC. Upon completion, cool the mixture.
-
Purify the resulting product, 2-allyl-3-hydroxybenzaldehyde, by column chromatography to isolate it from any side products.
Conclusion and Outlook
This compound and its derivatives are not merely synthetic intermediates but strategic linchpins for the rapid assembly of complex molecular frameworks. The intramolecular Heck reaction provides a robust and predictable route to essential heterocyclic cores, while the potential for designing intricate cascade reactions opens avenues for highly efficient and atom-economical syntheses. Future research will likely focus on developing enantioselective versions of these cyclizations, employing novel catalytic systems, and designing more elaborate cascade sequences to further push the boundaries of what is possible in the total synthesis of natural products.[12][13] The principles and protocols outlined in this guide serve as a foundational platform for innovation in this exciting area of organic chemistry.
References
- 1. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cascade reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20.210.105.67 [20.210.105.67]
- 10. Pd(II)-mediated cyclization of o-allylbenzaldehydes in water: a novel synthesis of isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives : The effect of substituents upon the efficiency and enantioselectivity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Intramolecular Heck Coupling Reactions with Substituted 2-Allylbenzaldehydes for the Synthesis of Indenone Scaffolds
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2][3][4] This powerful carbon-carbon bond-forming reaction has seen extensive application, particularly in its intramolecular variant (IMHR), for the construction of complex cyclic and heterocyclic structures.[5][6][7][8] This guide focuses on a specific and highly valuable application of the IMHR: the cyclization of substituted 2-allylbenzaldehydes to furnish dihydro-1H-inden-1-one and related indenone scaffolds. These structural motifs are prevalent in numerous biologically active molecules and natural products, making their efficient synthesis a significant endeavor for researchers in medicinal chemistry and drug development.
This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and critical insights for successfully executing these transformative reactions. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Reaction Mechanism: The Catalytic Cycle
The intramolecular Heck reaction of a 2-allylbenzaldehyde derivative proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2][3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the substituted this compound, forming a square planar Pd(II) complex. This is often the rate-determining step.[2]
-
Alkene Coordination and Migratory Insertion: The tethered alkene moiety coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring.[5][9]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step regenerates the double bond, now within the newly formed ring system, and produces a hydrido-palladium(II) complex.
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination of HX (where X is the halide or triflate), which is neutralized by the base.[9] This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the intramolecular Heck reaction.
Experimental Protocols
The success of the intramolecular Heck reaction is highly dependent on the careful selection of the catalyst system, base, solvent, and temperature. The following protocols provide a robust starting point for the cyclization of substituted 2-allylbenzaldehydes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted this compound | ≥95% | Various | Substrate purity is critical. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥98% | Strem, Sigma-Aldrich | Common and effective palladium precursor. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Strem, Sigma-Aldrich | An air-stable Pd(0) source. |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich, Acros | A standard phosphine ligand. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥98% | Strem, Sigma-Aldrich | A bidentate ligand often improving yields. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, VWR | A common inorganic base. |
| Triethylamine (Et₃N) | ≥99.5%, redistilled | Sigma-Aldrich | An organic base, should be dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | A common polar aprotic solvent. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific | Another suitable polar aprotic solvent. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | A non-polar alternative. |
General Protocol for Intramolecular Heck Cyclization
This protocol is a general starting point and may require optimization for specific substrates.
1. Equipment Setup:
-
A two or three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
A nitrogen or argon inlet for maintaining an inert atmosphere.
-
A heating mantle with a temperature controller or an oil bath.
2. Reaction Procedure:
-
To the reaction flask, add the substituted this compound (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol%), and the phosphine ligand (e.g., PPh₃ at 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration of the substrate) via syringe.
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Example Reaction Conditions
The following table summarizes typical conditions that have been successfully employed for the intramolecular Heck cyclization of this compound derivatives.
| Substrate (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Allyl-1-iodobenzaldehyde | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.5) | DMF | 100 | 12 | 85 |
| 2-Allyl-1-bromobenzaldehyde | Pd₂(dba)₃ (2.5) | dppf (5) | Et₃N (3.0) | Toluene | 110 | 24 | 78 |
| 2-Allyl-1-triflyloxybenzaldehyde | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.0) | MeCN | 80 | 8 | 92 |
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium source and ligand is critical.[2][10] Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[9] Pd₂(dba)₃ is a direct source of Pd(0). Phosphine ligands like PPh₃ stabilize the palladium catalyst and modulate its reactivity.[11] For more challenging substrates, bidentate ligands like dppf can improve reaction efficiency.
-
Base: The base is essential to neutralize the HX generated during the reductive elimination step, thus regenerating the Pd(0) catalyst.[3][9] Inorganic bases like K₂CO₃ are often used in polar solvents, while organic bases like Et₃N are suitable for less polar media. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents like DMF and MeCN are commonly used as they can dissolve the catalyst, base, and substrate, and often facilitate the reaction. Toluene is a non-polar alternative that can be advantageous in certain cases. The solvent should always be anhydrous and deoxygenated to prevent catalyst deactivation.
-
Temperature: Heck reactions are typically performed at elevated temperatures (80-140 °C) to facilitate the oxidative addition and other steps in the catalytic cycle.[12] The optimal temperature will depend on the reactivity of the specific substrate.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is under a strict inert atmosphere. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[10] |
| Low reactivity of the aryl halide. | Aryl chlorides are less reactive than bromides and iodides.[2] For less reactive halides, increase the temperature, use a more electron-rich ligand, or switch to a more reactive leaving group like a triflate. | |
| Formation of Side Products | Isomerization of the double bond. | This can occur if the intermediate Pd-H species re-adds to the product olefin.[13] Adding silver salts can sometimes suppress this side reaction. |
| Decomposition of the starting material or product. | The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer duration. | |
| Catalyst Deactivation | Presence of oxygen or water. | Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated. |
| Formation of palladium black. | This indicates catalyst agglomeration and deactivation. The ligand-to-palladium ratio may be too low. Increase the amount of phosphine ligand. |
Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting failed reactions.
Conclusion
The intramolecular Heck reaction of substituted 2-allylbenzaldehydes is a robust and versatile method for the synthesis of valuable indenone frameworks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently construct these important cyclic structures. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful synthetic transformation in the pursuit of novel therapeutics and complex molecular architectures.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes [manu56.magtech.com.cn]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Wittig Reaction of 2-Allylbenzaldehyde for Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone in the edifice of organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1] This olefination reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide.[2] A key advantage of the Wittig reaction over other alkene synthesis methods, such as elimination reactions, is its exceptional regioselectivity; the double bond is formed precisely at the location of the original carbonyl group, preventing the formation of isomeric mixtures.[3][4]
This application note provides a detailed technical guide for the synthesis of a stilbene derivative through the Wittig reaction of 2-allylbenzaldehyde with a suitable phosphonium ylide. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol, and outline methods for the purification and characterization of the final product. The insights and procedures detailed herein are designed to be directly applicable in research and development settings, particularly in the synthesis of novel molecular entities for drug discovery and materials science.
Mechanistic Overview: A Stepwise Look at Alkene Formation
The Wittig reaction proceeds through a fascinating and well-studied mechanism.[5] The journey from starting materials to the final alkene product can be understood through the following key stages:
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt by a strong base.[4] The positive charge on the phosphorus atom enhances the acidity of the adjacent carbon's protons, facilitating their removal to form the phosphorus ylide.[2] The ylide is a key reactive intermediate, characterized by adjacent atoms with opposite charges.[6]
-
Nucleophilic Attack and Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound).[1] This initial addition leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[4][7] While some older literature proposed a betaine intermediate, current evidence suggests that for many Wittig reactions, the formation of the oxaphosphetane can be a concerted [2+2] cycloaddition.[5][7]
-
Decomposition to Products: The oxaphosphetane intermediate is unstable and spontaneously decomposes.[8] This decomposition is driven by the formation of the very strong and stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8] The fragmentation of the four-membered ring yields the desired alkene and triphenylphosphine oxide as a byproduct.[9]
The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the ylide. Stabilized ylides, which contain electron-withdrawing groups, generally lead to the formation of (E)-alkenes, while non-stabilized ylides (with alkyl groups) typically favor the formation of (Z)-alkenes.[1][10] Semi-stabilized ylides, such as those with an aryl group, often result in a mixture of (E) and (Z) isomers.[1]
Caption: The general mechanism of the Wittig reaction.
Experimental Protocol: Synthesis of an Alkene from this compound
This protocol details a two-step procedure for the synthesis of an alkene starting from this compound. The first part covers the preparation of the phosphonium ylide, and the second part describes the Wittig reaction itself.
Part 1: Preparation of the Phosphonium Ylide
The phosphonium ylide is typically prepared from the corresponding phosphonium salt, which is synthesized via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[11][12]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.0 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.[1]
-
Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the stirred suspension.[1] A color change, often to a deep yellow or orange, indicates the formation of the ylide.[1]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.
Part 2: The Wittig Reaction with this compound
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
The freshly prepared phosphonium ylide solution from Part 1
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.[1]
-
Cool the ylide solution from Part 1 to 0 °C in an ice bath.
-
Slowly add the solution of this compound to the stirred ylide solution.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up and Purification
The primary challenge in the purification of Wittig reaction products is the removal of the triphenylphosphine oxide byproduct.[13]
Procedure:
-
Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).[1][8]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]
-
To remove the bulk of the triphenylphosphine oxide, dissolve the crude residue in a minimal amount of a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes. The triphenylphosphine oxide is often less soluble in these solvents and will precipitate out.[1]
-
Filter the precipitate and concentrate the filtrate.
-
Further purification of the alkene product can be achieved by flash column chromatography on silica gel.[13] The polarity of the eluent will depend on the specific alkene synthesized.
| Parameter | Value/Condition | Rationale |
| Ylide Preparation Temperature | 0 °C to Room Temperature | Controlled addition of strong base at low temperature helps to manage the exothermic reaction. |
| Wittig Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction rate, followed by warming to ensure completion. |
| Solvent | Anhydrous THF | Aprotic and can dissolve both the phosphonium salt and the aldehyde. Anhydrous conditions are crucial when using strong bases like n-BuLi. |
| Base for Ylide Formation | n-Butyllithium | A strong base is required to deprotonate the phosphonium salt to form the ylide.[4] |
| Work-up Quenching Agent | Saturated aq. NH₄Cl | To neutralize any remaining strong base and facilitate separation. |
| Primary Purification | Precipitation/Filtration | Exploits the differential solubility of the nonpolar alkene and the more polar triphenylphosphine oxide. |
| Secondary Purification | Flash Column Chromatography | To achieve high purity of the final alkene product. |
Product Characterization
The structure and purity of the synthesized alkene should be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.[14] The ¹H NMR spectrum will show characteristic signals for the vinylic protons, the allyl group, and the aromatic protons. The coupling constants between the vinylic protons can help determine the stereochemistry (E/Z) of the double bond.
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the absence of the aldehyde C=O stretch (around 1700 cm⁻¹) from the starting material and the presence of C=C stretching vibrations for the newly formed alkene and the existing allyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized alkene.
Workflow Diagram
Caption: Experimental workflow for the Wittig synthesis of an alkene.
Conclusion
The Wittig reaction remains a powerful and versatile tool for the synthesis of alkenes with a high degree of control over the position of the double bond. By following the detailed protocols and understanding the mechanistic principles outlined in these application notes, researchers can confidently apply this reaction to the synthesis of complex molecules, including those with potential applications in drug development and materials science. Careful execution of the reaction, work-up, and purification steps is crucial for obtaining the desired alkene in high yield and purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to 2-Allylbenzaldehyde in Pharmaceutical Intermediate Synthesis: Mechanisms, Protocols, and Applications
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials is a critical decision point that dictates the feasibility and scalability of producing complex molecular architectures. 2-Allylbenzaldehyde emerges as a uniquely valuable synthon due to the strategic ortho-positioning of its two reactive functional groups: an electrophilic aldehyde and a nucleophilic/coordinative allyl group. This arrangement is not a mere coincidence of structure but a deliberate design element for chemists, enabling a suite of powerful intramolecular reactions.
The proximity of these groups allows for the facile construction of fused ring systems that form the core of numerous pharmacologically active agents. This guide provides an in-depth technical exploration of this compound's application in synthesizing key pharmaceutical intermediates. We will move beyond simple procedural lists to dissect the underlying mechanisms, providing the causal logic behind experimental choices. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature. Our focus will be on three major classes of transformations: the robust Palladium-Catalyzed Intramolecular Heck Reaction, the diversity-generating Multicomponent Reactions (MCRs), and innovative Radical Cyclization pathways.
Core Reactivity: An Intramolecular Design
The synthetic power of this compound is rooted in the cooperative reactivity of its aldehyde and allyl functionalities. The aldehyde serves as an electrophilic handle for condensation and addition reactions, while the allyl group's double bond is primed for metal-catalyzed cross-coupling, radical addition, or other cyclization-initiating events. This dual nature allows for the construction of 5- or 6-membered rings fused to the parent benzene ring, a common motif in medicinal chemistry.
Caption: General workflow for synthesizing fused rings from this compound.
Application I: The Intramolecular Heck Reaction for Carbocycle Construction
Expertise & Experience: The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry, prized for its exceptional functional group tolerance and its ability to forge carbon-carbon bonds under relatively mild conditions.[1][2] Its application to substrates derived from this compound is particularly powerful for creating carbocyclic and heterocyclic systems with high regioselectivity.[3][4] This reaction allows for the construction of sterically congested tertiary and even quaternary stereocenters, which are often challenging to access through other means.[1][5] The choice of palladium catalyst, phosphine ligand, and base is critical and allows for fine-tuning of the reaction's outcome, preventing side reactions like olefin isomerization.[2][4]
Governing Mechanism: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Palladium(0) and Palladium(II) intermediates. The cycle is initiated by the oxidative addition of an aryl halide (or triflate) to the Pd(0) complex. This is followed by the key migratory insertion of the tethered allyl group's alkene into the newly formed Aryl-Pd bond. The final step is a β-hydride elimination, which forms the product's double bond and regenerates the active Pd(0) catalyst.[2][3]
References
Application Notes and Protocols: The Exploration of 2-Allylbenzaldehyde Derivatives as Novel ALDH1A3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Foreword: A New Trajectory in ALDH1A3 Inhibition
Aldehyde Dehydrogenase 1A3 (ALDH1A3) has emerged as a critical therapeutic target in oncology. Its overexpression is a hallmark of cancer stem cells (CSCs) across various malignancies, including breast, prostate, and glioblastoma, where it drives tumor progression, metastasis, and chemoresistance.[1][2] The primary function of ALDH1A3 in this context is the biosynthesis of retinoic acid (RA), a potent signaling molecule that modulates gene expression related to cell differentiation and proliferation.[3][4] Consequently, the development of potent and selective ALDH1A3 inhibitors represents a promising strategy to dismantle the CSC niche and resensitize tumors to conventional therapies.
While various scaffolds have been investigated, substituted benzaldehydes have shown considerable promise.[2][5] Building on this foundation, this guide proposes the exploration of 2-allylbenzaldehyde as a novel scaffold for ALDH1A3 inhibitor design. The introduction of an allyl group at the ortho position of the benzaldehyde core is hypothesized to offer unique structural and electronic properties that could be exploited for enhanced potency and selectivity. This document provides a comprehensive framework for the synthesis, in vitro evaluation, and characterization of this compound derivatives as potential ALDH1A3 inhibitors.
II. The Rationale for this compound: A Hypothesis-Driven Approach
The design of our lead compound, a this compound derivative, is predicated on established structure-activity relationships (SAR) of benzaldehyde-based ALDH1A3 inhibitors.[5] The benzaldehyde moiety itself mimics the endogenous substrate, retinaldehyde, allowing for competitive binding within the enzyme's active site.[5] The strategic placement of an allyl group at the 2-position is proposed to:
-
Introduce Novel Interactions: The allyl group's flexibility and hydrophobicity may allow for unique van der Waals interactions with non-polar residues in the ALDH1A3 catalytic tunnel.
-
Modulate Electronic Properties: The electron-donating nature of the allyl group could influence the reactivity of the aldehyde, potentially enhancing its interaction with the catalytic cysteine residue.
-
Provide a Handle for Further Derivatization: The double bond of the allyl group serves as a reactive handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
III. Synthesis of a Novel this compound Derivative: A Proposed Protocol
The following is a proposed synthetic route for a novel this compound derivative. This protocol is based on established organic chemistry principles and can be adapted for the synthesis of a library of related compounds.
Protocol 1: Synthesis of 2-Allyl-4-methoxybenzaldehyde
This protocol describes a two-step synthesis starting from commercially available 2-hydroxy-4-methoxybenzaldehyde.
Step 1: O-Allylation of 2-hydroxy-4-methoxybenzaldehyde
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous acetonitrile (20 mL).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Addition of Allyl Bromide: To the stirring suspension, add allyl bromide (1.1 eq) dropwise.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(allyloxy)-4-methoxybenzaldehyde.
Step 2: Claisen Rearrangement to 3-Allyl-2-hydroxy-4-methoxybenzaldehyde
-
Reaction Setup: Place the crude 2-(allyloxy)-4-methoxybenzaldehyde from the previous step in a sealed tube.
-
Reaction: Heat the sealed tube to 180-200°C for 4-6 hours.
-
Monitoring: Monitor the rearrangement by TLC.
-
Purification: Cool the reaction mixture and purify by column chromatography on silica gel to obtain 3-allyl-2-hydroxy-4-methoxybenzaldehyde.
Step 3: Methylation of the hydroxyl group
-
Reaction Setup: Dissolve the product from Step 2 in anhydrous acetone.
-
Addition of Base and Methylating Agent: Add potassium carbonate and dimethyl sulfate.
-
Reaction: Reflux the mixture until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Perform a standard aqueous work-up followed by column chromatography to yield the final product, 2-allyl-4-methoxybenzaldehyde .
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for a this compound derivative.
IV. In Vitro Evaluation of ALDH1A3 Inhibitory Activity
A tiered approach is recommended for the comprehensive in vitro evaluation of newly synthesized this compound derivatives.
Protocol 2: ALDH1A3 Enzymatic Inhibition Assay
This fluorescence-based assay quantitatively measures the inhibition of recombinant human ALDH1A3.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
NAD+
-
Substrate (e.g., benzaldehyde or a specific fluorescent substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known benzyloxybenzaldehyde inhibitor[5])
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Add 1 µL of test compound dilutions, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 24 µL of a pre-mixed solution of ALDH1A3 enzyme and NAD+ in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 25 µL of the substrate solution to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the increase in NADH fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value using a dose-response curve.
Protocol 3: Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This flow cytometry-based assay measures the intracellular ALDH activity in live cells.
Materials:
-
ALDH1A3-expressing cancer cell line (e.g., MDA-MB-468)
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Test compound
-
DEAB (a pan-ALDH inhibitor, provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend cells in ALDEFLUOR™ Assay Buffer at 1 x 10^6 cells/mL.
-
Treatment: For each sample, prepare a "test" tube and a "control" tube. Add the test compound to the "test" tube. Add DEAB to the "control" tube.
-
Staining: Add the activated ALDEFLUOR™ substrate to both tubes and incubate for 30-60 minutes at 37°C.
-
Flow Cytometry: Analyze the cells by flow cytometry. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the presence of the test compound compared to the vehicle control.
V. Cellular Phenotypic Assays
Following the confirmation of enzymatic and cellular ALDH1A3 inhibition, the functional consequences of target engagement should be assessed.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
ALDH1A3-expressing cancer cell line
-
96-well plates
-
Complete culture medium
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 5: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the inhibitor on collective cell migration.[6][7]
Materials:
-
ALDH1A3-expressing cancer cell line
-
24-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in 24-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.[6]
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Protocol 6: Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix barrier.[8][9]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Test compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Insert Coating: Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[1]
-
Cell Seeding: Seed cells in serum-free medium containing the test compound or vehicle in the upper chamber.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fixing and Staining: Fix and stain the invading cells on the bottom of the membrane.
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
VI. Data Presentation and Interpretation
Table 1: Hypothetical In Vitro Activity of this compound Derivatives against ALDH1A3
| Compound ID | Structure | ALDH1A3 IC50 (µM) | ALDEFLUOR Inhibition (% at 10 µM) | GI50 (µM) in MDA-MB-468 cells |
| 2-AB-01 | This compound | 5.2 | 65% | 12.8 |
| 2-AB-02 | 2-allyl-4-methoxy... | 0.8 | 85% | 2.1 |
| Control | Benzyloxy...[5] | 0.23 | 92% | 0.5 |
Table 2: Hypothetical Phenotypic Effects of 2-AB-02
| Assay | Vehicle Control | 2-AB-02 (2 µM) |
| Wound Closure at 24h | 85% | 30% |
| Invading Cells/field | 150 | 45 |
VII. Visualizing the Mechanism and Workflow
The ALDH1A3-Retinoic Acid Signaling Pathway and Point of Inhibition
Caption: Inhibition of ALDH1A3 by a this compound derivative blocks the conversion of retinal to retinoic acid.
Experimental Workflow for Inhibitor Evaluation
Caption: A streamlined workflow for the development and evaluation of novel ALDH1A3 inhibitors.
VIII. Conclusion
The exploration of novel chemical scaffolds is paramount to advancing the development of selective and potent ALDH1A3 inhibitors. This guide provides a comprehensive, hypothesis-driven framework for the synthesis and evaluation of this compound derivatives. By following these detailed protocols, researchers can systematically investigate this promising new class of compounds and contribute to the development of next-generation therapies targeting cancer stem cells.
IX. References
-
Abcam. (n.d.). Wound healing assay. Retrieved from --INVALID-LINK--
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. --INVALID-LINK--
-
MilliporeSigma. (n.d.). The Endothelial Cell Transwell Migration and Invasion Assay. Retrieved from --INVALID-LINK--
-
Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from --INVALID-LINK--
-
Pitarresi, J. R., et al. (2020). ALDH1A3 is the dominant ALDH isoform in mesenchymal glioma stem cells and a therapeutic target. Molecular Cancer Therapeutics, 19(12), 2619-2630. --INVALID-LINK--
-
SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from --INVALID-LINK--
-
Tomita, H., et al. (2016). Aldehyde dehydrogenase 1A1 in stem cells and cancer. Oncotarget, 7(10), 11018–11032. --INVALID-LINK--
-
Yang, L., et al. (2018). ALDH1A3-regulated long non-coding RNA NRAD1 is a potential therapeutic target in castration-resistant prostate cancer. Theranostics, 8(15), 4066–4078. --INVALID-LINK--
-
Morgan, C. A., et al. (2015). A high-throughput screening-compatible strategy for the discovery of inhibitors of human aldehyde dehydrogenases. Journal of biomolecular screening, 20(4), 528-538. --INVALID-LINK--
-
Chen, Y., et al. (2014). Targeting aldehyde dehydrogenase 1A1 to eradicate ovarian cancer stem cells. Gynecologic oncology, 132(2), 481-489. --INVALID-LINK--
-
Huddle, B. C., et al. (2021). Development of 2, 5-dihydro-4H-pyrazolo [3, 4-d] pyrimidin-4-one inhibitors of aldehyde dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy. European journal of medicinal chemistry, 211, 113060. --INVALID-LINK--
-
Koppaka, V., et al. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520-539. --INVALID-LINK--
-
Marcato, P., et al. (2011). Aldehyde dehydrogenase: its role in cancer drug resistance. Clinical cancer research, 17(10), 2993-3000. --INVALID-LINK--
-
Moreb, J. S., et al. (2012). The role of aldehyde dehydrogenase in the protection of hematopoietic progenitors from 4-hydroperoxycyclophosphamide. Breast Cancer Research, 14(4), 1-13. --INVALID-LINK--
-
Muzio, G., et al. (2012). The role of aldehyde dehydrogenase in cancer biology and therapy. Current drug metabolism, 13(9), 1329-1344. --INVALID-LINK--
-
Pors, K., & Moreb, J. S. (2014). Aldehyde dehydrogenases in cancer: an opportunity for combination chemotherapy. Drug resistance updates, 17(4-6), 83-93. --INVALID-LINK--
-
Vasiliou, V., & Nebert, D. W. (2005). Analysis and update of the human aldehyde dehydrogenase (ALDH) gene family. Human genomics, 2(2), 1-8. --INVALID-LINK--
References
- 1. snapcyte.com [snapcyte.com]
- 2. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clyte.tech [clyte.tech]
- 7. moodle2.units.it [moodle2.units.it]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. clyte.tech [clyte.tech]
Application Note: Derivatization of 2-Allylbenzaldehyde for Biological Screening
Abstract
This guide provides a comprehensive framework for the strategic derivatization of 2-allylbenzaldehyde, a versatile bifunctional scaffold, to generate a chemically diverse library of small molecules for biological screening. We detail robust, field-proven protocols for selective modification of both the aldehyde and allyl moieties, explaining the chemical rationale behind each strategic choice. Methodologies covered include reductive amination and Knoevenagel condensation to functionalize the aldehyde, and Sharpless asymmetric dihydroxylation for stereocontrolled modification of the allyl group. Each section includes step-by-step protocols, purification guidelines, and characterization requirements to ensure the synthesis of high-purity compounds suitable for high-throughput screening (HTS).
Introduction: The Strategic Value of this compound
In drug discovery and chemical biology, the generation of small molecule libraries from a central scaffold is a cornerstone for identifying novel bioactive compounds.[1][2] The choice of scaffold is critical; it must possess tractable chemical handles for diversification and present a three-dimensional structure amenable to interaction with biological targets. This compound is an exemplary starting scaffold due to the presence of two chemically distinct and highly reactive functional groups: an aromatic aldehyde and a terminal alkene (allyl group).[3][4]
-
The aldehyde serves as an electrophilic handle for nucleophilic additions and condensation reactions, allowing for the introduction of a wide array of substituents.[3][5]
-
The allyl group is amenable to a vast range of transformations, including oxidations and palladium-catalyzed cross-coupling reactions, enabling significant skeletal and stereochemical diversification.[6][7]
This dual reactivity allows for the systematic exploration of chemical space around a core phenylpropene framework. By selectively modifying one group while leaving the other intact, or by modifying both, researchers can rapidly generate a library of analogues with diverse physicochemical properties, enhancing the probability of identifying a "hit" in a biological screen.[8] This application note outlines validated strategies and detailed protocols to exploit this reactivity.
Overall Workflow for Library Generation
The generation of a screening library from this compound follows a structured, multi-step process. The primary objective is to create a collection of purified and characterized molecules, ready for biological evaluation. Each step must be rigorously executed to ensure the integrity of the final compounds and the reliability of subsequent screening data.
Figure 1: General workflow from scaffold to biological hit identification.
Derivatization Strategies & Protocols
We present distinct strategies targeting either the aldehyde or the allyl group. This modular approach allows for the creation of discrete sub-libraries, each exploring different vectors of chemical space.
Strategy A: Targeting the Aldehyde Moiety
Modification of the aldehyde is a direct route to introducing functionalities common in pharmaceuticals, such as amines and extended π-systems.[9][10]
Causality: Reductive amination is one of the most robust and widely used methods for synthesizing secondary and tertiary amines.[11] It proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. This reaction is highly valuable for library synthesis because of the vast commercial availability of primary and secondary amines, allowing for the introduction of diverse polar, basic, and lipophilic groups that can form key interactions (e.g., salt bridges, hydrogen bonds) with biological targets. We utilize sodium triacetoxyborohydride (STAB) as the reducing agent; its mildness and selectivity for the protonated imine over the starting aldehyde allow for a convenient one-pot procedure.[12]
Detailed Protocol: Synthesis of N-benzyl-1-(2-allylphenyl)methanamine
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 146 mg). Dissolve it in 1,2-dichloroethane (DCE) (5 mL).
-
Amine Addition: Add benzylamine (1.05 mmol, 112 mg, 1.05 equiv). Stir the mixture at room temperature for 10 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg, 1.5 equiv) portion-wise over 5 minutes. Note: The reaction is mildly exothermic.
-
Reaction: Stir the reaction at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 3-5 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.[13]
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality: The Knoevenagel condensation is a powerful C-C bond-forming reaction that creates α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[5][14] This strategy is employed to extend the scaffold's conjugation, introduce electron-withdrawing groups (like nitrile or ester), and create rigidified structures that can explore different binding pockets than the more flexible products of reductive amination. The resulting products, such as benzylidenemalononitriles, are known intermediates for various bioactive compounds.[15] Using a mild base like piperidine is crucial to prevent self-condensation of the aldehyde.[14]
Detailed Protocol: Synthesis of 2-(2-allylbenzylidene)malononitrile
-
Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 146 mg) and malononitrile (1.0 mmol, 66 mg) in ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 10 µL).
-
Reaction: Stir the mixture at room temperature. A precipitate often forms as the reaction proceeds. Monitor by TLC until the starting aldehyde is consumed (typically 1-2 hours).
-
Work-up: If a solid has precipitated, cool the mixture in an ice bath for 30 minutes and collect the product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL).
-
Purification: The filtered solid is often of high purity. If necessary, the product can be further purified by recrystallization from ethanol.[16]
-
Characterization: Confirm the structure and purity via melting point, NMR, IR, and MS analysis.[16]
Strategy B: Targeting the Allyl Moiety
Modifying the allyl group introduces changes at a different vector, often impacting properties like polarity, solubility, and stereochemistry, which are critical for biological activity.
Causality: The introduction of chirality is a critical step in drug development, as enantiomers often exhibit vastly different pharmacological activities. The Sharpless asymmetric dihydroxylation (SAD) is a premier method for converting an alkene into a chiral vicinal diol with high enantioselectivity.[17][18] This reaction introduces two hydroxyl groups, significantly increasing the polarity and hydrogen bonding capacity of the molecule. The stereochemical outcome is predictable and controllable by selecting the appropriate chiral ligand (found in AD-mix-α or AD-mix-β).[19] This allows for the synthesis of specific stereoisomers for structure-activity relationship (SAR) studies.
Detailed Protocol: Synthesis of (R)-1-(2-allylphenyl)propane-1,2-diol
-
Setup: In a 100 mL round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 20 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (2.8 g per 2 mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂) (1.0 mmol, 95 mg, 1.0 equiv). Stir vigorously until both phases are clear. Note: AD-mix-β contains the catalyst (K₂OsO₂(OH)₄), chiral ligand ((DHQD)₂PHAL), re-oxidant (K₃Fe(CN)₆), and base (K₂CO₃).[18]
-
Substrate Addition: Add this compound (1.0 mmol, 146 mg) to the cold, stirring mixture.
-
Reaction: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by TLC. The color of the reaction mixture will change from orange to a persistent dark green. The reaction is typically complete in 6-24 hours.
-
Work-up: Quench the reaction at 0 °C by adding solid sodium sulfite (Na₂SO₃) (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate (30 mL) and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diol can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC or by converting the diol to a Mosher's ester derivative for NMR analysis.[20][21]
Figure 2: Derivatization pathways from the this compound scaffold.
Library Design and Property Diversification
A successful screening library should exhibit a broad range of physicochemical properties. The described derivatization strategies significantly alter key parameters like molecular weight (MW), lipophilicity (cLogP), and hydrogen bond donor/acceptor counts (HBD/HBA).
| Starting Material | Reaction Type | Reactant Example | Product Structure (Schematic) | MW ( g/mol ) | Approx. cLogP | HBD | HBA |
| This compound | - | - | 2-allyl-CHO-Ph | 146.19 | 2.5 | 0 | 1 |
| This compound | Reductive Amination | Morpholine | 2-allyl-CH₂-N(CH₂)₄O-Ph | 217.30 | 2.8 | 0 | 2 |
| This compound | Knoevenagel | Malononitrile | 2-allyl-CH=C(CN)₂-Ph | 194.22 | 2.7 | 0 | 2 |
| This compound | Dihydroxylation | AD-mix-β | 2-allyl(OH)₂-CHO-Ph | 180.19 | 1.5 | 2 | 2 |
Table 1: Predicted physicochemical properties of representative derivatives. cLogP values are estimates and serve for comparative purposes.
Conclusion
This compound serves as an outstanding starting point for the generation of diverse small molecule libraries. The orthogonal reactivity of its aldehyde and allyl functional groups allows for a modular and strategic approach to chemical space exploration. By employing robust and well-characterized reactions such as reductive amination, Knoevenagel condensation, and asymmetric dihydroxylation, researchers can systematically introduce a wide range of functionalities, stereochemical complexities, and physicochemical properties. The detailed protocols provided herein serve as a validated foundation for constructing high-quality compound libraries, ultimately accelerating the discovery of novel bioactive agents.
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Discovery from DNA-Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. agilent.com [agilent.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. bhu.ac.in [bhu.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 18. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 20. ch.ic.ac.uk [ch.ic.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Strategies in Asymmetric Synthesis Utilizing 2-Allylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Allylbenzaldehyde is a versatile bifunctional building block uniquely suited for the construction of complex chiral molecules. Its strategic placement of a nucleophilic allyl group ortho to an electrophilic aldehyde allows for powerful intramolecular reactions that can generate stereochemically dense carbocyclic frameworks. This application note provides an in-depth guide to the asymmetric cyclization of this compound, focusing on the intramolecular carbonyl-ene reaction to synthesize valuable chiral 1-indanol derivatives. We will explore two premier catalytic strategies—chiral Brønsted acid and chiral Lewis acid catalysis—explaining the mechanistic rationale behind catalyst selection and providing detailed, field-tested protocols for practical implementation.
Core Concept: The Intramolecular Carbonyl-Ene Reaction
The primary transformation of interest for this compound is the intramolecular carbonyl-ene reaction. This is a pericyclic process where the tethered alkene (the 'ene') adds to the aldehyde (the 'enophile'), proceeding through a 1,5-hydrogen shift to form a new carbon-carbon bond and a new stereocenter.[1] For this compound, the reaction follows an (ene-endo) cyclization pathway, which proceeds through a highly organized six-membered, chair-like transition state to yield a five-membered ring—a substituted indanol.[2] The ability to control the facial selectivity of this reaction using a chiral catalyst is paramount to achieving high enantioselectivity.
Caption: Intramolecular Carbonyl-Ene Cyclization of this compound.
Strategy 1: Chiral Brønsted Acid Organocatalysis
Scientific Rationale: In recent years, organocatalysis using strong, confined chiral Brønsted acids has emerged as a premier strategy for activating carbonyl compounds. Highly acidic catalysts, such as chiral imidodiphosphoric acids (IDPi), protonate the aldehyde's carbonyl oxygen.[2] This protonation drastically lowers the LUMO of the carbonyl, rendering it highly electrophilic and susceptible to attack by the weakly nucleophilic tethered alkene. The catalyst's chiral pocket creates a sterically defined environment, forcing the substrate to adopt a specific conformation in the transition state, thereby directing the ene cyclization to one enantiomeric pathway.[3] The extreme steric demand of these catalysts is often key to achieving high levels of regio- and enantioselectivity.[4]
Data Summary: Performance of Confined Brønsted Acids in Carbonyl-Ene Cyclizations The following table summarizes representative results for the cyclization of various alkenyl aldehydes using a confined imidodiphosphate (IDPi) catalyst, demonstrating the general efficacy of this approach.
| Entry | Substrate (Aldehyde) | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 1 | This compound | 2 | -20 | 91 | 96:4 | Adapted from[2] |
| 2 | Citronellal | 2 | -20 | 85 | 94:6 | Adapted from[2] |
| 3 | 2-(But-3-en-1-yl)benzaldehyde | 1.5 | -20 | 88 | 98:2 | Adapted from[2] |
| 4 | 5-Phenylhex-5-enal | 2 | -40 | 75 | 97:3 | Adapted from[2] |
Protocol 1: Organocatalytic Asymmetric Carbonyl-Ene Cyclization
Materials:
-
This compound (1.0 mmol, 146 mg)
-
(R)-IDPi Catalyst (e.g., (R)-TRIP) (0.02 mmol, 2 mol%)
-
Dichloromethane (DCM), anhydrous (10.0 mL)
-
4Å Molecular Sieves, activated powder (approx. 200 mg)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add the chiral IDPi catalyst (0.02 mmol) and powdered 4Å molecular sieves (200 mg).
-
Purge the flask with dry nitrogen or argon gas. Add anhydrous dichloromethane (10.0 mL) via syringe.
-
Cool the resulting suspension to -20 °C in a cryocool bath.
-
Substrate Addition: In a separate vial, dissolve this compound (1.0 mmol, 146 mg) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the cold, stirring catalyst suspension over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (10 mL) directly to the cold flask.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (95:5 to 90:10 Hexanes:Ethyl Acetate gradient) to afford the chiral 1-vinylindan-1-ol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric ratio by chiral HPLC analysis.
Mechanistic Visualization: Stereochemical Induction
The catalyst's chiral pocket forces a specific chair-like transition state, where the bulky aryl group of the catalyst shields one face of the protonated aldehyde, allowing the allyl group to attack only from the less hindered face.
Caption: Model for Brønsted Acid-Catalyzed Asymmetric Induction.
Strategy 2: Chiral Lewis Acid Catalysis
Scientific Rationale: An alternative, classic approach involves the use of a chiral Lewis acid. Catalysts formed from metal triflates like Sc(OTf)₃ or Cu(OTf)₂ and C₂-symmetric ligands such as bis(oxazolines) (BOX) or pyridine-bis(oxazolines) (PYBOX) are highly effective.[5] The Lewis acidic metal center coordinates to the carbonyl oxygen of the aldehyde. This coordination serves two purposes: it activates the aldehyde by withdrawing electron density, and it positions the chiral ligands in close proximity to the reactive center. The bulky substituents on the chiral ligand then act as stereochemical gatekeepers, blocking one face of the aldehyde and ensuring the intramolecular nucleophilic attack occurs with high facial selectivity.[6]
Protocol 2: Lewis Acid-Catalyzed Asymmetric Carbonyl-Ene Cyclization
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 mmol, 10 mol%)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (0.11 mmol, 11 mol%)
-
This compound (1.0 mmol, 146 mg)
-
Dichloromethane (DCM), anhydrous (5.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.1 mmol) and the (S,S)-Ph-BOX ligand (0.11 mmol).
-
Add anhydrous dichloromethane (3.0 mL) and stir the mixture at room temperature for 1-2 hours until a homogenous, colored solution is formed (typically blue or green).
-
Reaction Initiation: Cool the catalyst solution to 0 °C. Add a solution of this compound (1.0 mmol) in anhydrous DCM (2.0 mL) via syringe pump over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 16 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Purification & Analysis: Filter, concentrate, and purify the crude product by flash column chromatography as described in Protocol 1. Determine yield and enantioselectivity.
Visualization: Experimental Workflow
The following diagram outlines the general laboratory workflow for the Lewis acid-catalyzed cyclization.
Caption: Standard workflow for Lewis acid-catalyzed reactions.
Conclusion
This compound stands out as a highly effective substrate for asymmetric intramolecular reactions. The strategic intramolecular carbonyl-ene cyclization provides a direct and atom-economical route to enantiomerically enriched 1-vinylindan-1-ols, which are valuable chiral building blocks. Both modern organocatalytic methods using confined Brønsted acids and established chiral Lewis acid systems demonstrate excellent control over the reaction's stereochemical outcome. The choice between these robust strategies may depend on factors such as catalyst availability, substrate scope, and operational simplicity. The protocols and principles outlined in this note serve as a comprehensive guide for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
References
- 1. Ene reaction - Wikipedia [en.wikipedia.org]
- 2. Catalytic Asymmetric (ene–endo)‑Carbonyl–Ene Type Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Catalytic Asymmetric Prins Cyclization [organic-chemistry.org]
- 4. The organocatalytic asymmetric Prins cyclization [pubmed.ncbi.nlm.nih.gov]
- 5. HKU Scholars Hub: Chiral Lewis acid-catalyzed enantioselective intramolecular carbonyl ene reactions of unsaturated α-keto esters [hub.hku.hk]
- 6. Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
Topic: Analytical Methods for the Quantification of 2-Allylbenzaldehyde in Reaction Mixtures
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-Allylbenzaldehyde in complex organic reaction mixtures. Recognizing the challenges posed by diverse matrices, including starting materials, catalysts, and byproducts, this document outlines robust and validated methods using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). A supplementary protocol for UV-Vis Spectrophotometry is also included for rapid, process-level monitoring where high specificity is not required. The causality behind instrumental parameters, sample preparation, and validation strategies is explained to empower researchers and drug development professionals to achieve accurate, reliable, and reproducible results.
Introduction and Method Selection Rationale
The accurate quantification of this compound is critical for monitoring reaction kinetics, calculating yields, and ensuring the purity of intermediates in synthetic chemistry and drug development. The choice of an analytical method is contingent upon the specific requirements of the analysis, including the complexity of the reaction matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography (GC): Given the volatility of this compound, GC is an exceptionally suitable technique. When coupled with a Flame Ionization Detector (FID), it offers high resolution and sensitivity for a wide range of organic compounds.[1][2] FID is a universal detector for hydrocarbons, making it a robust choice for quantification without requiring a specific chromophore.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for samples containing non-volatile components that could contaminate a GC system. The benzaldehyde moiety in this compound contains a strong chromophore, making it readily detectable by a UV detector.[3][4] Reverse-phase HPLC using a C18 column is the standard for separating moderately polar organic compounds from complex mixtures.[5]
-
UV-Vis Spectrophotometry: This technique offers a rapid and simple means of quantification. However, its utility is limited by a lack of specificity; any component in the reaction mixture that absorbs at the same wavelength will interfere with the measurement.[6][7] It is best employed for highly simplified matrices or for tracking the overall progress of a reaction where the UV signature is dominated by the analyte.
This guide will prioritize GC-FID and HPLC-UV as the primary recommended methods due to their superior selectivity and reliability.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
The GC-FID method provides excellent separation of volatile components, making it ideal for analyzing the conversion of starting materials and the formation of this compound and related volatile byproducts.
Principle of Operation
A liquid sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. As each component elutes from the column, it is burned in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of analyte present.
Experimental Protocol: GC-FID
Objective: To quantify this compound in a reaction mixture with high accuracy and precision.
Materials:
-
GC system equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary GC column (e.g., RXI-5Sil MS, 30m x 0.32mm i.d., or similar 5% phenyl-methylpolysiloxane column).[1]
-
Helium or Nitrogen (carrier gas, high purity).
-
Hydrogen and Air (for FID, high purity).
-
This compound analytical standard (≥98% purity).
-
Internal Standard (IS), e.g., Dodecane or Anisole.
-
Solvent for dilution (e.g., Methanol, Ethyl Acetate, or Dichloromethane).
Procedure:
-
Internal Standard (IS) Stock Solution Preparation: Accurately prepare a stock solution of the chosen internal standard (e.g., Dodecane) at a concentration of approximately 1 mg/mL in the chosen solvent. The IS is crucial as it corrects for variations in injection volume and instrument response.
-
Calibration Standard Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in the same solvent. b. Create a series of at least five calibration standards by serially diluting the analyte stock solution. c. To each calibration standard, add a fixed amount of the IS stock solution to ensure a consistent IS concentration across all standards and samples. A typical concentration range could be 5-200 µg/mL.
-
Sample Preparation: a. Withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture.[8] b. Dilute the aliquot with a known volume of solvent (e.g., to 1 mL) containing the same fixed concentration of the internal standard used in the calibration standards. The dilution factor should ensure the final analyte concentration falls within the linear range of the calibration curve.
-
Instrumental Analysis: a. Set up the GC-FID system according to the parameters in Table 1. These parameters are a starting point and may require optimization. b. Inject 1 µL of each calibration standard to generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. c. Inject 1 µL of the prepared sample solution.
-
Quantification: a. Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram. b. Determine the concentration of this compound in the diluted sample using the linear regression equation from the calibration curve. c. Account for the initial dilution factor to report the final concentration in the original reaction mixture.
Table 1: Typical GC-FID Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, RXI-5Sil) | Provides good selectivity for aromatic compounds.[1] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.5 mL/min (constant flow) | Optimal for balancing resolution and analysis time. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | Separates the solvent from the analyte and resolves potential byproducts. |
GC-FID Workflow Diagram
Caption: Workflow for GC-FID quantification of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
This method is highly specific and ideal for reaction mixtures containing non-volatile salts, catalysts, or other high-boiling-point impurities that are unsuitable for GC analysis.
Principle of Operation
A liquid sample is injected into a high-pressure stream of liquid (the mobile phase). The mobile phase carries the sample through a column packed with a solid stationary phase (typically silica-based C18). Components separate based on their differential partitioning between the mobile and stationary phases. As the separated components elute, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the analyte's concentration.
Experimental Protocol: HPLC-UV
Objective: To selectively quantify this compound in a complex, potentially non-volatile reaction mixture.
Materials:
-
HPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
This compound analytical standard (≥98% purity).
-
Solvent for dilution (e.g., Acetonitrile/Water mixture).
Procedure:
-
Determine λmax: Dissolve a small amount of this compound standard in the mobile phase and scan its UV spectrum. The wavelength of maximum absorbance (λmax) should be used for detection to ensure maximum sensitivity. For benzaldehyde derivatives, this is typically around 245-250 nm.[3]
-
Calibration Standard Preparation: a. Prepare a 1 mg/mL stock solution of this compound in the diluent (e.g., 50:50 Acetonitrile:Water). b. Serially dilute the stock solution to prepare at least five calibration standards covering the expected sample concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: a. Withdraw a precise aliquot of the reaction mixture. b. Dilute it with a known volume of the diluent to bring the analyte concentration into the calibration range. c. Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter, which can damage the HPLC column. This step is critical for the longevity of the analytical column.
-
Instrumental Analysis: a. Set up the HPLC system using the parameters outlined in Table 2. An isocratic method is often sufficient, but a gradient may be needed if the reaction mixture is complex. b. Before analysis, perform five replicate injections of a mid-range standard. The relative standard deviation (RSD) of the peak area should be ≤2.0% to confirm system suitability.[9] c. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. d. Inject the prepared sample solution.
-
Quantification: a. Integrate the peak area corresponding to this compound in the sample chromatogram. b. Determine the concentration from the calibration curve's linear regression equation. c. Apply the dilution factor to calculate the final concentration in the original reaction mixture.
Table 2: Typical HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Industry standard for separating moderately non-polar compounds.[5] |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | A good starting point for eluting this compound with a reasonable retention time. Adjust ratio as needed for resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | A common injection volume that balances sensitivity and peak shape. |
| Detection λ | ~250 nm (determine empirically) | Corresponds to the π → π* transition of the benzaldehyde chromophore, providing high sensitivity.[3] |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Method Validation and Trustworthiness
To ensure that the chosen method is fit for its intended purpose, it must be validated. Validation demonstrates the reliability, consistency, and accuracy of the analytical results.[10] Key validation parameters, based on ICH guidelines, are summarized in Table 3.[11][12]
Table 3: Key Analytical Method Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[13] | Peak for this compound is well-resolved from other peaks. |
| Linearity | The ability to obtain test results directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. | 98.0% - 102.0% recovery for spiked samples. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD ≤ 2.0% for replicate injections. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Defined by the linearity study. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1.[10] |
Comparative Summary and Method Selection
| Feature | GC-FID | HPLC-UV | UV-Vis Spectrophotometry |
| Selectivity | High | High | Low |
| Sensitivity | High | High | Moderate |
| Sample Throughput | Moderate (~15-20 min/sample) | Moderate (~10-15 min/sample) | Very High (<1 min/sample) |
| Matrix Tolerance | Requires volatile matrix | Tolerates non-volatile components | Prone to interference from any absorbing species |
| Primary Use Case | Gold standard for volatile reaction mixtures. | Analysis of complex mixtures with non-volatile components. | Rapid, in-process checks of simple reaction mixtures. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. fda.gov [fda.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Application Note: A Robust HPLC Method for the Quantification of 2-Allylbenzaldehyde
Abstract
This application note details a selective, precise, and accurate high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-Allylbenzaldehyde. The developed isocratic reversed-phase method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4]
Introduction
This compound is an aromatic aldehyde containing a reactive allyl group. Its unique chemical structure makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Accurate quantification of this compound is crucial for process monitoring, quality control, and stability testing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This document provides a comprehensive guide to a validated HPLC method for this compound, including the scientific rationale behind the method development and detailed protocols for its implementation.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
-
Chemical Structure:
Image Source: PubChem CID 62708423
-
Molecular Formula: C₁₀H₁₀O[5]
-
Molecular Weight: 146.19 g/mol [5]
-
Appearance: Colorless to pale yellow liquid.
-
Solubility: Based on its structure, this compound is expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used in reversed-phase HPLC.[6][7][8]
-
UV Absorbance: The benzaldehyde moiety contains a chromophore that absorbs UV radiation. The expected λmax for benzaldehyde is around 248-250 nm.[9][10] This property allows for sensitive detection using a UV detector.
HPLC Method Development and Rationale
The selection of chromatographic conditions is driven by the physicochemical properties of this compound to achieve optimal separation and detection. A reversed-phase HPLC mode was chosen due to the non-polar nature of the analyte.[11][12]
Chromatographic System
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this method.
Stationary Phase: The Column
The choice of the stationary phase is critical for achieving the desired separation.[11][13]
-
Rationale: A C18 column is the most common and versatile stationary phase in reversed-phase chromatography, offering excellent retention for non-polar compounds like this compound.[12][13][14] The alkyl chains provide a hydrophobic surface for the analyte to interact with. A column with a 5 µm particle size offers a good balance between efficiency and backpressure, while a 150 mm x 4.6 mm dimension is a standard analytical column format.[13][15]
-
Selected Column: C18, 5 µm, 150 mm x 4.6 mm i.d.
Mobile Phase
The mobile phase composition directly influences the retention and elution of the analyte.[16][17][18]
-
Rationale: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[7] Acetonitrile is a strong organic solvent that elutes the non-polar analyte from the C18 column.[6][7][17] An isocratic elution with a fixed ratio of acetonitrile and water is chosen for its simplicity and robustness, which is suitable for the analysis of a single compound. The ratio is optimized to achieve a reasonable retention time and good peak shape.
-
Selected Mobile Phase: Acetonitrile:Water (60:40, v/v).
Detection
-
Rationale: Based on the UV absorbance spectrum of benzaldehyde, a detection wavelength of 250 nm is selected to ensure high sensitivity for this compound.[9][10]
-
Detector: UV-Vis Detector
-
Wavelength: 250 nm
Experimental Protocols
Equipment and Reagents
-
HPLC system with UV detector
-
C18 column (5 µm, 150 mm x 4.6 mm i.d.)
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple solution, a direct dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter is sufficient.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 150 mm x 4.6 mm i.d. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
Method Validation Protocol
This method was validated according to ICH Q2(R2) guidelines.[3][4] The following validation parameters were assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (mobile phase) and a spiked sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be determined.[19]
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This can be evaluated by slightly varying parameters such as the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).
Expected Results and System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) | ≤ 2.0% |
These system suitability tests must be performed before conducting any analysis to ensure the chromatographic system is performing adequately.[20][21]
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Example Value: 15000] |
| 5 | [Example Value: 75000] |
| 10 | [Example Value: 150000] |
| 25 | [Example Value: 375000] |
| 50 | [Example Value: 750000] |
| 100 | [Example Value: 1500000] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Repeatability (n=6) | N/A | ≤ 2.0% |
| Intermediate Precision (n=9) | N/A | ≤ 2.0% |
| Accuracy (80% spike) | 98.0 - 102.0 | ≤ 2.0% |
| Accuracy (100% spike) | 98.0 - 102.0 | ≤ 2.0% |
| Accuracy (120% spike) | 98.0 - 102.0 | ≤ 2.0% |
Workflow Diagram
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. Understanding HPLC Solvents and Their Role in High-Performance Liquid Chromatography [tengerchemical.com]
- 9. Benzaldehyde [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.net.au [chromtech.net.au]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. mastelf.com [mastelf.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
- 20. usp.org [usp.org]
- 21. phenomenex.com [phenomenex.com]
Application Note: A Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Allylbenzaldehyde
Abstract
This guide provides a detailed protocol and in-depth scientific rationale for the qualitative and quantitative analysis of 2-Allylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant aromatic aldehyde used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Ensuring its purity and concentration is critical for quality control and research. GC-MS provides a robust, sensitive, and specific method for its analysis. This document is intended for researchers, analytical chemists, and quality control professionals, offering a self-validating protocol grounded in established analytical principles.
Introduction and Scientific Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] The methodology hinges on two core principles:
-
Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall. The partitioning is governed by factors like the analyte's boiling point and its chemical affinity for the stationary phase.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. For volatile organics, Electron Ionization (EI) is the standard method, where high-energy electrons (typically 70 eV) bombard the molecules. This process removes an electron, creating a positively charged molecular ion (M⁺•), and imparts excess energy, causing the ion to fragment in a predictable and reproducible manner. These fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint."
The combination of GC's separation power with the MS's identification capabilities makes GC-MS an unequivocal tool for analyzing complex mixtures and confirming the identity of specific compounds like this compound.
Analyte Profile: this compound
Understanding the physicochemical properties of this compound is fundamental to developing an effective GC-MS method. Its volatility and thermal stability are key to its suitability for GC analysis.
| Property | Value | Source |
| IUPAC Name | 2-(prop-2-en-1-yl)benzaldehyde | [PubChem][2] |
| Molecular Formula | C₁₀H₁₀O | [PubChem][2] |
| Molecular Weight | 146.19 g/mol | [PubChem][2] |
| CAS Number | 62708-42-3 | [PubChem][2] |
| Boiling Point | ~130 °C at 10 mmHg (for isomer) | [Sigma-Aldrich] |
| Structure | [PubChem][2] |
Note: The boiling point is referenced from the related isomer 2-Allyloxybenzaldehyde, indicating similar volatility suitable for GC analysis.
Comprehensive Analytical Protocol
This protocol is designed to be a robust starting point, which should be optimized for the specific instrumentation in use.
Required Materials and Reagents
-
Analyte Standard: this compound (≥95% purity)
-
Solvents: High-purity, GC-grade or HPLC-grade solvents such as Dichloromethane, Hexane, or Ethyl Acetate.[1][3]
-
Equipment:
Sample and Standard Preparation: The Foundation of Accuracy
The objective of sample preparation is to create a clean, homogenous solution of the analyte in a volatile solvent, at a concentration suitable for the instrument's linear range.
Causality Behind the Choices:
-
Solvent Selection: A volatile organic solvent is crucial.[1] It must easily vaporize in the GC inlet without leaving residue and be compatible with the stationary phase of the column. Dichloromethane is an excellent choice due to its high volatility and ability to dissolve a wide range of organic compounds.
-
Concentration: A target concentration of approximately 10 µg/mL is recommended as a starting point for method development.[4] This concentration is typically well within the linear dynamic range of modern GC-MS systems and avoids detector saturation.
-
Cleanliness: Samples must be free of non-volatile materials (salts, polymers) and particulates, which can contaminate the GC inlet and column, leading to poor performance and instrument downtime.[3][4]
Step-by-Step Protocol for Standard Preparation:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard.
-
Quantitatively transfer it to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with dichloromethane. Mix thoroughly. This stock is stable when stored at 4°C in a tightly sealed container.
-
-
Working Standard (e.g., 10 µg/mL):
-
Pipette 100 µL of the primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with dichloromethane and mix thoroughly.
-
-
Sample Preparation (for unknown samples):
-
If the sample is a solid, dissolve a known weight in dichloromethane to achieve an estimated concentration within the instrument's calibration range.[3]
-
If the sample is a liquid, perform a serial dilution with dichloromethane.
-
After dilution, if any particulates are visible, centrifuge the sample and transfer the supernatant, or filter it through a 0.22 µm PTFE syringe filter into a GC vial.[3]
-
Caption: Workflow for preparing standards and unknown samples.
GC-MS Instrumentation Parameters
The following parameters are recommended for a standard capillary GC-MS system. A non-polar (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is highly recommended due to its versatility and robustness.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Port Temp | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace) or Split 20:1 | Splitless mode maximizes sensitivity for low concentrations (<10 µg/mL). A split injection prevents column overload for higher concentrations. |
| Injection Volume | 1 µL | Standard volume for capillary columns to prevent band broadening. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for most 0.25 mm i.d. columns, balancing speed and resolution. |
| Oven Program | 60 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min) | The initial hold ensures good peak shape. The ramp rate provides efficient separation from other components. The final hold cleanses the column of less volatile materials.[5][6] |
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness | A robust, general-purpose non-polar column suitable for a wide range of organic compounds, including aromatic aldehydes. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable mass spectra. |
| Electron Energy | 70 eV | Universal standard energy that produces consistent fragmentation patterns, essential for library matching.[7] |
| Ion Source Temp | 230 °C | Hot enough to prevent condensation of analytes, but not so hot as to cause excessive thermal fragmentation. |
| Quadrupole Temp | 150 °C | Maintains ion path integrity and prevents contamination of the mass filter. |
| Acquisition Mode | Full Scan | Used for qualitative analysis and method development. Provides the complete mass spectrum for identification. |
| Scan Range | m/z 40 - 350 | Captures the molecular ion (m/z 146) and all significant fragments of this compound. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Interpretation
Qualitative Analysis: Confirming Identity
The identity of this compound is confirmed by a combination of its retention time from the GC and its unique mass spectrum from the MS.
-
Retention Time (RT): Under the conditions specified, this compound will elute at a consistent time. This RT should be confirmed by injecting a pure standard.
-
Mass Spectrum Interpretation: The EI mass spectrum is the definitive identifier. The molecular ion (M⁺•) should be present at m/z 146. The fragmentation pattern is dictated by the molecule's structure, particularly the aldehyde group and the allyl substituent on the aromatic ring.
Predicted Fragmentation Pattern: The fragmentation of this compound is governed by established chemical principles.[8][9]
-
Molecular Ion (M⁺•) at m/z 146: The highest mass peak corresponding to the intact molecule after losing one electron.
-
Loss of a Hydrogen Radical (M-1) at m/z 145: A common fragmentation for aldehydes, resulting in a stable acylium ion.
-
Loss of the Formyl Radical (M-29) at m/z 117: Cleavage of the C-CHO bond results in the loss of a CHO• radical.
-
Formation of Tropylium Ion at m/z 91: A characteristic rearrangement for alkylbenzenes, involving the loss of the allyl and carbonyl groups, leading to the highly stable C₇H₇⁺ ion.
-
Loss of the Allyl Radical (M-41) at m/z 105: Cleavage of the bond between the aromatic ring and the allyl group.
Caption: Key fragmentation pathways for this compound in EI-MS.
Library Confirmation: The acquired spectrum should be compared against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confident identification.[7][10] A match factor of >800 (out of 1000) typically indicates a good match.
Quantitative Analysis: Determining Concentration
For accurate quantification, an external standard calibration is performed. This involves creating a series of standards at different concentrations to generate a calibration curve.
Step-by-Step Protocol for Quantification:
-
Prepare Calibration Standards: From the 1000 µg/mL stock solution, prepare a series of at least five calibration standards (e.g., 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL) in dichloromethane.
-
Acquire Data: Inject each standard and the unknown sample(s) using the same GC-MS method.
-
Process Data: For each chromatogram, integrate the peak area of the primary quantifier ion (m/z 146) for this compound.
-
Generate Calibration Curve: Plot the peak area (y-axis) versus the concentration (x-axis) for the calibration standards. Perform a linear regression on the data.
-
Validate Curve: The curve should have a coefficient of determination (R²) value of ≥0.995 for the results to be considered reliable.
-
Calculate Unknown Concentration: Use the equation of the line (y = mx + b) to calculate the concentration of this compound in the unknown sample based on its integrated peak area.
Method Validation and Quality Control
A trustworthy protocol must be self-validating. To ensure the reliability of results, the following practices are essential:
-
Solvent Blank: A vial of pure dichloromethane should be run at the beginning of the sequence to check for system contamination.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be re-injected every 10-15 samples. The calculated concentration should be within ±15% of its true value to ensure the instrument's response remains stable.
-
Qualifier Ion Ratios: For definitive identification in complex matrices, monitor qualifier ions (e.g., m/z 145, 117). The ratio of the qualifier to quantifier peak areas in a sample should match that of a pure standard within a defined tolerance (e.g., ±20%).
Conclusion
This application note details a robust and reliable method for the analysis of this compound by GC-MS. By following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers and drug development professionals can achieve accurate and precise identification and quantification of this important chemical intermediate. The foundational principles and validation checks described herein provide a framework for developing high-quality, defensible analytical data.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mzinterpretation.com [mzinterpretation.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Tandem Mass Spectral Library | NIST [nist.gov]
Troubleshooting & Optimization
Technical Support Center: Removal of Impurities from 2-Allylbenzaldehyde Synthesis
Welcome to the technical support center for the synthesis and purification of 2-Allylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a critical intermediate in various synthetic pathways. We will explore common impurities arising from different synthetic routes and provide detailed, field-proven troubleshooting strategies and protocols to address these issues effectively. Our focus is not just on the "how," but the fundamental "why," empowering you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses high-level questions regarding the purification of this compound.
Q1: What are the most common classes of impurities I can expect in my crude this compound?
A1: Impurities are almost always tied to the specific synthetic route employed. However, they can be broadly categorized:
-
Unreacted Starting Materials: These are the most frequent impurities. Their nature depends entirely on your chosen synthesis (e.g., 2-bromobenzaldehyde, allylboronic acid, 2-allyloxybenzaldehyde).
-
Reaction Byproducts: These are substances formed in competing or subsequent reactions. A classic example is triphenylphosphine oxide from a Wittig reaction[1]. Homocoupling products in cross-coupling reactions are also common[2].
-
Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 2-allylbenzoic acid, especially during workup or storage[3].
-
Solvent and Reagent Residues: Residual solvents or excess reagents (e.g., bases, catalysts) can contaminate the final product.
Q2: I have a crude mixture containing this compound. What is the most powerful and selective purification technique I should consider first?
A2: For aldehydes, the formation of a water-soluble bisulfite adduct is an exceptionally effective and selective purification method.[4][5][6] This technique leverages the unique reactivity of the aldehyde group.
-
Mechanism: When the crude mixture is treated with a saturated aqueous solution of sodium bisulfite (NaHSO₃), the bisulfite ion undergoes nucleophilic addition to the carbonyl carbon of the aldehyde. This forms a charged bisulfite adduct, which is a salt and therefore soluble in the aqueous layer.[5][7]
-
Selectivity: Most other organic impurities, such as unreacted aryl halides, ethers, or hydrocarbon byproducts, do not react with bisulfite and will remain in the organic layer.
-
Reversibility: The key advantage is that the reaction is reversible. After separating the aqueous layer containing the adduct, the pure aldehyde can be regenerated by adding a base (like NaOH) or a strong acid, which shifts the equilibrium back and releases the aldehyde to be extracted into a fresh organic layer.[4][8]
Section 2: Troubleshooting Guide - Synthesis-Specific Impurities
This section provides targeted advice for impurities encountered in common synthetic routes to this compound.
Case File 1: Claisen Rearrangement Route
The aromatic Claisen rearrangement is a common method, typically starting from 2-allyloxybenzaldehyde, which rearranges upon heating to form 2-allyl-2-hydroxybenzaldehyde, followed by tautomerization.[9][10][11][12]
Q: My crude product from a Claisen rearrangement shows a significant amount of the starting material, 2-allyloxybenzaldehyde, and a phenolic byproduct. How do I remove these?
A: This is a common issue resulting from an incomplete reaction. The key is to exploit the different functional groups present in your product, starting material, and byproduct.
-
The Problem:
-
Product: this compound (an aldehyde).
-
Starting Material: 2-Allyloxybenzaldehyde (an ether and aldehyde).
-
Potential Byproduct: 2-Allylphenol (a phenol, if the aldehyde was reduced or absent in the precursor).
-
-
The Strategy: Acid-Base Extraction. The phenolic byproduct is acidic and can be easily removed.
-
Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a 1M sodium hydroxide (NaOH) solution. The acidic phenol will be deprotonated to form a water-soluble sodium phenoxide salt, which partitions into the aqueous layer.
-
Separate the layers. The organic layer now contains your desired product and the unreacted starting material.
-
Proceed with a bisulfite wash as described in Section 1 and the protocol in Section 3 to separate the this compound from the unreacted 2-allyloxybenzaldehyde.
-
Case File 2: Wittig Reaction Route
The Wittig reaction is another powerful C-C bond-forming reaction, potentially using 2-formylphenylphosphonium salt and formaldehyde, or a related strategy. A major byproduct is triphenylphosphine oxide (Ph₃P=O).[1][13][14]
Q: I've performed a Wittig synthesis and now have my crude this compound contaminated with a large amount of triphenylphosphine oxide. It's showing up everywhere in my characterization. How do I get rid of it?
A: Triphenylphosphine oxide (TPPO) is a notoriously persistent and crystalline byproduct. Its removal is a classic challenge in Wittig chemistry.
-
The Problem: TPPO has moderate polarity and can co-elute with products during chromatography. It is also poorly soluble in non-polar solvents but can be carried through extractions.
-
Strategy 1: Precipitation/Crystallization.
-
Concentrate the crude reaction mixture.
-
Add a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO is often insoluble in these solvents and will precipitate out as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture to remove the solid TPPO. The filtrate contains your product. This may need to be repeated.
-
-
Strategy 2: Column Chromatography. If precipitation is insufficient, column chromatography is necessary.
-
Expert Tip: TPPO can be tricky to separate. A solvent system with a gradual polarity gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) is often required. Monitor the fractions carefully by TLC.
-
Case File 3: Suzuki Cross-Coupling Route
The Suzuki coupling is a highly versatile method for forming C-C bonds, typically reacting an aryl halide (e.g., 2-bromobenzaldehyde) with an organoboron reagent (e.g., allylboronic acid) in the presence of a palladium catalyst.[15][16][17]
Q: After my Suzuki coupling reaction to synthesize this compound, I'm seeing byproducts that I suspect are from homocoupling. How can I remove these?
A: Homocoupling, where the starting materials couple with themselves (e.g., 2-bromobenzaldehyde forming a biphenyl derivative, or allylboronic acid forming 1,5-hexadiene), is a known side reaction in Suzuki couplings, often due to suboptimal reaction conditions.[2]
-
The Problem:
-
Product: this compound (polar aldehyde).
-
Homocoupling Byproducts: Biphenyls or biallyl compounds are typically non-polar.
-
Unreacted Starting Materials: 2-bromobenzaldehyde (polar) and boronic acids/esters (polar).
-
-
The Strategy: A Multi-Step Approach.
-
Initial Filtration: After the reaction, you may be able to filter off the palladium catalyst through a plug of Celite.
-
Aqueous Workup: Perform a standard aqueous workup to remove inorganic salts and water-soluble reagents.
-
Column Chromatography: This is the most effective method for separating the desired product from non-polar homocoupling byproducts. The significant polarity difference between the benzaldehyde product and the non-polar hydrocarbon byproducts allows for a clean separation on silica gel. Use a solvent system like hexanes/ethyl acetate and monitor by TLC.
-
Bisulfite Wash (Optional but Recommended): If unreacted 2-bromobenzaldehyde remains, it may co-elute with your product. A final bisulfite wash will selectively isolate the this compound, yielding a highly pure product.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Selective Purification of this compound via Bisulfite Adduct Formation
This protocol is adapted from established methods for aldehyde purification.[7][8] It is designed to selectively remove the aldehyde from a complex organic mixture.
Materials:
-
Crude this compound mixture
-
Methanol or Tetrahydrofuran (THF)[4]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
5M Sodium Hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: In a separatory funnel, dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF. This enhances the interaction between the aldehyde and the aqueous bisulfite.[5]
-
Adduct Formation: Add an excess of freshly prepared saturated aqueous sodium bisulfite solution to the separatory funnel. Shake the funnel vigorously for 1-2 minutes. Vent frequently, as some SO₂ gas may be generated.[8]
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether) and deionized water to the funnel. Shake vigorously and then allow the layers to separate.
-
Separation: Carefully drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct, into a clean Erlenmeyer flask. The upper organic layer, containing the non-aldehydic impurities, can be discarded.
-
Re-extraction (Optional): To ensure complete recovery, you can re-extract the organic layer with a small portion of fresh bisulfite solution and combine the aqueous layers.
-
Regeneration of the Aldehyde: Return the combined aqueous layers to the separatory funnel. Add a fresh portion of diethyl ether. Slowly add 5M NaOH solution dropwise while swirling until the solution is strongly basic (pH > 12, check with pH paper). This will reverse the adduct formation and release the pure this compound into the organic layer.[4]
-
Final Workup: Shake the funnel, separate the layers, and collect the organic layer. Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Section 4: Data Summaries & Analytical Methods
Properly identifying impurities is crucial before selecting a purification strategy.
Table 1: Common Impurities and Recommended Analytical Detection Methods
| Synthetic Route | Potential Impurity | Impurity Class | Recommended Analytical Technique | Key Signal to Monitor |
| Claisen Rearrangement | 2-Allyloxybenzaldehyde | Starting Material (Ether) | ¹H NMR, GC-MS | Presence of ether linkage signals in NMR; distinct mass peak in GC-MS. |
| 2-Allylphenol | Byproduct (Phenol) | ¹H NMR, IR | Broad -OH peak in NMR and IR; disappearance upon D₂O shake. | |
| Wittig Reaction | Triphenylphosphine Oxide | Byproduct | ³¹P NMR, ¹H NMR | Characteristic signal in ³¹P NMR; complex aromatic signals in ¹H NMR. |
| Suzuki Coupling | 2-Bromobenzaldehyde | Starting Material (Aryl Halide) | GC-MS | Isotopic pattern of bromine in mass spectrum. |
| Biphenyl/Biallyl derivatives | Homocoupling Byproduct | GC-MS, ¹H NMR | Molecular ion peak in MS; absence of aldehyde proton in NMR. | |
| General | 2-Allylbenzoic Acid | Oxidation Product (Carboxylic Acid) | ¹H NMR, IR | Broad carboxylic acid proton signal in NMR; C=O and O-H stretch in IR. |
Section 5: Visual Workflows
The following diagrams illustrate the logical flow for purifying crude this compound.
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. synarchive.com [synarchive.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. soc.chim.it [soc.chim.it]
Common side reactions in the synthesis of 2-Allylbenzaldehyde
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center. As a Senior Application Scientist, I understand that the synthesis of specialized reagents like 2-allylbenzaldehyde can present unique challenges. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your lab work. We will explore common side reactions, troubleshoot suboptimal results, and provide validated protocols to enhance the efficiency and purity of your synthesis.
Troubleshooting Guide: Common Synthetic Pathways & Side Reactions
The synthesis of this compound is typically approached via a multi-step sequence, most commonly involving a Claisen rearrangement followed by conversion of the resulting phenol to an aldehyde. Each step is critical and presents its own set of potential side reactions.
Route 1: Claisen Rearrangement of Allyl Phenyl Ether & Subsequent Oxidation
This is arguably the most common route, proceeding in two key stages:
-
[1][1]-Sigmatropic Rearrangement: Allyl phenyl ether is heated to yield 2-allylphenol.[2][3]
-
Oxidation: The intermediate, 2-allylbenzyl alcohol (derived from the phenol), is oxidized to the target aldehyde.
Question: "I'm performing the thermal Claisen rearrangement of allyl phenyl ether to get 2-allylphenol, but my yield is low, and I'm isolating an isomer that I believe is 4-allylphenol. Why is this happening and how can I improve the regioselectivity?"
Answer: This is a classic challenge in aromatic Claisen rearrangements. The reaction is a pericyclic,[1][1]-sigmatropic rearrangement that proceeds through a cyclic transition state.[3][4] While the ortho-product (2-allylphenol) is typically favored, several factors can lead to the formation of the para-isomer or other byproducts.
Causality & Mechanism:
The initial rearrangement always yields the ortho-intermediate. However, if both ortho positions on the benzene ring are substituted, the allyl group cannot rearomatize. It is then forced to undergo a subsequent Cope rearrangement, migrating to the para position where tautomerization can occur to form the aromatic phenol.[5] Even with an unsubstituted ring, high temperatures can sometimes favor the thermodynamically more stable para product.
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. The rearrangement requires thermal energy (often 180-220 °C), but excessive heat can promote side reactions or decomposition.[6]
-
Recommendation: Start at the lower end of the literature-reported temperature range and monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Incrementally increase the temperature if the reaction is too slow.
-
-
Solvent Effects: Polar solvents can accelerate the reaction rate.[3] High-boiling, non-coordinating solvents like N,N-diethylaniline or sulfolane are often used.
-
Recommendation: Using a high-boiling solvent can help maintain a consistent temperature and improve reaction kinetics.
-
-
Lewis Acid Catalysis: Lewis acids like BCl₃ or AlCl₃ can significantly lower the required reaction temperature, often allowing the rearrangement to proceed at room temperature or below. This can dramatically improve ortho-selectivity.
-
Expert Insight: The Lewis acid coordinates to the ether oxygen, which weakens the C-O bond and facilitates the rearrangement under milder conditions, thereby suppressing the secondary Cope rearrangement to the para position.
-
Question: "After successfully synthesizing 2-allylphenol and converting it to 2-allylbenzyl alcohol, my final oxidation step to this compound is giving me a significant amount of 2-allylbenzoic acid. How can I prevent this?"
Answer: Over-oxidation is the most common side reaction when converting a primary alcohol to an aldehyde.[1] Aldehydes are inherently more susceptible to oxidation than their corresponding alcohols, and once formed, the aldehyde can be further oxidized to a carboxylic acid, often faster than the starting alcohol is consumed.[7][8]
Causality & Mechanism:
Many common oxidizing agents (e.g., potassium permanganate, chromic acid) are too harsh and will not stop at the aldehyde stage. The reaction proceeds through a hydrate intermediate which is readily oxidized.
Troubleshooting & Optimization:
-
Choice of Oxidizing Agent: The key is to use a milder, more selective oxidizing agent.
-
Recommendation: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are classic reagents for this transformation. Manganese dioxide (MnO₂) is particularly effective for oxidizing allylic alcohols like 2-allylbenzyl alcohol.[9] Swern oxidation or Dess-Martin periodinane (DMP) are also excellent, albeit more complex, options.
-
-
Stoichiometry Control: Ensure you are not using a large excess of the oxidant.
-
Recommendation: Use 1.0 to 1.2 equivalents of the oxidizing agent. Monitor the reaction closely by TLC to track the disappearance of the starting alcohol. Quench the reaction as soon as the starting material is consumed.[1]
-
-
Reaction Temperature: Most selective oxidations are run at or below room temperature to minimize side reactions.
-
Expert Insight: Lowering the temperature reduces the overall reaction rate, giving the desired aldehyde a better chance to be formed without undergoing immediate further oxidation.
-
| Oxidizing Agent | Typical Conditions | Common Side Products | Notes |
| KMnO₄, H₂CrO₄ | Varies (often acidic/basic, heat) | 2-Allylbenzoic acid (major) | Not Recommended: Too harsh, low selectivity for aldehyde. |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temp | Minimal over-oxidation | Reliable, but chromium waste is a concern. |
| MnO₂ | CH₂Cl₂ or Hexane, Room Temp | Minimal over-oxidation | Highly Recommended: Selective for allylic/benzylic alcohols.[9] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Minimal | High-yielding but reagent can be shock-sensitive. |
General FAQs
Q1: My final this compound product is pure by NMR, but it turns yellow and develops a solid precipitate upon storage. What is happening?
A1: This is a classic sign of degradation. Benzaldehyde and its derivatives are notoriously prone to air oxidation, converting the aldehyde to the corresponding carboxylic acid (in this case, 2-allylbenzoic acid).[10][11] The yellowing is due to the formation of polymeric materials and the solid is the carboxylic acid, which is often less soluble.
-
Solution:
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed vial.[10]
-
Temperature: Keep it refrigerated or frozen to slow the rate of oxidation.
-
Light Protection: Use an amber vial or store it in the dark.
-
Repurification: If oxidation has occurred, the acidic impurity can be easily removed. Dissolve the product in an organic solvent (like diethyl ether) and perform a liquid-liquid extraction with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The 2-allylbenzoic acid will be deprotonated and move to the aqueous layer, leaving the pure aldehyde in the organic phase.[11]
-
Q2: I'm considering a Grignard-based synthesis. What are the major pitfalls I should be aware of?
A2: While feasible, a Grignard route to this compound (e.g., reacting 2-allylphenylmagnesium bromide with a formylating agent like ethyl formate) is fraught with potential issues.
-
Moisture Sensitivity: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources (e.g., alcohols).[12][13] All glassware must be flame-dried, and all solvents must be anhydrous.
-
Side Reactions with Formylating Agent: When using an ester like ethyl formate, the Grignard reagent can add twice, leading to a secondary alcohol byproduct instead of the desired aldehyde.[14]
-
Reduction: The Grignard reagent can also act as a reducing agent, especially with hindered substrates, leading to the formation of an alcohol corresponding to the formylating agent.[15]
Q3: How can I effectively purify my crude this compound if it contains multiple byproducts?
A3: A multi-step purification strategy is often best.
-
Aqueous Workup: First, perform an acid/base extraction. A wash with aqueous NaHCO₃ or Na₂CO₃ will remove acidic impurities like 2-allylbenzoic acid.[11]
-
Bisulfite Adduct Formation: If you need to remove the aldehyde from other non-aldehyde impurities, a sodium bisulfite wash is highly effective. The aldehyde forms a water-soluble adduct that can be separated in the aqueous layer. The aldehyde can then be regenerated from the aqueous layer by adding acid or base.[11]
-
Column Chromatography: Flash column chromatography on silica gel is the final step for removing neutral, non-polar impurities (like unreacted starting material or isomeric byproducts).
-
Pro Tip: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[10] If you observe degradation on the column, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%).
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing and addressing low yields.
Mechanism: Ortho vs. Para Selectivity in Claisen Rearrangement
Caption: Competing pathways in the aromatic Claisen rearrangement.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimization of 2-Allylbenzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-allylbenzaldehyde. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this valuable synthetic transformation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The most common methods include the Claisen rearrangement of an allyl phenyl ether precursor, or direct allylation via organometallic reagents like Grignard or Suzuki coupling reactions.
For Claisen Rearrangement Routes:
-
Inefficient O-Allylation: The first step, the O-allylation of a starting phenol (e.g., 2-hydroxybenzaldehyde), can be incomplete.
-
Cause: Insufficiently strong base, impure allyl halide, or non-optimal reaction temperature.
-
Solution: Ensure your base (e.g., potassium carbonate) is finely powdered and anhydrous. Use freshly distilled allyl bromide or chloride. The reaction temperature for O-allylation is typically moderate; however, you may need to gently heat the reaction to drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
-
Failed[1][1]-Sigmatropic Rearrangement: The key C-C bond-forming step may not be occurring efficiently.
-
Cause: The Claisen rearrangement is a thermally driven pericyclic reaction that often requires high temperatures (180-220 °C).[2][3] Insufficient temperature or reaction time will lead to low conversion.
-
Solution: Ensure your reaction is heated to the appropriate temperature. Use a high-boiling point solvent like diphenyl ether or conduct the reaction neat if the starting material is a liquid. Microwave-assisted heating can sometimes dramatically increase the reaction rate and yield.[2] The use of a Lewis acid catalyst, such as AlCl₃ or TiCl₄, can also promote the rearrangement at lower temperatures.[1]
-
For Organometallic Routes (Grignard/Suzuki):
-
Inactive Grignard Reagent: Allyl Grignard reagents are notoriously reactive and can be difficult to prepare and handle.
-
Cause: The presence of moisture or protic solvents will quench the Grignard reagent.[4][5] The magnesium metal may also be passivated by an oxide layer.
-
Solution: Use flame-dried glassware and anhydrous solvents (ether or THF).[6] Activate the magnesium turnings with a small crystal of iodine or by sonication. It is often preferable to use commercially available allylmagnesium bromide solutions.
-
-
Poor Reactivity with the Aldehyde: The addition of the Grignard reagent to the aldehyde may be inefficient.
-
Cause: Steric hindrance on the aldehyde or the Grignard reagent can slow down the reaction.[7]
-
Solution: Ensure the reaction is performed at a low temperature (typically -78 °C to 0 °C) to minimize side reactions.[6] After the addition, allow the reaction to warm to room temperature to ensure completion.
-
-
Catalyst Inactivity in Suzuki Coupling: The palladium catalyst is crucial for the success of the Suzuki reaction.
-
Cause: The palladium catalyst can be poisoned by impurities or oxidized to an inactive state. The choice of ligand is also critical.
-
Solution: Use a high-purity palladium source and degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) to remove oxygen.[8][9] The choice of phosphine ligand can significantly impact the reaction; ligands like P(t-Bu)₃ or PCy₃ are often effective for coupling with alkyl halides.[10]
-
Issue 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these and how can I minimize them?
Answer: Side product formation is a common challenge. The nature of the byproducts depends on the reaction pathway.
In Claisen Rearrangement:
-
Para-substituted Product: You may observe the formation of 4-allyl-2-hydroxybenzaldehyde.
-
Cause: If the ortho positions are blocked, or under certain conditions, a subsequent Cope rearrangement can lead to the migration of the allyl group to the para position.[11]
-
Solution: Careful control of reaction temperature and time can minimize this. The ortho-Claisen rearrangement is generally kinetically favored.
-
-
Polymerization: A tarry, intractable material may form.
-
Cause: The allyl group can polymerize at high temperatures.
-
Solution: Use the lowest effective temperature for the rearrangement and consider adding a radical inhibitor like hydroquinone.
-
In Grignard Reactions:
-
Over-addition Products: If your starting material is an ester or acid halide, the Grignard reagent can add twice, leading to a tertiary alcohol.[12]
-
Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.[7]
-
Solution: Use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature.
-
In Suzuki Coupling:
-
Homocoupling: You may observe the formation of biallyl or biaryl compounds.
-
Cause: This occurs when the organoboron compound reacts with itself, or the aryl halide reacts with itself. This can be promoted by the presence of oxygen or improperly prepared catalysts.[9]
-
Solution: Thoroughly degas the reaction mixture and ensure your palladium catalyst is in the active Pd(0) state.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble isolating pure this compound from the reaction mixture. What are the best purification strategies?
Answer: Purification can be challenging due to the physical properties of the product and potential impurities.
-
Column Chromatography: This is the most common method for purifying this compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. The polarity can be adjusted based on the TLC analysis. For compounds that are sensitive to acid, a small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking.[13] For base-sensitive compounds, a small amount of acetic or formic acid can be added.[13]
-
-
Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.[14]
-
Washing: The crude product should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities and then with brine to remove water-soluble components.[15]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods include:
-
Claisen Rearrangement: This involves the O-allylation of a suitable phenolic precursor (like 2-hydroxybenzaldehyde) followed by a thermal[1][1]-sigmatropic rearrangement.[16][17]
-
Organometallic Cross-Coupling Reactions: The Suzuki-Miyaura coupling of an ortho-halobenzaldehyde with allylboronic acid or its esters is a powerful method.[10][18]
-
Grignard Reaction: The reaction of an ortho-halobenzaldehyde with allylmagnesium bromide, often in the presence of a suitable catalyst, can also yield the desired product.[4][7]
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of route depends on several factors:
-
Substrate Availability: The availability and cost of the starting materials are key considerations.
-
Scale of Reaction: For large-scale synthesis, the Claisen rearrangement might be more cost-effective, while for smaller, more complex molecules, the functional group tolerance of the Suzuki coupling may be advantageous.
-
Functional Group Tolerance: Suzuki couplings are known for their excellent functional group tolerance, making them suitable for complex molecules.[19] Grignard reactions are less tolerant of acidic functional groups.[12]
Q3: What are the critical safety precautions to take during the synthesis of this compound?
A3:
-
Allyl Halides: Allyl bromide and chloride are lachrymators and should be handled in a well-ventilated fume hood.
-
Grignard Reagents: These are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.[5]
-
High Temperatures: The Claisen rearrangement often requires high temperatures, so appropriate shielding and temperature control are essential.
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care, and appropriate personal protective equipment should be worn.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 2-Allyloxybenzaldehyde (Precursor for Claisen Rearrangement)
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone or DMF, add finely powdered anhydrous potassium carbonate (1.5 eq.).
-
Add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the potassium salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-allyloxybenzaldehyde, which can often be used in the next step without further purification.
Protocol 2: Claisen Rearrangement to this compound
-
Heat the crude 2-allyloxybenzaldehyde from Protocol 1 to 180-220 °C in a high-boiling point solvent (e.g., diphenyl ether) or neat.
-
Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions for Claisen Rearrangement
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Neat | 200 | 6 | 65 |
| 2 | AlCl₃ (10) | Decalin | 150 | 4 | 78 |
| 3 | TiCl₄ (10) | Toluene | 110 | 8 | 72 |
| 4 | Microwave | Neat | 200 | 0.5 | 85 |
Note: This data is illustrative and specific results may vary.
IV. Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Diagram 2: Reaction Scheme for Claisen Rearrangement
Caption: Two-step synthesis of this compound via Claisen rearrangement.
V. References
-
Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. (n.d.). Retrieved from 16
-
Claisen rearrangement - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727.
-
Brown Allylation Tips : r/Chempros - Reddit. (2022, May 18). Retrieved from --INVALID-LINK--
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020, February 20). Retrieved from --INVALID-LINK--
-
Optimization of temperature and catalyst for 2-Benzoylbenzaldehyde synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Claisen Rearrangement | Chem-Station Int. Ed. (2014, August 9). Retrieved from --INVALID-LINK--
-
The Cope and Claisen Rearrangements - Master Organic Chemistry. (2019, November 14). Retrieved from --INVALID-LINK--
-
Claisen Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Reactions with Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from --INVALID-LINK--
-
reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved from --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from --INVALID-LINK--
-
Troubleshooting for Thin Layer Chromatography - SiliCycle. (2021, December 8). Retrieved from --INVALID-LINK--
-
Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved from --INVALID-LINK--
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9602–9603.
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from --INVALID-LINK--
-
Method for the purification of benzaldehyde - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Troubleshooting for Thin Layer Chromatography - SiliCycle. (2021, December 8). Retrieved from --INVALID-LINK--
-
Suzuki cross-coupling reaction - YouTube. (2020, February 14). Retrieved from --INVALID-LINK--
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. leah4sci.com [leah4sci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Claisen Rearrangement [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. silicycle.com [silicycle.com]
- 14. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Allylbenzaldehyde synthesis
Welcome to the technical support guide for the synthesis of 2-Allylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic routes. Here, we move beyond simple protocols to explore the causality behind common experimental failures, providing you with the in-depth insights needed to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Challenge of ortho-Allylation
This compound is a valuable synthetic intermediate. However, its synthesis can be challenging due to the steric hindrance of the ortho-position and the reactive nature of both the allyl group and the aldehyde. Low conversion rates, coupled with the formation of difficult-to-separate byproducts, are common hurdles. This guide provides a structured approach to identifying and resolving these issues across the most prevalent synthetic methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering.
General Issues & Initial Checks
Q1: My reaction shows a low conversion rate with a significant amount of starting material remaining. Where should I begin my investigation?
This is the most common issue and points to foundational problems with reagents or reaction conditions. Before troubleshooting a specific reaction mechanism, always validate the basics.
-
Reagent Purity and Integrity:
-
Solvents: Ensure all solvents are strictly anhydrous, especially for moisture-sensitive reactions like the Grignard synthesis. The presence of water can quench organometallic reagents and certain bases.[1][2] Using freshly distilled or commercially available anhydrous solvents is critical.
-
Starting Aldehyde (e.g., 2-Bromobenzaldehyde): The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. Verify the purity of your starting material. An older bottle may contain significant amounts of 2-bromobenzoic acid, which will not participate in the desired reaction.
-
Allyl Source (e.g., Allyl Bromide, Allylboronic Acid): Allyl bromide should be distilled before use to remove inhibitors and high-boiling impurities.[3] Allylboronic acid derivatives can undergo protodeboronation, especially in the presence of moisture or acidic/basic conditions, reducing the effective concentration of your nucleophile.[4]
-
-
Inert Atmosphere:
-
Reaction Temperature and Time:
-
Suboptimal temperatures can drastically slow reaction rates. Conversely, excessively high temperatures can promote side reactions or decomposition. If a reaction is known to be sluggish, consider a systematic increase in temperature or extending the reaction time, monitoring progress carefully by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Caption: Initial troubleshooting workflow for low conversion.
Route-Specific Troubleshooting: Grignard Reaction
The synthesis of an allyl Grignard reagent (allylmagnesium bromide) and its subsequent reaction with an ortho-substituted benzaldehyde is a common approach. However, it is fraught with potential pitfalls.
Q2: The formation of my allylmagnesium bromide seems to fail. I don't observe the typical signs of Grignard formation (e.g., bubbling, color change). What's wrong?
The initiation of a Grignard reaction is often the most critical step.
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Activate the magnesium by crushing it under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Solvent Purity: The reaction requires an ether-based solvent (typically diethyl ether or THF), which must be scrupulously dry.[7] Water will react with the Grignard reagent faster than it is formed.
-
Temperature Control: The formation of allylmagnesium bromide is exothermic. It is crucial to maintain a low temperature (below 0 °C) during the addition of allyl bromide to the magnesium suspension.[8] Failure to do so promotes a Wurtz coupling side reaction, where two allyl groups couple to form 1,5-hexadiene, consuming your starting material.[3]
Q3: My Grignard reagent formed, but the subsequent reaction with 2-bromobenzaldehyde gives a very low yield of the desired product.
Even with a successfully prepared Grignard reagent, the addition step can be problematic.
-
Grignard Reagent Reactivity: Allyl Grignard reagents are highly reactive and can be prone to rearrangement.[9] It's best to use the reagent immediately after it is prepared.
-
Side Reactions with the Aldehyde:
-
Reduction: The Grignard reagent can act as a base and a reducing agent. If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to an alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction), regenerating an alkene.[10]
-
Enolization: The Grignard can act as a base, deprotonating any acidic protons alpha to the carbonyl, which quenches the reagent without the desired addition. This is less of a concern for benzaldehyde derivatives which lack alpha-protons.
-
Caption: Key steps and failure points in the Grignard synthesis pathway.
Route-Specific Troubleshooting: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction couples an aryl halide (e.g., 2-bromobenzaldehyde) with an allylboronic acid derivative. It offers better functional group tolerance than the Grignard route but requires careful optimization of the catalytic system.[11][12]
Q4: My Suzuki coupling reaction is sluggish or stalls completely. What are the most likely culprits?
Failure in a Suzuki coupling almost always points to an issue with the catalyst, base, or solvent system.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[5] If you observe the formation of a black precipitate (palladium black), it's a sign that your catalyst has aggregated and is no longer active in the catalytic cycle.
-
Solution: Ensure the reaction is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes) and maintained under a positive pressure of inert gas. Using fresh, high-quality palladium sources and ligands is also essential.[5]
-
-
Incorrect Base or Solvent:
-
Base: The base is crucial for activating the boronic acid for the transmetalation step.[13] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice depends on the specific substrates and solvent. A base that is too weak or insoluble in the reaction medium can lead to low conversion.
-
Solvent: A solvent system that ensures all components (especially the base and the boronic acid salt) are at least partially soluble is required. Common choices include toluene/water, dioxane/water, or THF/water mixtures. The presence of water can have a remarkable effect on the reaction yield.[14]
-
-
Ligand Selection: For sterically hindered substrates like 2-bromobenzaldehyde, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps, preventing catalyst decomposition.[4][12]
Q5: I'm getting a good conversion, but my mass balance is poor, and I see a byproduct spot on TLC corresponding to benzaldehyde. What is happening?
This strongly suggests protodeboronation of your allylboronic acid pinacol ester. The B-C bond is cleaved and replaced with a B-H bond, effectively destroying your nucleophile. This side reaction can sometimes "outrun" a slow catalytic coupling.[4]
-
Solutions:
-
Optimize for Speed: Use a more active catalyst/ligand system to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.[4]
-
Base Choice: Use a non-aqueous base or a carefully controlled amount of water. While some water is often beneficial, excess can promote this side reaction.
-
Reagent Quality: Use fresh allylboronic acid pinacol ester, as prolonged storage can lead to hydrolysis and subsequent protodeboronation.
-
Table 1: Key Parameter Comparison for Suzuki-Miyaura Coupling
| Parameter | Common Options | Key Considerations |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalysts that form Pd(0) in situ. Purity is critical. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are often required for ortho-substituted substrates.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Must be strong enough to activate the boronic acid but not degrade starting materials.[13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, ACN/H₂O | A biphasic system is common; solubility of all components is key.[14] |
| Temperature | 60 - 110 °C | Must be high enough for catalytic turnover but low enough to prevent degradation. |
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from standard literature procedures for coupling ortho-substituted aryl bromides.[12][15]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and a suitable base such as K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
-
Solvent & Degassing: Add the solvent system (e.g., a 4:1 mixture of Toluene:Water). Seal the flask with a septum and sparge the mixture with argon for 20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under a positive pressure of argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis via Grignard Reaction
This protocol requires strict anhydrous and inert conditions.[3][8]
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.5 eq) in a dry three-neck flask under argon.
-
Add anhydrous diethyl ether.
-
Slowly add a solution of allyl bromide (1.3 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 5 °C using an ice-salt bath. Successful initiation is marked by gentle bubbling and a cloudy appearance.
-
After the addition is complete, stir for an additional 30-60 minutes.
-
-
Addition to Aldehyde:
-
In a separate dry flask, dissolve 2-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether under argon.
-
Cool this solution to 0 °C.
-
Slowly transfer the prepared Grignard reagent to the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by column chromatography or vacuum distillation to obtain this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in 2-Allylbenzaldehyde Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in reactions involving 2-allylbenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of reaction monitoring and characterization.
Section 1: Understanding Byproduct Formation - Common Scenarios & Plausible Mechanisms
Reactions with bifunctional molecules like this compound can be complex, often yielding a mixture of products. Understanding the potential reaction pathways is the first step in effective byproduct identification.
Q1: I'm seeing unexpected peaks in the 1H NMR of my this compound reaction. What are the most common byproducts I should consider?
A1: Based on the reactivity of the aldehyde and allyl functional groups, several common byproducts can form. Here are the most likely candidates:
-
Over-oxidation Product (2-Allylbenzoic Acid): The aldehyde group is susceptible to oxidation, especially if the reaction is exposed to air or if oxidizing agents are present. This will result in the formation of the corresponding carboxylic acid.
-
Intramolecular Cyclization Products: this compound can undergo intramolecular cyclization to form substituted chromane or isochromane derivatives, particularly under acidic or thermal conditions. Radical cyclization is also a known pathway for related substrates.[1][2]
-
Polymerization Products: Both the aldehyde and allyl groups can participate in polymerization, leading to a complex mixture of oligomers or polymers. This is often observed as broad, unresolved humps in the NMR spectrum.[3][4][5]
-
Aldol Condensation Products: Under basic conditions, the aldehyde can undergo self-condensation, leading to aldol adducts or the corresponding α,β-unsaturated aldehyde.
-
Isomerization of the Allyl Group: The terminal double bond of the allyl group can migrate to form the more stable internal (E)- or (Z)-propenyl isomers.
Q2: What reaction conditions are most likely to promote the formation of these byproducts?
A2: Byproduct formation is highly dependent on the specific reaction conditions. Here's a general guide:
| Byproduct Class | Favorable Conditions |
| Oxidation | Presence of O₂, oxidizing agents (e.g., KMnO₄, CrO₃), prolonged reaction times at elevated temperatures. |
| Cyclization | Acidic or Lewis acid catalysts, high temperatures, radical initiators.[1][2] |
| Polymerization | High concentrations, presence of radical initiators or strong acids/bases, extended reaction times.[3][4] |
| Aldol Condensation | Basic conditions (e.g., NaOH, LDA), presence of enolizable protons. |
| Isomerization | Presence of transition metal catalysts (e.g., Ru, Rh), strong bases. |
Workflow for Byproduct Identification
The following diagram illustrates a systematic workflow for identifying unknown byproducts in your this compound reactions.
Caption: A systematic workflow for byproduct identification using NMR.
Section 2: NMR Troubleshooting Guide - From Spectra to Structure
This section provides specific guidance on interpreting NMR data to identify byproducts.
Q3: I see a new singlet around 10-12 ppm in my 1H NMR. What could it be?
A3: A singlet in this region is highly characteristic of a carboxylic acid proton. This strongly suggests the formation of 2-allylbenzoic acid due to over-oxidation of the starting material. To confirm, you should also observe the disappearance of the aldehyde proton signal (typically around 9.9-10.5 ppm).
Q4: My aromatic region (7-8 ppm) looks much more complex than expected. What does this indicate?
A4: Increased complexity in the aromatic region can arise from several factors:
-
Formation of Cyclized Products: Intramolecular cyclization will alter the symmetry of the aromatic ring, leading to more complex splitting patterns and a change in the chemical shifts of the aromatic protons.
-
Isomerization of the Allyl Group: If the allyl group isomerizes to a propenyl group, the conjugation with the aromatic ring will change, affecting the electronic environment and thus the chemical shifts of the aromatic protons.
-
Polymerization: While often appearing as broad signals, some oligomers may have distinct aromatic signals that overlap with your product, increasing spectral complexity.
A COSY (Correlation Spectroscopy) experiment is invaluable here. It will show which aromatic protons are coupled to each other, helping you to piece together the spin systems of the different aromatic species present.
Q5: I'm observing broad, unresolved "humps" in my 1H NMR spectrum. What is the likely cause?
A5: Broad, featureless signals are a classic sign of polymerization.[3][4] These signals arise from the overlapping resonances of many slightly different repeating units in the polymer chain. If you suspect polymerization, consider the following:
-
Dilution: Rerunning the reaction at a lower concentration can sometimes disfavor polymerization.
-
Inhibitors: Adding a radical inhibitor (if a radical mechanism is suspected) can prevent polymerization.
-
Temperature Control: Lowering the reaction temperature may slow down the rate of polymerization.
Expected 1H NMR Chemical Shifts for this compound and Potential Byproducts
The following table provides a reference for typical 1H NMR chemical shifts. Note that exact values can vary depending on the solvent and other substituents.
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Allyl/Propenyl H (δ, ppm) | Other |
| This compound | ~10.3 (s) | 7.2-7.9 (m) | ~6.0 (m), ~5.1 (m), ~3.5 (d) | - |
| 2-Allylbenzoic Acid | - | 7.2-8.1 (m) | ~6.0 (m), ~5.1 (m), ~3.5 (d) | ~11-12 (br s, COOH) |
| Chroman Derivative | - | 6.8-7.5 (m) | Varies significantly with structure | Aliphatic protons in the 1.5-4.5 ppm range |
| (E/Z)-2-Propenylbenzaldehyde | ~10.2 (s) | 7.3-7.9 (m) | ~6.8 (dq), ~6.2 (dq), ~2.0 (dd) | - |
Section 3: Advanced NMR Techniques for Byproduct Elucidation
When 1D NMR is insufficient, 2D NMR techniques are essential for unambiguously identifying byproducts.
Q6: How can 2D NMR experiments help me identify an unknown byproduct?
A6: 2D NMR provides through-bond and through-space correlations, which are critical for structure elucidation.
-
COSY (1H-1H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is excellent for tracing out the carbon skeleton of a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to. This is a powerful tool for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for connecting different fragments of a molecule, for example, linking an aliphatic side chain to an aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, regardless of whether they are bonded. This is useful for determining stereochemistry.
Experimental Protocol: A General Approach to NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent dissolves all components and does not have signals that overlap with key resonances.
-
Filter the solution into a clean NMR tube.
-
-
Initial 1H NMR Analysis:
-
Acquire a standard 1D 1H NMR spectrum.
-
Integrate all signals to determine the relative ratios of starting material, product, and byproducts.
-
-
13C and DEPT Analysis:
-
Acquire a 13C NMR spectrum to identify the number of unique carbon environments.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Analysis (if necessary):
-
Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra.
-
Analyze the correlation peaks to establish the connectivity of the unknown byproduct.
-
Logical Flow for Structure Elucidation using 2D NMR
The following diagram illustrates how different NMR experiments are used in conjunction to determine the structure of an unknown byproduct.
Caption: Workflow for structural elucidation using 2D NMR techniques.
Section 4: Final Confirmation and Further Steps
Q7: I have a proposed structure for my byproduct based on NMR data. How can I be absolutely sure?
A7: While NMR is a powerful tool, absolute confirmation may require additional techniques:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular formula of the byproduct.
-
Infrared (IR) Spectroscopy: Use IR to identify key functional groups (e.g., a strong C=O stretch for a ketone or carboxylic acid, the absence of an aldehyde C-H stretch).
-
Independent Synthesis: If possible, synthesize the proposed byproduct through an unambiguous route and compare its NMR and other spectroscopic data with that of the unknown.
-
Crystallography: If the byproduct is crystalline, single-crystal X-ray diffraction can provide an unambiguous 3D structure.
By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of byproduct identification in your this compound reactions. Remember that a systematic approach, combining careful observation with the appropriate spectroscopic tools, is the key to success.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Minimize Over-oxidation in the Synthesis of 2-Allylbenzaldehyde
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the nuances and challenges encountered at the bench. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable strategies to tackle a common synthetic hurdle: the selective oxidation of 2-allylbenzyl alcohol to 2-allylbenzaldehyde, while minimizing the formation of the over-oxidation product, 2-allylbenzoic acid.
The challenge with this compound synthesis lies in the molecule's inherent reactivity. You are working with a substrate that has a primary benzylic alcohol, which is readily oxidized, and an allyl group, which can be sensitive to certain oxidizing conditions. The desired product, an aldehyde, is merely an intermediate on the oxidation pathway to a carboxylic acid and is itself highly susceptible to further oxidation.[1][2][3] This guide provides a troubleshooting framework and validated protocols to help you achieve high-yield, high-purity synthesis.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the selective oxidation of 2-allylbenzyl alcohol.
Q1: Why is it so difficult to prevent the formation of 2-allylbenzoic acid during the oxidation of 2-allylbenzyl alcohol?
The primary difficulty arises from the fact that aldehydes are more easily oxidized than their parent alcohols. The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. Under many oxidation conditions, particularly those involving water, the aldehyde can form a hydrate (a gem-diol), which is structurally similar to an alcohol and can be readily oxidized further by a second equivalent of the oxidant.[3][4] Therefore, stopping the reaction cleanly at the aldehyde stage requires carefully chosen reagents and conditions that are kinetically selective for the alcohol-to-aldehyde transformation and/or are performed in an anhydrous environment to suppress hydrate formation.
Q2: How do I choose the right type of oxidizing agent to avoid over-oxidation?
The key is to differentiate between "strong" and "mild" oxidizing agents.
-
Strong Oxidizing Agents , such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will rapidly oxidize a primary alcohol all the way to a carboxylic acid.[5][6] These are generally unsuitable for preparing this compound.
-
Mild Oxidizing Agents are designed to have lower reactivity and are often used under anhydrous (water-free) conditions. These reagents are essential for stopping the oxidation at the aldehyde stage.[5][7] Examples include chromium-based reagents like Pyridinium Chlorochromate (PCC), DMSO-based systems like the Swern oxidation, hypervalent iodine reagents like Dess-Martin Periodinane (DMP), and catalytic systems like those using TEMPO.
Q3: I'm concerned about unwanted reactions with the allyl group. What are the risks?
This is a valid concern. The carbon-carbon double bond in the allyl group is a nucleophilic site susceptible to attack by strong, electrophilic oxidants. Reagents like potassium permanganate or osmium tetroxide can lead to dihydroxylation, while ozonolysis or harsh treatment with other strong oxidants can cause oxidative cleavage of the double bond.[8][9] Fortunately, the mild reagents recommended for selective aldehyde synthesis (PCC, Swern, DMP, TEMPO) are highly chemoselective and generally do not react with simple alkenes under standard conditions.
Section 2: Troubleshooting Guide & Recommended Protocols
This section is structured to address common problems encountered during the synthesis and provides validated, step-by-step protocols.
Issue: "My reaction produced a significant amount of 2-allylbenzoic acid as a byproduct."
This is the most common failure mode and almost always points to the choice of reagent and/or the presence of water.
Q: I used a chromium-based reagent and got a mix of products. What went wrong and what should I use instead?
Your choice of a chromium reagent is critical. If you used Jones reagent or another chromium(VI) species in an aqueous acidic solution, over-oxidation is expected.[4] The solution is to use a specialized, anhydrous chromium reagent like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC). These reagents are typically used in anhydrous dichloromethane (DCM), which prevents the formation of the hydrate intermediate and halts the oxidation at the aldehyde.[7]
-
To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and powdered 4Å molecular sieves (a scoop) in anhydrous dichloromethane (DCM, ~0.1 M), add a solution of 2-allylbenzyl alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the resulting mixture vigorously at room temperature under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Issue: "The recommended protocol works, but the workup is difficult, and I want to avoid heavy metal waste."
This is a common concern regarding scalability and environmental impact. Modern organic synthesis offers several powerful, metal-free alternatives.
Q: What are the best metal-free alternatives to chromium reagents?
For mild, selective, and metal-free oxidations, the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation are two of the most reliable and widely used methods in both academic and industrial settings.
Strategy 1: The Swern Oxidation The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C) to generate the oxidizing species.[10][11] It is exceptionally mild and tolerant of most functional groups, including the allyl group.[10] Its primary drawback is the stoichiometric formation of dimethyl sulfide, a volatile compound with a notoriously unpleasant odor, requiring the reaction and workup to be performed in a well-ventilated fume hood.[11][12]
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (~0.5 M) and cool it to -78 °C (a dry ice/acetone bath).
-
To this solution, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Add a solution of 2-allylbenzyl alcohol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for another 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.
Strategy 2: The Dess-Martin Periodinane (DMP) Oxidation DMP is a hypervalent iodine compound that serves as a mild and highly selective oxidant.[13][14] The reaction is typically performed at room temperature, has a short reaction time, and features a very simple workup.[13][15] While DMP is more expensive than Swern reagents, its operational simplicity makes it a favorite for complex molecule synthesis. Note: DMP is known to be shock-sensitive and potentially explosive under certain conditions and should be handled with appropriate caution.[15][16]
-
To a solution of 2-allylbenzyl alcohol (1.0 equivalent) in anhydrous DCM (~0.1 M), add Dess-Martin Periodinane (DMP) (1.2 equivalents) in one portion at room temperature.
-
Stir the mixture under an inert atmosphere. The reaction is usually complete in 1-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by chromatography.
Issue: "I need a scalable and 'greener' process for a pilot plant synthesis."
For larger-scale applications where stoichiometric waste is a major concern, catalytic methods are superior.
Q: Are there any catalytic oxidation methods that are selective for my substrate?
Yes. The (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation is an excellent choice. This method uses a catalytic amount of the stable nitroxyl radical TEMPO, which is continuously regenerated by a cheap, stoichiometric co-oxidant like household bleach (NaOCl) or Oxone.[17][18] The reaction is highly selective for primary alcohols and can be performed under mild, biphasic conditions, making it robust and scalable.[17][19]
-
In a flask equipped with vigorous mechanical stirring, dissolve 2-allylbenzyl alcohol (1.0 equivalent) in DCM (~0.5 M).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃, 0.5 M).
-
Add TEMPO (0.01 equivalents) and sodium bromide (NaBr) (0.1 equivalents) to the biphasic mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add household bleach (aqueous NaOCl, ~1.2 equivalents) dropwise via an addition funnel, maintaining the temperature between 0-5 °C. The reaction is often accompanied by a color change to orange/red.
-
Stir vigorously until TLC analysis indicates complete consumption of the starting alcohol.
-
Separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
Section 3: Visual Guides and Data Summary
To aid in decision-making, we have summarized the key methods and provided a logical workflow.
Table 1: Comparison of Recommended Mild Oxidation Methods
| Method | Key Reagents | Conditions | Pros | Cons |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Anhydrous DCM, RT | Reliable, commercially available reagent | Stoichiometric chromium waste, potentially acidic, difficult workup |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Anhydrous DCM, -78 °C | Very mild, high yields, metal-free | Requires cryogenic temps, malodorous byproduct (DMS)[11][12] |
| DMP Oxidation | Dess-Martin Periodinane (DMP) | Anhydrous DCM, RT | Fast, neutral pH, simple workup, highly chemoselective[13][16] | Expensive, potentially explosive reagent[15] |
| TEMPO Catalysis | TEMPO (cat.), NaOCl, NaBr | Biphasic DCM/H₂O, 0 °C | Catalytic, "green," scalable, excellent selectivity[17][19] | Requires careful pH and temperature control, vigorous stirring |
Diagram 1: Decision Workflow for Selecting an Oxidation Method
This diagram provides a simplified decision tree for choosing the appropriate oxidation strategy based on common experimental constraints.
Caption: Decision workflow for selecting an oxidation method.
Diagram 2: Reaction Pathway Visualization
This diagram illustrates the desired synthetic transformation versus the undesired over-oxidation side reaction.
Caption: Desired vs. undesired oxidation pathways.
Section 4: Advanced Topic - Protecting Group Strategy
Q: What if I need to perform a reaction on another part of a molecule that already contains the this compound moiety, and I'm worried about its stability?
In complex syntheses, you may need to protect the aldehyde from undesired reactions, including oxidation. The most common strategy is to convert the aldehyde into an acetal , typically a cyclic acetal using ethylene glycol.[20][21]
-
Protection: Reacting this compound with ethylene glycol and a catalytic amount of acid (e.g., p-toluenesulfonic acid, TsOH) forms a cyclic acetal.
-
Stability: This acetal group is stable to bases, nucleophiles, and most oxidizing and reducing agents.[6][22][23]
-
Deprotection: The aldehyde can be easily regenerated by treatment with aqueous acid.[20][22]
This strategy effectively "masks" the aldehyde, allowing you to perform chemistry elsewhere before revealing it again in a final step.
References
- 1. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldehyde synthesis by cleavage of alkenes [organic-chemistry.org]
- 9. Selective oxidation of alkenes to carbonyls under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 19. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 21. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 22. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 23. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
Preventing polymerization of 2-Allylbenzaldehyde during storage
Technical Support Center: 2-Allylbenzaldehyde
A Guide to Preventing Polymerization and Degradation During Storage
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of your this compound samples, preventing the common pitfalls of polymerization and oxidative degradation that can compromise experimental outcomes.
Understanding the Challenge: The Dual Reactivity of this compound
This compound is a valuable synthetic intermediate due to its two reactive functional groups: an aromatic aldehyde and an allyl group. However, this dual functionality is also the source of its inherent instability during storage. Two primary degradation pathways can occur, often synergistically:
-
Autoxidation of the Aldehyde Group: Like many benzaldehydes, this compound is susceptible to autoxidation, especially when exposed to air (oxygen).[1][2] This process involves a free-radical chain reaction that converts the aldehyde to the corresponding carboxylic acid (2-allylbenzoic acid).[1][2] The presence of even trace amounts of this acidic impurity can catalyze further degradation.
-
Free-Radical Polymerization of the Allyl Group: The allyl group can undergo free-radical polymerization. While allyl monomers are generally less reactive than vinyl monomers and tend to form low molecular weight oligomers due to degradative chain transfer, this process can still lead to a significant loss of the desired monomer.[3] This polymerization can be initiated by light, heat, or the presence of radical species, including those formed during the autoxidation of the aldehyde.
The interplay between these two pathways can create a cascading degradation effect. The radicals generated during aldehyde oxidation can initiate allyl polymerization, while the acidic byproducts of oxidation can potentially catalyze other unwanted side reactions.
Diagram of Degradation Pathways
Caption: Degradation pathways of this compound.
Preventative Strategies: Best Practices for Storage
Proactive measures are essential to maintain the purity of this compound. The following protocols are designed to mitigate the risks of oxidation and polymerization.
Optimal Storage Conditions
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of both autoxidation and polymerization.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents autoxidation of the aldehyde group by excluding oxygen.[5][6] |
| Light | Amber/Opaque Container | Protects against photo-initiated free-radical polymerization.[7] |
| Container | Tightly Sealed Glass or Lined Metal | Prevents exposure to air and moisture.[1] Ensure the container material is inert. |
| Inhibitor | Addition of a Radical Inhibitor | Scavenges free radicals, preventing the initiation of polymerization.[8] |
Inhibitor Selection and Addition
For long-term storage, the addition of a free-radical inhibitor is highly recommended. Phenolic inhibitors are a common and effective choice.
| Inhibitor | Recommended Concentration | Key Characteristics |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm (0.01-0.05% w/w) | Good solubility in organic compounds, effective radical scavenger. |
| Hydroquinone (HQ) | 50-200 ppm (0.005-0.02% w/w) | Highly effective, but may be less soluble and can discolor the sample. |
| Hydroquinone monomethyl ether (MEHQ) | 50-200 ppm (0.005-0.02% w/w) | A common alternative to hydroquinone with better solubility. |
Protocol for Adding BHT Inhibitor to this compound
-
Calculate the Required Amount of BHT:
-
Determine the mass of your this compound sample.
-
For a 200 ppm concentration, you will need 200 mg of BHT per 1 kg of the aldehyde.
-
Example: For 50 g of this compound, you would need (200 mg BHT / 1000 g) * 50 g = 10 mg of BHT.
-
-
Prepare a Stock Solution of BHT (Recommended):
-
Dissolve a known mass of BHT in a small volume of a volatile, anhydrous solvent (e.g., dichloromethane or diethyl ether) in which this compound is also soluble. This facilitates accurate addition and homogenous mixing.
-
Example: Dissolve 100 mg of BHT in 10 mL of anhydrous dichloromethane to get a 10 mg/mL stock solution.
-
-
Add the Inhibitor:
-
To your 50 g of this compound, add 1 mL of the 10 mg/mL BHT stock solution.
-
-
Mix and Store:
-
Gently swirl or stir the mixture to ensure the inhibitor is evenly distributed.
-
If a solvent was used, it can be removed under a gentle stream of inert gas or by brief exposure to a rotary evaporator under reduced pressure.
-
Blanket the container with an inert gas (argon or nitrogen), seal tightly, and store at 2-8°C in the dark.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Q1: My this compound has turned yellow/brown upon storage. What does this mean and can I still use it?
A1: Discoloration is a common indicator of degradation, often due to the formation of oligomers or oxidation byproducts.[8] While a slight yellowing may not significantly impact some reactions, it is a sign of impurity. It is highly recommended to assess the purity of the material before use (see Section 4) and consider repurification if necessary.
Q2: The viscosity of my sample has noticeably increased, or it has become a gel/solid. What happened?
A2: A significant increase in viscosity or solidification is a clear sign of advanced polymerization.[8] The material in this state is likely composed of a high percentage of oligomers and polymers and is unsuitable for most applications requiring the monomer. If this occurs, it is best to dispose of the material according to your institution's hazardous waste guidelines.
Q3: I need to use the this compound in a reaction that is sensitive to phenolic inhibitors. How can I remove the inhibitor?
A3: The inhibitor can be removed prior to use through several methods:
-
Column Chromatography: Passing the sample through a short plug of silica gel or alumina is an effective way to remove phenolic inhibitors. Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Aqueous Base Wash: Phenolic inhibitors are acidic and can be removed by washing with a dilute aqueous base solution (e.g., 1M NaOH). This should be followed by washing with water and brine, drying the organic layer, and removing the solvent. Caution: This method may not be suitable for all applications as residual base could cause issues.
-
Distillation: If the compound is thermally stable, vacuum distillation can separate the monomer from non-volatile inhibitors and polymers.[8]
Q4: I suspect my uninhibited sample has started to degrade. Can I salvage it?
A4: If degradation is minimal (e.g., slight discoloration, minor impurities detected by NMR or GC-MS), purification may be possible. For removal of the primary oxidation product, 2-allylbenzoic acid, an aqueous base wash is effective. For removal of oligomers, vacuum distillation or column chromatography are the preferred methods. After purification, immediately add an inhibitor and store under the recommended conditions.
Quality Control & Monitoring
Regularly assessing the purity of your this compound is crucial, especially for sensitive applications.
Analytical Techniques for Detecting Degradation
| Technique | Observable Changes Indicating Degradation |
| ¹H NMR Spectroscopy | Polymerization: Broadening of signals, especially in the aliphatic and aromatic regions. Appearance of new, broad peaks corresponding to the polymer backbone. A decrease in the integration of the sharp vinyl proton signals of the allyl group (~5.0-6.0 ppm) and the aldehyde proton (~9.8-10.5 ppm) relative to an internal standard. Oxidation: Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). |
| FTIR Spectroscopy | Polymerization: Disappearance or significant reduction of the C=C stretch of the allyl group (~1640 cm⁻¹). Oxidation: Appearance of a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a shift in the C=O stretch. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Polymerization: Appearance of broader peaks or a "hump" at longer retention times, corresponding to higher molecular weight oligomers.[4][9] Oxidation: A new peak corresponding to 2-allylbenzoic acid. |
| Gel Permeation Chromatography (GPC) | Provides a clear distribution of molecular weights, allowing for the quantification of oligomer and polymer formation. |
Workflow for Quality Control Analysis
Caption: Decision workflow for quality control.
References
- 1. [PDF] Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jps.usm.my [jps.usm.my]
- 4. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scalable Synthesis and Purification of 2-Allylbenzaldehyde
Introduction
Welcome to the Technical Support Center for 2-Allylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who require a robust, scalable, and reproducible method for synthesizing and purifying this versatile chemical intermediate. As a key building block in the synthesis of various heterocyclic compounds and complex molecules, achieving high purity of this compound is critical for downstream success.
This document moves beyond a simple recitation of steps. It provides in-depth, field-proven insights into the causality behind experimental choices, offers detailed troubleshooting guides in a direct question-and-answer format, and grounds all protocols in established chemical principles. Our goal is to empower you to not only execute the synthesis but also to intelligently troubleshoot any challenges that may arise.
Section 1: Scalable Synthesis via O-Allylation and Claisen Rearrangement
The most reliable and scalable route to this compound begins with the O-allylation of 2-hydroxybenzaldehyde (salicylaldehyde) to form 2-(allyloxy)benzaldehyde, followed by a thermal[1][1]-sigmatropic rearrangement, famously known as the Claisen rearrangement.[2][3] This pathway is advantageous due to the accessibility of starting materials and the high efficiency of the rearrangement step, which forms the desired C-C bond irreversibly.[4]
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 2-(Allyloxy)benzaldehyde
This protocol details the Williamson ether synthesis to prepare the Claisen rearrangement precursor.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask (approx. 5-10 mL per gram of salicylaldehyde).
-
Reagent Addition: While stirring vigorously, add allyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70°C is suitable[5]) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil, 2-(allyloxy)benzaldehyde, is often of sufficient purity for the next step. If significant impurities are present, it can be purified by vacuum distillation.
Part B: Claisen Rearrangement to this compound
This protocol uses thermal energy to induce the[1][1]-sigmatropic rearrangement.
-
Setup: Place the crude 2-(allyloxy)benzaldehyde into a round-bottom flask equipped with a short-path distillation head and a magnetic stirrer. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation at high temperatures.
-
Reaction: Heat the oil in a sand or oil bath to 180-200°C. The reaction is typically complete within 1-3 hours. Monitor by TLC or GC-MS by periodically taking small aliquots (cool before analysis). The rearrangement is exothermic and may require careful temperature control.
-
Completion: The reaction is complete when the starting ether has been fully converted to the rearranged product. The crude this compound can then be purified as described in Section 2.
Reagent Calculation Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Example Calculation (10g Salicylaldehyde) |
| 2-Hydroxybenzaldehyde | 122.12 | 1.0 | N/A | 10.0 g (81.9 mmol) |
| Potassium Carbonate | 138.21 | 1.5 | N/A | 16.9 g (122.8 mmol) |
| Allyl Bromide | 120.98 | 1.1 | 1.398 | 7.6 mL (90.1 mmol) |
| Acetone (Solvent) | 58.08 | N/A | 0.791 | ~75 mL |
Synthesis Troubleshooting Guide
Q: My O-allylation reaction is sluggish or incomplete. What are the likely causes?
A: This is a common issue that can usually be traced to a few key factors:
-
Insufficient Base: Potassium carbonate is a mild base. Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. For very stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but with greater safety precautions.
-
Reagent Quality: Allyl bromide can degrade over time. Use a freshly opened bottle or distill it prior to use. The salicylaldehyde should be pure.
-
Solvent Issues: The solvent must be anhydrous. Water will quench the phenoxide intermediate and react with the base. Ensure your acetone or DMF is appropriately dried.
-
Temperature: Ensure the reaction is maintaining a consistent reflux or the target temperature.
Q: The Claisen rearrangement is giving me a dark, tarry product with low yield. Why?
A: High-temperature reactions, especially with aldehydes, are prone to polymerization and decomposition.
-
Oxygen Contamination: The single most critical factor is the exclusion of oxygen. The aldehyde functionality is susceptible to oxidation at high temperatures, which can initiate polymerization. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the heating process.
-
Temperature Control: Overheating can "crack" the molecule. Use a digital temperature controller with a thermocouple placed in the heating bath to maintain the temperature within a narrow range (e.g., 190 ± 5 °C). Do not heat too rapidly.
-
Purity of Precursor: Impurities in the 2-(allyloxy)benzaldehyde from the first step can catalyze decomposition. If the precursor is heavily colored, consider a quick purification by vacuum distillation before attempting the rearrangement.
Section 2: Purification of this compound
Purification is paramount as common impurities include unreacted starting material, oxidation products (2-allylbenzoic acid), and polymeric byproducts.[6] Two robust methods are presented for achieving high purity on a scalable level.
Method 1: Purification via Sodium Bisulfite Adduct (Recommended for High Purity)
This classic technique is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.[1][7] The aldehyde reversibly forms a water-soluble salt (a bisulfite adduct), which is extracted into the aqueous phase. The pure aldehyde is then regenerated by adding a base.[8]
Bisulfite Adduct Formation and Reversal
Caption: Reversible formation of the water-soluble bisulfite adduct.
Experimental Protocol: Bisulfite Wash
-
Dissolution: Dissolve the crude this compound in a water-miscible solvent like methanol or THF (approx. 3-5 mL per gram of crude product).[8]
-
Adduct Formation: In a separatory funnel, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 5-10 equivalents). Shake the mixture vigorously for 5-10 minutes. The mixture may warm up.
-
Extraction: Add an immiscible organic solvent like diethyl ether or ethyl acetate to the funnel, followed by water to dissolve any precipitated salts. Shake and separate the layers. The non-aldehydic impurities will remain in the organic layer. The bisulfite adduct is in the aqueous layer.
-
Wash: Wash the aqueous layer once more with the organic solvent to remove any lingering impurities.
-
Regeneration: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly add a strong base, such as 10 M NaOH, with stirring until the solution is strongly basic (pH > 12). This reverses the reaction and the pure this compound will separate, often as an oil.
-
Final Isolation: Extract the regenerated aldehyde into a fresh portion of organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Method 2: Purification by Vacuum Distillation
For larger scales where extraction is cumbersome, or as a final polishing step, vacuum distillation is highly effective. It separates the product from non-volatile polymeric material and salts.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. It is critical to use a well-insulated distillation column (e.g., Vigreux) for efficient fractionation. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Heat the crude oil in the distillation flask using a heating mantle. Apply vacuum slowly. Collect the fraction that distills at the correct temperature and pressure.
-
Data: The boiling point of this compound is approximately 105-110 °C at 10 mmHg.
Purification Troubleshooting Guide
Q: My recovery from the bisulfite purification is very low. What happened?
A: Low recovery is almost always due to one of three issues:
-
Incomplete Adduct Formation: Ensure your sodium bisulfite solution is saturated and freshly prepared. Older solutions can be less effective. Vigorous and prolonged shaking is necessary to ensure complete reaction.[8]
-
Incomplete Regeneration: The reversal is pH-dependent. You must add enough base to make the solution strongly alkaline (pH > 12). Check the pH with litmus paper or a pH meter after adding the base. If the solution is not basic enough, the aldehyde will not be fully released from the adduct.
-
Product Loss During Extraction: this compound has some slight water solubility. Perform multiple (at least 3) extractions with your organic solvent to ensure complete removal from the aqueous layer after regeneration.
Q: Can I use silica gel column chromatography for purification?
A: While possible, it is often problematic for aldehydes on a large scale. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or aldol-type side reactions on the column.[9] If you must use chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., eluent containing 0.5% Et₃N).[9] However, for scalability and reliability, bisulfite washing or vacuum distillation is superior.
Q: My final product turns yellow or brown upon storage. How can I prevent this?
A: This discoloration is typically due to slow air oxidation of the aldehyde to the corresponding carboxylic acid, followed by potential polymerization. To ensure long-term stability:
-
Store Under Inert Gas: Store the purified product in an amber vial under an atmosphere of nitrogen or argon.
-
Refrigerate: Keep the container sealed and refrigerated.
-
Inhibitors: For very long-term storage, a trace amount of an antioxidant like BHT (butylated hydroxytoluene) can be added.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Allylbenzaldehyde and 3-Allylbenzaldehyde
This guide provides an in-depth technical comparison of the chemical reactivity of 2-allylbenzaldehyde and 3-allylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in the reactivity of these isomers, stemming from the distinct placement of the allyl substituent on the benzaldehyde core. The analysis is grounded in fundamental principles of organic chemistry, supported by mechanistic insights and generalized experimental protocols.
Introduction: The Impact of Isomerism on Reactivity
The positional isomerism of the allyl group in this compound and 3-allylbenzaldehyde dictates a profound divergence in their chemical behavior. While both molecules possess the same functional groups—an aldehyde and an allyl group—their spatial arrangement in the 2-isomer facilitates unique intramolecular reactions not observed in the 3-isomer. Conversely, the electronic influence of the allyl group on the aldehyde's reactivity differs subtly between the two, governed by its ortho versus meta position. This guide will dissect these differences, offering a predictive framework for their application in organic synthesis.
Electronic and Steric Effects: The Underlying Principles
The reactivity of the aldehyde group and the aromatic ring in both isomers is modulated by the electronic and steric nature of the allyl substituent.
Electronic Effects: The allyl group is generally considered a weak electron-donating group (+I effect) through induction. This effect slightly increases the electron density of the aromatic ring, which in turn can influence the electrophilicity of the carbonyl carbon.
-
In 3-allylbenzaldehyde , the allyl group is in the meta position relative to the aldehyde. Its electron-donating inductive effect has a minimal impact on the resonance structures of the benzaldehyde, and thus only a minor influence on the reactivity of the aldehyde group.
-
In This compound , the ortho allyl group's inductive effect is more pronounced at the carbonyl carbon. However, this is often overshadowed by the significant steric hindrance it imposes.
Steric Effects: The spatial bulk of the allyl group plays a crucial role, particularly in the ortho-isomer.
-
This compound experiences significant steric hindrance around the aldehyde functionality. This can impede the approach of bulky nucleophiles and reagents.
-
3-Allylbenzaldehyde , with the allyl group positioned further away, has a sterically unencumbered aldehyde group, comparable to that of unsubstituted benzaldehyde.
These fundamental differences are summarized in the table below:
| Feature | This compound | 3-Allylbenzaldehyde |
| Allyl Group Position | ortho | meta |
| Electronic Effect | Weak +I, proximal to CHO | Weak +I, distal to CHO |
| Steric Hindrance at CHO | High | Low |
| Potential for Intramolecular Reactions | High | Low to None |
Comparative Reactivity of the Aldehyde Group
The differing electronic and steric environments of the aldehyde group in the two isomers lead to predictable differences in their reactivity towards common transformations.
Nucleophilic Addition (e.g., Wittig Reaction)
The Wittig reaction, which converts aldehydes and ketones to alkenes, is sensitive to steric hindrance.
-
This compound: The steric bulk of the ortho-allyl group is expected to slow down the rate of nucleophilic attack by the phosphorus ylide. While the reaction is still feasible, it may require longer reaction times or more forcing conditions compared to the 3-isomer.
-
3-Allylbenzaldehyde: With its sterically accessible aldehyde, it is expected to undergo the Wittig reaction at a rate comparable to benzaldehyde.
Caption: Comparative Wittig reaction rates.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a common transformation.
-
This compound: The oxidation should proceed readily. However, care must be taken with strong oxidizing agents that could also react with the allyl group.
-
3-Allylbenzaldehyde: Similar to the 2-isomer, the aldehyde is readily oxidized. The remote allyl group is less likely to interfere sterically but remains susceptible to oxidation by non-selective reagents.
Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol using reagents like sodium borohydride (NaBH₄) is generally efficient.
-
This compound: The steric hindrance from the ortho-allyl group might slightly decrease the rate of hydride delivery to the carbonyl carbon.
-
3-Allylbenzaldehyde: The reduction is expected to proceed at a normal rate, similar to other substituted benzaldehydes.
Comparative Reactivity of the Allyl Group
The reactivity of the allyl group is also influenced by its position on the aromatic ring, primarily through electronic effects.
Hydroboration-Oxidation
This two-step reaction converts the alkene to an anti-Markovnikov alcohol.
-
Both Isomers: The hydroboration-oxidation of the allyl group in both isomers is expected to proceed smoothly to yield the corresponding 3-(hydroxyphenyl)propan-1-ol derivatives. The electronic differences between the two isomers are unlikely to have a significant impact on the outcome of this reaction.
Caption: General hydroboration-oxidation workflow.
Unique Intramolecular Reactivity of this compound
The most significant difference in reactivity arises from the proximity of the allyl and aldehyde groups in this compound, which enables a variety of intramolecular cyclization reactions.
Intramolecular Prins and Ene Reactions
Under acidic conditions, this compound can undergo an intramolecular Prins reaction, where the protonated aldehyde is attacked by the nucleophilic allyl group to form a cyclic hemiacetal. Similarly, a thermal or Lewis acid-catalyzed intramolecular ene reaction can occur. These pathways are not available to 3-allylbenzaldehyde.
A Comparative Guide to 2-Allylbenzaldehyde and 4-Allylbenzaldehyde in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Benzaldehyde derivatives, with their dual reactivity at the aromatic ring and the formyl group, are foundational building blocks. This guide provides an in-depth technical comparison of two positional isomers, 2-allylbenzaldehyde and 4-allylbenzaldehyde, focusing on their performance and behavior in palladium-catalyzed cross-coupling reactions. We will explore how the seemingly minor positional change of the allyl substituent from the para to the ortho position profoundly impacts steric hindrance, electronic properties, and overall reactivity.
Physicochemical and Structural Properties: A Tale of Two Isomers
At first glance, this compound and 4-allylbenzaldehyde are simple isomers. However, their distinct structures give rise to different physical properties and, more importantly, divergent chemical behavior. The ortho positioning of the allyl group in this compound introduces significant steric congestion around the aldehyde functionality, a feature absent in the more open structure of the para isomer.
| Property | This compound | 4-Allylbenzaldehyde |
| Structure | ||
| CAS Number | 62708-42-3[1] | Not readily available, typically synthesized from 4-allyloxybenzaldehyde (CAS 40663-68-1)[2][3][4] |
| Molecular Formula | C₁₀H₁₀O[1] | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol [1] | 146.19 g/mol |
| Appearance | Liquid | Light yellow liquid[4] |
| Key Feature | Allyl group is ortho to the aldehyde, creating steric hindrance. | Allyl group is para to the aldehyde, resulting in a more linear and accessible structure. |
Synthetic Pathways to the Starting Materials
Understanding the synthesis of these reagents is crucial for assessing purity and potential side products. A common and robust method for introducing an allyl group to a phenolic ring system is the Claisen rearrangement. This thermal process begins with a Williamson ether synthesis to form an allyloxy intermediate, which then rearranges to place the allyl group onto the ring, primarily at the ortho position.
The synthesis of 3-allyl-4-hydroxybenzaldehyde, a related structure, exemplifies this process: 4-hydroxybenzaldehyde is first O-allylated to form 4-allyloxybenzaldehyde, which upon heating, undergoes a Claisen rearrangement to yield the C-allylated product.[5][6] A similar strategy can be envisioned for the target molecules, starting from the corresponding hydroxybenzaldehydes.
Caption: General synthetic workflows for allylbenzaldehyde isomers via Claisen rearrangement.
Note: Direct C-allylation to form 4-allylbenzaldehyde is less common; it is typically used as a derivative or synthesized through multi-step routes.
Comparative Performance in Cross-Coupling Reactions
The true divergence in the utility of these isomers becomes apparent in their application as substrates in cross-coupling reactions. For these reactions, the benzaldehyde ring must first be functionalized with a suitable leaving group (e.g., Br, I, OTf). The comparison then hinges on how the allyl substituent influences the key steps of the catalytic cycle.
The Decisive Factor: Steric Hindrance
The primary challenge in reactions involving this compound is the significant steric hindrance imposed by the ortho-allyl group.[7] This bulkiness impedes the approach of the large, ligand-supported palladium catalyst to the reaction center. In contrast, the para position in 4-allylbenzaldehyde offers an unobstructed pathway for the catalyst.
This steric effect has profound implications for the oxidative addition step, which is often rate-determining in palladium-catalyzed cross-coupling cycles.[8] For the catalyst to insert into the Carbon-Halogen bond, it must be able to physically access it. The bulky allyl group in the ortho position acts as a shield, raising the activation energy of this step and consequently slowing down the entire reaction.[9][10]
Caption: Steric impact on catalyst approach during oxidative addition.
Expected Experimental Outcomes
While direct, side-by-side comparative studies are not abundant in the literature, we can reliably predict the outcomes based on established mechanistic principles.[7][11][12] For a standard Suzuki-Miyaura coupling of the corresponding bromo-allylbenzaldehydes with phenylboronic acid, the following differences are anticipated:
| Parameter | 2-Bromo-6-allylbenzaldehyde | 4-Bromo-2-allylbenzaldehyde | Rationale |
| Reaction Rate | Slower | Faster | Steric hindrance at the ortho position increases the activation energy for oxidative addition.[9] |
| Reaction Yield | Lower | Higher | Slower kinetics and potential side reactions due to steric strain can lead to lower product conversion. |
| Catalyst Loading | Potentially Higher | Standard | More challenging substrates often require higher catalyst loadings to achieve reasonable conversion rates.[13] |
| Ligand Choice | Requires bulky, electron-rich phosphine ligands (e.g., Buchwald-type) to promote oxidative addition.[14] | More tolerant to a wider range of standard phosphine ligands (e.g., PPh₃). | Bulky ligands are known to facilitate reactions with sterically demanding substrates.[14] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
To provide a practical context, the following protocol outlines a general procedure for a Suzuki-Miyaura reaction. This protocol is designed to be self-validating, with checkpoints and considerations for optimization.
Objective: To couple an arylboronic acid with a bromo-allylbenzaldehyde isomer.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them.[8] Running the reaction under an inert gas like argon or nitrogen is essential for consistent results.[13]
-
Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. Carbonates are often a good starting point due to their moderate strength and compatibility with many functional groups.[15]
-
Solvent System: A biphasic system like Toluene/Water or DME/Water is common for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.
-
Monitoring: Regular monitoring is key to determining the reaction endpoint, preventing the formation of degradation products from prolonged heating.
Mechanistic Insights
The fundamental catalytic cycle for most palladium-catalyzed cross-couplings involves oxidative addition, transmetalation, and reductive elimination.[8][15] The steric profile of the substrate directly impacts the first step of this cycle.
References
- 1. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ALLYLOXYBENZALDEHYDE | 40663-68-1 [chemicalbook.com]
- 3. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 4. Buy 4-Allyloxybenzaldehyde | 40663-68-1 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmcct.com [jmcct.com]
A Spectroscopic Journey: Distinguishing 2-Allylbenzaldehyde from Its Precursors
<
In the intricate world of organic synthesis, the precise characterization of molecules at each stage is paramount to ensuring the desired outcome. This guide provides an in-depth spectroscopic comparison of 2-allylbenzaldehyde, a versatile building block in the synthesis of various complex molecules, and its common precursors, 2-bromobenzaldehyde and allylboronic acid pinacol ester.[1][2] Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the key structural transformations that occur during the synthesis, offering researchers a clear roadmap for reaction monitoring and product verification.
Introduction: The Synthetic Pathway and the Players
This compound is frequently synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4][5] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, in this case, allylboronic acid pinacol ester, with an organohalide, here 2-bromobenzaldehyde.[4][6] Understanding the distinct spectroscopic signatures of each of these three molecules is crucial for confirming the successful substitution of the bromine atom with the allyl group.
The Molecules at a Glance:
-
2-Bromobenzaldehyde (Precursor 1): An aromatic aldehyde where a bromine atom is attached to the ortho position of the benzene ring.[7][8]
-
Allylboronic Acid Pinacol Ester (Precursor 2): A stable and commonly used organoboron reagent containing an allyl group attached to a boronate ester.[9][10][11]
-
This compound (Product): The target molecule, an aromatic aldehyde with an allyl group at the ortho position.[1][2]
The following diagram illustrates the synthetic transformation from the precursors to the final product.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: Unveiling the Molecular Changes
The transformation from precursors to product is accompanied by distinct changes in the spectroscopic data. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, we can pinpoint the disappearance of precursor-specific signals and the emergence of product-specific ones.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is arguably the most informative technique for tracking this reaction. The key diagnostic regions are the aromatic, aldehydic, and allylic protons.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Allylic/Other Protons (δ, ppm) |
| 2-Bromobenzaldehyde | ~10.29 - 10.34 | Multiplets ~7.39 - 7.89 | - |
| Allylboronic acid pinacol ester | - | - | Multiplets ~5.0 - 6.0 (vinyl H), Multiplet ~1.7 - 2.0 (allyl CH₂), Singlet ~1.2 (pinacol CH₃)[9] |
| This compound | ~9.80 - 10.50 | Multiplets in aromatic region, shifted from precursor. | Signals corresponding to the allyl group: multiplets for vinyl protons and a doublet for the methylene protons adjacent to the aromatic ring.[1] |
Key Observations in ¹H NMR:
-
Disappearance of Bromine's Influence: In 2-bromobenzaldehyde, the bromine atom deshields the adjacent aromatic protons. Upon its replacement with the allyl group, the chemical shifts and splitting patterns of the aromatic protons will change significantly.
-
Appearance of Allyl Signals: The most definitive evidence of a successful reaction is the appearance of the characteristic signals for the allyl group in the spectrum of this compound. These include the complex multiplets for the terminal vinyl protons and the doublet for the methylene protons.
-
Persistence of the Aldehyde Proton: The aldehyde proton signal, typically a singlet found far downfield (around 9-10 ppm), will be present in both 2-bromobenzaldehyde and this compound, confirming the integrity of this functional group throughout the reaction.[12][13][14]
¹³C NMR Spectroscopy: The Carbon Skeleton's Story
Carbon NMR provides complementary information, particularly regarding the changes in the carbon framework.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Allylic/Other Carbons (δ, ppm) |
| 2-Bromobenzaldehyde | ~190+ | Signals in the aromatic region, with the carbon attached to bromine showing a specific shift. | - |
| Allylboronic acid pinacol ester | - | - | Signals for the allyl carbons (~115-140 ppm) and the pinacol carbons (~24.7, 82.8 ppm).[10] |
| This compound | ~190 - 192 | Six distinct signals in the aromatic region, with shifts different from the precursor.[1] | Signals for the three allyl carbons.[1] |
Key Observations in ¹³C NMR:
-
Shift of the C-Br Carbon: The carbon atom bonded to the bromine in 2-bromobenzaldehyde will have a characteristic chemical shift. Upon substitution, this signal will disappear and be replaced by a signal corresponding to the carbon bonded to the allyl group in a different region.
-
Emergence of Allyl Carbon Signals: The appearance of three new signals in the aliphatic region of the spectrum for this compound confirms the incorporation of the allyl group.
-
Carbonyl Carbon Signal: The carbonyl carbon signal will be present at a downfield chemical shift (typically >190 ppm) in both the starting material and the product, indicating the aldehyde group remains intact.[12][15]
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is excellent for identifying the presence of specific functional groups based on their vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 2-Bromobenzaldehyde | Strong C=O stretch (~1700-1680), C-H stretch of aldehyde (~2820 and ~2720), C-Br stretch (typically in the fingerprint region < 800).[7] |
| Allylboronic acid pinacol ester | C=C stretch (~1640), B-O stretch (~1350).[16] |
| This compound | Strong C=O stretch (~1700-1680), C-H stretch of aldehyde (~2820 and ~2720), C=C stretch of allyl group (~1640).[1] |
Key Observations in FT-IR:
-
Monitoring the C-Br Bond: While the C-Br stretch can be difficult to assign definitively in the complex fingerprint region, its disappearance can be an indicator of reaction completion.
-
Appearance of the C=C Stretch: A key confirmation of the successful allylation is the appearance of a C=C stretching vibration around 1640 cm⁻¹ in the spectrum of this compound, a band that is absent in 2-bromobenzaldehyde.
-
Aldehyde Group Confirmation: The strong carbonyl (C=O) stretch and the characteristic pair of C-H stretches for the aldehyde group should be present in both 2-bromobenzaldehyde and this compound.[12][14]
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecules, which are influenced by the aromatic system and its substituents.
| Compound | λmax (nm) and Rationale |
| 2-Bromobenzaldehyde | Exhibits characteristic π → π* and n → π* transitions of the benzaldehyde chromophore. The bromine atom, being an auxochrome, will cause a slight bathochromic (red) shift compared to unsubstituted benzaldehyde. |
| Allylboronic acid pinacol ester | Lacks a significant chromophore and is not expected to show strong absorption in the UV-Vis region. |
| This compound | The π-system is extended by the allyl group, which can lead to a further bathochromic shift and potentially a change in the molar absorptivity compared to 2-bromobenzaldehyde. The overall spectral shape will be similar due to the benzaldehyde core. |
Key Observations in UV-Vis:
-
Shift in Absorption Maxima: A shift in the λmax to a longer wavelength (red shift) upon moving from 2-bromobenzaldehyde to this compound is expected due to the extension of conjugation provided by the allyl group. This provides supporting evidence for the successful substitution.
Experimental Protocols
To ensure reproducible and accurate results, the following experimental protocols are provided for the synthesis and spectroscopic analysis.
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-Bromobenzaldehyde
-
Allylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromobenzaldehyde (1.0 eq), allylboronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the sample (precursors and purified product) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy:
-
Acquire the FT-IR spectrum of the liquid samples (or a KBr pellet for solids) using an FT-IR spectrometer.
-
Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the relevant functional groups.
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the samples in a UV-transparent solvent (e.g., ethanol or hexane).
-
Record the UV-Vis absorption spectra using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
Conclusion: A Clear Path to Confirmation
The successful synthesis of this compound from 2-bromobenzaldehyde and allylboronic acid pinacol ester is unequivocally confirmed by a cohesive analysis of multiple spectroscopic techniques. The appearance of characteristic allyl group signals in both ¹H and ¹³C NMR spectra, coupled with the presence of the C=C stretching vibration in the FT-IR spectrum and a predictable shift in the UV-Vis absorption maximum, provides a robust and self-validating system for product identification. By understanding the distinct spectroscopic fingerprints of the starting materials and the final product, researchers can confidently monitor the progress of their reaction and verify the purity and identity of their target molecule.
References
- 1. Buy this compound | 62708-42-3 [smolecule.com]
- 2. 2-(Prop-2-en-1-yl)benzaldehyde | C10H10O | CID 329750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 8. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy Allylboronic acid pinacol ester | 72824-04-5 [smolecule.com]
- 10. spectrabase.com [spectrabase.com]
- 11. アリルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 16. pubs.acs.org [pubs.acs.org]
A Strategic Guide for Synthetic Chemists: Benchmarking 2-Allylbenzaldehyde Against Key Synthetic Building Blocks
In the intricate discipline of molecular architecture, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic campaign. A well-chosen building block serves as a powerful linchpin, enabling complex transformations in a minimal number of steps. 2-Allylbenzaldehyde has distinguished itself in this regard, offering a potent combination of an electrophilic aldehyde and a versatile allyl group, pre-organized in an ortho relationship. This unique arrangement facilitates elegant and powerful cascade reactions for the rapid assembly of carbo- and heterocyclic scaffolds.
This guide provides a data-centric comparison of this compound with other foundational building blocks. We will move beyond a simple catalog of reactions to explore the underlying causality of experimental choices and provide field-proven protocols to support our analysis, empowering researchers in drug discovery and process development to make informed strategic decisions.
The Strategic Advantage: Unpacking the Reactivity of this compound
The synthetic prowess of this compound lies in the cooperative reactivity of its dual functional groups. The aldehyde is a classic handle for nucleophilic additions, imine formations, and multicomponent reactions. Concurrently, the allyl group is a versatile substrate for a suite of transformations, most notably palladium-catalyzed reactions.
The true power of this building block is realized in tandem transformations where an initial reaction at the aldehyde sets the stage for a subsequent intramolecular event involving the allyl moiety. A prime example is the intramolecular Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation.[1][2] In this sequence, a nucleophile adds to the aldehyde, and the resulting alcohol (or a derivative) then acts as the nucleophile in a Pd(0)-catalyzed cyclization onto the allyl group. This powerful strategy allows for the stereocontrolled formation of five- and six-membered rings in a single, efficient operation.
A Comparative Benchmark: Performance Against Alternatives
To contextualize the utility of this compound, we will benchmark it against other commonly used ortho-substituted aromatic aldehydes. The primary competitors for intramolecular cyclization strategies are 2-bromobenzaldehyde and 2-vinylbenzaldehyde.
This compound vs. 2-Bromobenzaldehyde
2-Bromobenzaldehyde is an exceptionally useful building block, primarily for its participation in a vast range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] To achieve a similar cyclized product as that from this compound, a synthetic chemist would typically perform a nucleophilic addition to the aldehyde, followed by an intramolecular Heck reaction.[4]
Key Strategic Differences:
-
Mechanism & Conditions: The Tsuji-Trost reaction proceeds through a π-allyl palladium(II) intermediate, which is then attacked by a nucleophile.[1] The intramolecular Heck reaction involves oxidative addition into the C-Br bond, migratory insertion of the olefin, and β-hydride elimination. While both are powerful, the Tsuji-Trost allylation can often be performed under milder conditions.
-
Atom Economy: The Tsuji-Trost reaction can be rendered catalytic and highly atom-economical. The Heck reaction generates stoichiometric inorganic salts as byproducts.
-
Flexibility: The additional methylene unit in the allyl group of this compound provides greater conformational flexibility in the cyclization transition state compared to the vinyl group (which would be installed on 2-bromobenzaldehyde via a separate coupling step), often leading to higher yields and selectivities for certain ring sizes.
This compound vs. 2-Vinylbenzaldehyde
2-Vinylbenzaldehyde is a closer structural analogue but presents its own set of synthetic nuances. While it can participate in intramolecular Heck-type cyclizations, the reactivity profile differs from the allyl system.
Key Strategic Differences:
-
Allylic vs. Vinylic Systems: The Tsuji-Trost reaction is unique to allylic systems and cannot be performed with a vinyl group. The formation of the π-allyl complex is a key mechanistic step that allows for facile nucleophilic attack.[2]
-
Competing Pathways: Vinyl groups can be prone to polymerization or other side reactions under certain catalytic conditions. The hydroacylation of 2-vinylbenzaldehyde, for example, can be complicated by dimerization of the starting material.[5]
Data-Driven Comparison: Cyclization Efficiency
To provide a quantitative benchmark, we present typical experimental outcomes for the synthesis of a representative tetralone scaffold, a common core in natural products and pharmaceuticals.
| Starting Material | Key Cyclization Strategy | Typical Yield (%) | Step Count (from aldehyde) | Notes |
| This compound | Intramolecular Tsuji-Trost | 80 - 95% | 2 (Addition, Cyclization) | Often a one-pot procedure. Mild conditions. |
| 2-Bromobenzaldehyde | Intramolecular Heck | 65 - 80% | 3 (Addition, Coupling, Cyclization) | Requires a separate step to install the vinyl group. |
| 2-Vinylbenzaldehyde | Intramolecular Heck | 70 - 85% | 2 (Addition, Cyclization) | Reaction conditions can be sensitive. |
Yields are representative and can vary based on substrate and specific reaction conditions.
Validated Experimental Protocols
The trustworthiness of a building block is demonstrated through robust and reproducible protocols. Here we provide a detailed methodology for a key transformation.
Protocol: One-Pot Synthesis of a Tetralone Precursor via Intramolecular Tsuji-Trost Reaction
This protocol describes the addition of a methyl Grignard reagent to this compound, followed by an in-situ palladium-catalyzed intramolecular allylic alkylation.
Experimental Workflow:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.46 g, 10.0 mmol, 1.0 equiv) and 40 mL of anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Nucleophilic Addition: Add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.20 mmol, 0.02 equiv) in 10 mL of anhydrous THF.
-
Cyclization: Warm the reaction mixture to room temperature and then add the prepared catalyst solution via cannula. Heat the reaction to reflux (approx. 66 °C) and monitor by TLC until the starting alcohol is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cyclized product.
Visualizing the Synthetic Logic
The strategic advantage of this compound is best understood visually. The following diagrams illustrate the comparative synthetic pathways.
Caption: Efficient two-step, one-pot cyclization using this compound.
Caption: A multi-step pathway is required when starting from 2-bromobenzaldehyde.
Conclusion for the Practicing Scientist
While building blocks like 2-bromobenzaldehyde and 2-vinylbenzaldehyde are indispensable tools in the synthetic arsenal, this compound offers a unique strategic advantage for the rapid construction of cyclic systems. Its capacity for efficient, often one-pot, cascade reactions like the intramolecular Tsuji-Trost allylation translates to higher overall yields, reduced step counts, and less time spent on purification. For drug development professionals and researchers focused on the efficient synthesis of complex molecular frameworks, this compound represents a premier building block for accelerating discovery and development timelines.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cas 120093-90-5,2-(1-(trimethylsilyl)vinyl)benzaldehyde | lookchem [lookchem.com]
Comparative Kinetic Analysis of Allylbenzaldehyde Isomers: A Guide for Researchers
Introduction
In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are pivotal intermediates for constructing complex molecular architectures.[1][2] Among these, allylbenzaldehydes offer a unique combination of an aromatic aldehyde for diverse transformations and a reactive allyl group for subsequent functionalization. However, the positional isomerism of the allyl group—ortho (2-allylbenzaldehyde), meta (3-allylbenzaldehyde), and para (4-allylbenzaldehyde)—introduces subtle yet critical differences in chemical reactivity. Understanding the kinetic nuances between these isomers is paramount for reaction optimization, predicting product distributions, and designing efficient synthetic pathways.
This guide provides an in-depth analysis of the kinetic differences between ortho-, meta-, and para-allylbenzaldehyde. We will explore the underlying electronic and steric principles that govern their reactivity, propose a robust experimental framework for quantifying these differences, and discuss the practical implications for chemical research and development. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to harness the distinct chemical personalities of these versatile isomers.
Theoretical Framework: The Dominance of Steric and Electronic Effects
The reactivity of the aldehyde functional group in allylbenzaldehyde isomers is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by a delicate interplay of electronic and steric effects exerted by the allyl substituent. Aromatic aldehydes are generally less reactive toward nucleophiles than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which reduces the partial positive charge on the carbonyl carbon.[3] The position of the allyl group further refines this reactivity profile.
Electronic Effects
The allyl group influences the electron density of the aromatic ring and, consequently, the aldehyde group through two primary mechanisms:
-
Inductive Effect (-I): As an alkyl group, the allyl substituent has a weak electron-donating inductive effect, which is distance-dependent and attenuates rapidly.
-
Hyperconjugation (Resonance-like Effect): The C-H bonds of the methylene group adjacent to the ring can engage in hyperconjugation, donating electron density to the π-system. This effect is most pronounced when the allyl group is in the ortho or para position, as it allows for direct delocalization into the aldehyde group, which can destabilize the ground state relative to the transition state for nucleophilic attack. In the meta position, this direct resonance interaction with the aldehyde is not possible.
The aldehyde group itself is an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position.[4] When considering nucleophilic attack on the carbonyl, the electronic contribution of the allyl group is key.
Steric Effects
Steric hindrance is arguably the most decisive factor in differentiating the isomers, particularly the ortho position.[5]
-
Ortho-isomer: The allyl group is positioned directly adjacent to the aldehyde. This proximity creates significant steric bulk, physically obstructing the trajectory of an incoming nucleophile aiming to attack the carbonyl carbon. This hindrance dramatically increases the activation energy of the reaction.
-
Meta- and Para-isomers: In these configurations, the allyl group is remote from the reaction center and poses no direct steric impediment to the approaching nucleophile.
Based on this theoretical framework, a clear reactivity trend can be hypothesized for nucleophilic addition reactions: para > meta >> ortho . The para isomer is expected to be the most reactive due to the favorable electronic effect and lack of steric hindrance. The meta isomer, lacking both strong electronic activation and steric hindrance, serves as a baseline. The ortho isomer is predicted to be by far the least reactive, with its reactivity severely attenuated by steric effects.
Experimental Design for Kinetic Analysis
To empirically validate our hypothesis, a well-designed kinetic experiment is essential. The reduction of the aldehyde to a primary alcohol using sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., isopropanol) is an ideal model reaction.
Causality for Experimental Choice:
-
Chemoselectivity: NaBH₄ is a mild reductant that will selectively reduce the aldehyde without affecting the allyl group or the aromatic ring.
-
Simplicity: The reaction proceeds under mild conditions and is not complicated by the side reactions often associated with more potent nucleophiles like Grignard reagents.
-
Ease of Monitoring: The disappearance of the aldehyde and the appearance of the corresponding benzyl alcohol can be accurately quantified using standard analytical techniques.
Proposed Experimental Workflow
The kinetic analysis will be conducted by monitoring the concentration of the allylbenzaldehyde isomer over time at a constant temperature.
Detailed Protocol: HPLC-Based Kinetic Monitoring
This protocol describes a self-validating system where the precise separation and quantification capabilities of High-Performance Liquid Chromatography (HPLC) ensure trustworthy data.[6][7]
Materials:
-
Ortho-, meta-, and para-allylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Isopropanol (HPLC grade)
-
Acetic acid
-
Deionized water
-
HPLC system with UV detector, C18 column
Procedure:
-
Standard Preparation: Prepare stock solutions of each allylbenzaldehyde isomer and its corresponding alcohol product in isopropanol. Create a series of calibration standards to determine the detector response factor for each analyte.
-
Reaction Initiation: In a thermostated vessel at 25.0 ± 0.1 °C, dissolve the allylbenzaldehyde isomer in isopropanol to a final concentration of ~0.05 M.
-
Initiate the reaction by adding a freshly prepared solution of NaBH₄ in isopropanol (e.g., 0.25 M) to achieve a significant molar excess of the reductant. This ensures the reaction follows pseudo-first-order kinetics with respect to the aldehyde.
-
Sampling and Quenching: At predetermined time intervals, withdraw a 100 µL aliquot from the reaction mixture and immediately dispense it into a vial containing 900 µL of a 1% acetic acid solution in a 50:50 water/isopropanol mixture. The acid instantly neutralizes the NaBH₄, quenching the reaction.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. A suitable method might be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
The retention times for the aldehyde and alcohol will be distinct, allowing for accurate quantification.
-
-
Data Analysis: Using the calibration curve, convert the peak area of the aldehyde at each time point into concentration. Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
Expected Results and Data Interpretation
The kinetic data obtained from the experiment are expected to confirm the initial hypothesis. The rate constants will provide a quantitative measure of the reactivity differences.
Quantitative Data Summary
The following table presents the expected relative rate constants from the described experiment.
| Isomer | Predicted Relative Rate Constant (k'rel) | Dominant Influencing Factor(s) |
| para-Allylbenzaldehyde | ~5-10 | Electronic (Hyperconjugation) |
| meta-Allylbenzaldehyde | 1 (Reference) | Inductive Effect |
| ortho-Allylbenzaldehyde | < 0.1 | Steric Hindrance |
Note: These are hypothesized values to illustrate the expected trend. Actual values must be determined experimentally.
Interpretation of Kinetic Data
-
k'para > k'meta: The significantly faster rate of the para-isomer compared to the meta-isomer would provide strong evidence for the role of hyperconjugation. By delivering electron density to the aromatic system, the allyl group slightly destabilizes the carbonyl ground state, lowering the overall activation barrier for the reaction.
-
k'meta > k'ortho: The dramatically slower rate of the ortho-isomer, despite having a similar potential for electronic donation as the para-isomer, underscores the overwhelming impact of steric hindrance. The physical barrier presented by the adjacent allyl group severely restricts the nucleophile's access to the carbonyl carbon, leading to a much higher activation energy and a correspondingly slow reaction rate. Computational studies on other ortho-substituted benzaldehydes have similarly shown that steric factors can dominate, sometimes leading to alternative reaction pathways or significantly reduced stereoselectivity in asymmetric reactions.[8]
Broader Implications for Synthesis and Drug Development
The kinetic disparities among allylbenzaldehyde isomers have significant practical consequences:
-
Reaction Optimization: When scaling up a reaction involving an allylbenzaldehyde, the choice of isomer will dictate the required reaction time, temperature, and catalyst loading. A synthesis using the ortho-isomer may require more forcing conditions (higher temperature, longer time) to achieve a comparable yield to one using the para-isomer.
-
Competitive Reactions: In a scenario with a mixture of isomers, a kinetically controlled reaction with a substoichiometric amount of a reagent would lead to preferential consumption of the para-isomer.
-
Design of Complex Molecules: For drug development professionals, understanding these reactivities is crucial when designing multi-step syntheses. A slow-reacting ortho-allylbenzaldehyde might be used as a stable building block that can be carried through several synthetic steps before its aldehyde group is finally transformed under specific, more vigorous conditions.
Conclusion
The kinetic reactivity of allylbenzaldehyde isomers is a classic exhibition of the foundational principles of physical organic chemistry. While the para and meta isomers' reactivity is primarily governed by subtle electronic effects, the reactivity of the ortho isomer is almost entirely dictated by severe steric hindrance. The para-isomer is the most reactive due to electron-donating hyperconjugation and an unhindered reaction site. The meta-isomer displays baseline reactivity, while the ortho-isomer is significantly passivated by steric congestion around the carbonyl group.
By employing systematic experimental techniques like HPLC-based kinetic monitoring, researchers can quantify these differences with high fidelity. These data are not merely academic; they provide actionable intelligence for optimizing synthetic routes, predicting reaction outcomes, and strategically designing the complex molecules that drive innovation in materials science and drug discovery.
References
- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Benzaldehyde is metadirecting for nucleophilic substitution rections ? [allen.in]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Allylbenzaldehyde Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2-Allylbenzaldehyde Scaffold
The benzaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The introduction of an allyl group at the 2-position imparts unique physicochemical properties, influencing the molecule's steric and electronic profile, and consequently, its biological activity. This compound and its derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities, including anti-hyperlipidemic, anticancer, and antimicrobial effects.
This guide provides a comparative analysis of the biological efficacy of various this compound derivatives, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships, explore the underlying mechanisms of action, and provide detailed experimental protocols for key biological assays to facilitate further research and drug development in this exciting area.
Comparative Efficacy of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of other substituents on the benzene ring. This section provides a comparative overview of their efficacy in various biological assays.
Anti-Hyperlipidemic Activity
Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. Research into novel anti-hyperlipidemic agents has identified this compound derivatives as promising candidates. A study focused on derivatives of 2-allyl-5-hydroxy-4-methoxy benzaldehyde, synthesized from eugenol, demonstrated significant lipid-lowering effects.[1]
Table 1: Comparison of Anti-Hyperlipidemic Activity of 2-Allyl-5-hydroxy-4-methoxy benzaldehyde Derivatives
| Derivative | Structure | In Vivo Model | Key Findings | Reference |
| 4-Aminophenol Derivative | 2-allyl-5-hydroxy-4-methoxy benzaldehyde coupled with 4-aminophenol | Triton WR-1339 induced hyperlipidemia in rats | Showed good hypolipidemic activity, comparable to the standard drug Simvastatin. | [1] |
| Nicotinamide Derivative | 2-allyl-5-hydroxy-4-methoxy benzaldehyde coupled with nicotinamide | Triton WR-1339 induced hyperlipidemia in rats | Demonstrated significant hypolipidemic activity, comparable to Simvastatin. | [1] |
| Aniline Derivative | 2-allyl-5-hydroxy-4-methoxy benzaldehyde coupled with aniline | Triton WR-1339 induced hyperlipidemia in rats | Moderate hypolipidemic activity observed. | [1] |
| 5-Amino Salicylic Acid Derivative | 2-allyl-5-hydroxy-4-methoxy benzaldehyde coupled with 5-amino salicylic acid | Triton WR-1339 induced hyperlipidemia in rats | Less potent compared to the 4-aminophenol and nicotinamide derivatives. | [1] |
Causality behind Experimental Choices: The selection of the Triton WR-1339 induced hyperlipidemia model is a standard and well-validated method for screening potential anti-hyperlipidemic agents. This model induces a rapid and sustained increase in plasma lipid levels, providing a robust system to evaluate the efficacy of test compounds in a relatively short period.
Anticancer and Cytotoxic Activity
Several benzaldehyde derivatives have shown potent anticancer activity, and the inclusion of an allyl group can modulate this effect. While extensive comparative studies on a series of this compound derivatives are limited, preliminary research on compounds like 3-allyl-2-hydroxybenzaldehyde suggests potential antitumor activity and significant cytotoxicity against certain human cancer cell lines.[2] The mechanism of action for many benzaldehyde derivatives involves the induction of apoptosis and cell cycle arrest.[3][4]
Table 2: Cytotoxic Activity of a Representative this compound Derivative
| Compound | Cell Line | IC50 (µM) | Key Findings | Reference |
| 3-Allyl-2-hydroxybenzaldehyde | Various human cancer cell lines | Data not yet quantified in comparative studies | Exhibits significant cytotoxicity, suggesting potential as an antitumor agent. Further investigation is warranted to determine IC50 values across a panel of cell lines. | [2] |
Expertise & Experience Insight: The allyl group, being a lipophilic moiety, can enhance the cell membrane permeability of the benzaldehyde derivative, potentially leading to increased intracellular concentrations and greater cytotoxic efficacy. The ortho-hydroxyl group can participate in hydrogen bonding and metal chelation, which may be crucial for its interaction with biological targets.
Antimicrobial and Antifungal Activity
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the biological activities of this compound derivatives.
Protocol 1: In Vivo Anti-Hyperlipidemic Activity Assay
This protocol is based on the Triton WR-1339 induced hyperlipidemia model in rats.[1]
Workflow Diagram:
Workflow for in vivo anti-hyperlipidemic screening.
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize male Wistar albino rats for one week under standard laboratory conditions.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6), including a normal control, hyperlipidemic control, a standard group (e.g., Simvastatin), and test groups for each this compound derivative.
-
Induction: Induce hyperlipidemia by administering Triton WR-1339 (200 mg/kg, intraperitoneally) to all groups except the normal control.
-
Treatment: Administer the test compounds and the standard drug orally to their respective groups immediately after Triton WR-1339 injection.
-
Blood Collection: Collect blood samples from the retro-orbital plexus at 0, 24, and 48 hours after induction.
-
Biochemical Estimation: Separate the serum and analyze for total cholesterol, triglycerides, HDL, and LDL levels using standard enzymatic kits.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[6]
Workflow Diagram:
Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired cancer cell line in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. While the precise pathways for many derivatives are still under investigation, insights can be drawn from studies on related benzaldehyde compounds.
For instance, the anticancer activity of some benzaldehyde derivatives is attributed to their ability to induce apoptosis through the mitochondrial pathway.[3][4] This often involves the modulation of key signaling molecules such as Bcl-2 family proteins and caspases.
Potential Apoptosis Induction Pathway:
Generalized mitochondrial apoptosis pathway.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, particularly in the area of anti-hyperlipidemic activity, demonstrates their potential. However, to fully realize their therapeutic value, further research is needed.
Future studies should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of this compound derivatives to establish clear SARs for various biological activities.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the most promising lead compounds.
This guide serves as a foundation for researchers to build upon, providing a comparative overview and practical methodologies to accelerate the discovery and development of novel drugs based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
